molecular formula C6H6 B14280417 1,2,4-Cyclohexatriene CAS No. 124869-33-6

1,2,4-Cyclohexatriene

Cat. No.: B14280417
CAS No.: 124869-33-6
M. Wt: 78.11 g/mol
InChI Key: QJJOAYUATFWLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Cyclohexatriene is a highly strained and reactive cyclic allene intermediate that enables unique strain-promoted reactions in synthetic organic chemistry. It is typically generated in situ from suitable precursors, most commonly via a tetradehydro-Diels-Alder (TDDA) reaction of a conjugated enyne bearing a tethered alkyne . With a high enthalpy of formation (ΔfH°(298.15 K) = 403.6 kJ/mol), its significant ring strain drives diverse and complex reactivity patterns . This transient intermediate is a powerful construct for introducing molecular complexity. Once generated, this compound can undergo several competing strain-relieving pathways. While aromatization via a net 1,5-hydrogen atom migration is a common route to benzenoid products , recent research has unveiled novel modes of reactivity. These include group migrations (e.g., silyl or acyl) when the enyne precursor contains enol silyl ether or enol ester components, leading to highly substituted phenolic products . Intramolecular [1,5]-hydrogen atom migrations have also been observed, ultimately yielding non-benzenoid heterocycles such as pyrrole derivatives . The specific reaction pathway can be influenced by the substrate structure and reaction conditions, including the presence of protic additives . Researchers value this compound for its role in rapidly assembling topologically and stereochemically complex molecular architectures . Its reactivity encompasses diverse cycloadditions and sigmatropic rearrangements, making it a versatile tool for building challenging carbon skeletons and fused ring systems that are difficult to access through traditional methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124869-33-6

Molecular Formula

C6H6

Molecular Weight

78.11 g/mol

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-3,6H,4H2

InChI Key

QJJOAYUATFWLKY-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C=C1

Origin of Product

United States

Foundational & Exploratory

history of 1,2,4-cyclohexatriene discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Chemistry of 1,2,4-Cyclohexatriene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical and scientific overview of this compound, a fascinating and highly reactive isomer of benzene. Often termed an "isobenzene," this strained cyclic allene has intrigued chemists for decades, existing at the intersection of theoretical prediction and challenging experimental verification. This document traces the journey from its theoretical conception to its definitive trapping, detailing the key synthetic strategies developed for its generation. We will explore the critical role of computational chemistry in understanding its fleeting existence and unique reactivity. Furthermore, this guide will culminate in the landmark synthesis of a stable metallabenzene analogue, a discovery that solidified our understanding of this elusive molecule and opened new avenues for its application in synthesis.

Introduction: Beyond the Benzene Paradigm

Since Kekulé's elucidation of the resonant, aromatic structure of benzene, its C6H6 formula has been a cornerstone of organic chemistry.[1] However, the realm of C6H6 isomers is rich with structures that challenge the limits of bonding and stability. While the hypothetical, non-aromatic 1,3,5-cyclohexatriene with fixed alternating single and double bonds has been a critical theoretical construct for understanding benzene's resonance energy, other, more tangible isomers have been the subject of intense investigation.[2] Among these, the strained, non-aromatic this compound stands out. This molecule is not a simple conjugated diene but a cyclic allene, a structural motif that imparts significant ring strain and, consequently, high reactivity.[3] Its story is one of a transient intermediate, a species too reactive to be isolated under normal conditions but whose existence can be unequivocally proven through clever experimental design.

This guide will provide a detailed chronology and technical analysis of the discovery and characterization of this compound, offering insights for researchers in organic synthesis and materials science.

Theoretical Underpinnings and Computational Insights

Long before its experimental observation, this compound was a subject of theoretical interest. Computational studies have been indispensable in predicting its properties and guiding experimental efforts.

Structure and Energetics

Quantum chemical calculations have been crucial in defining the geometry and high energy of this compound. Unlike the planar, aromatic benzene, this compound is a non-planar molecule containing a strained allene functionality within the six-membered ring.

PropertyCalculated ValueReference
Strain Energy~34 kcal/mol[3]
Heat of Formation (δHOf)105.1 ± 1.0 kcal/mol[3]

The significant strain energy arises from the distortion of the ideal 180° geometry of the central carbon of the allene to fit within the confines of the six-membered ring. This high energy content is the driving force for its reactivity and fleeting existence.

Diradical Character

Calculations have also indicated a high diradical character for this compound.[3] This property is crucial for understanding its reactivity, particularly its propensity to undergo cycloaddition reactions and its rapid isomerization to more stable aromatic systems.

The Quest for Experimental Evidence: Generation and Trapping

The high reactivity of this compound makes its direct observation and isolation currently impossible. Therefore, its "discovery" is marked by the first successful experiments to generate it in situ and immediately "trap" it with a reactive partner, providing stable adducts as evidence of its transient existence.

Seminal Work of Christl and Coworkers

The definitive proof of the existence of this compound was provided in 1992 by the research group of Manfred Christl.[3] They successfully generated the molecule and trapped it with furan and styrene.

Generation Method: Elimination from a Halogenated Precursor

The primary method employed was the treatment of 1-bromocyclohexa-1,4-diene with a strong base, potassium tert-butoxide (KOtBu), to induce elimination of hydrogen bromide.

G

Experimental Protocol: Trapping with Furan and Styrene

The following is a generalized protocol based on the seminal trapping experiments:

  • Preparation of the Precursor: 1-Bromocyclohexa-1,4-diene is synthesized from trans-4,5-dibromocyclohexene by the elimination of one equivalent of hydrogen bromide.

  • In Situ Generation and Trapping: A solution of 1-bromocyclohexa-1,4-diene in a solvent containing a large excess of the trapping agent (e.g., furan or styrene) is treated with potassium tert-butoxide.

  • Reaction: The transient this compound is formed and immediately undergoes a cycloaddition reaction with the trapping agent.

    • With Furan: A [4+2] Diels-Alder cycloaddition occurs to yield a tetrahydroepoxynaphthalene derivative.

    • With Styrene: A [2+2] cycloaddition occurs, forming a phenylcyclobuta[b]chromene derivative after subsequent reaction steps.[3]

  • Isolation and Characterization: The resulting cycloadducts are stable and can be isolated and characterized using standard spectroscopic techniques (NMR, MS), confirming their structure and, by inference, the transient existence of this compound.[3]

G

Tetradehydro-Diels-Alder (TDDA) Reaction

Another powerful method for generating 1,2,4-cyclohexatrienes is the tetradehydro-Diels-Alder (TDDA) reaction. This involves the net cycloaddition between a conjugated enyne and a tethered alkyne.[4][5]

Mechanism of the TDDA Reaction

The TDDA reaction is a thermal cycloisomerization that proceeds through a strained cyclic allene intermediate. This intermediate often rapidly rearranges to an aromatic product through a prototropic shift, making trapping with an external reagent a competitive process.[4][6]

G

The utility of the TDDA reaction lies in its ability to construct complex aromatic systems from acyclic precursors, with the this compound being a key, albeit transient, intermediate.

A Milestone in Stabilization: The Isometallabenzene Analogue

The fleeting nature of this compound posed a significant challenge to its detailed study. A major breakthrough came with the synthesis and characterization of a stable organometallic complex where the this compound ring is stabilized by coordination to a metal center.

Synthesis of an Osmium-Containing this compound

Researchers were able to synthesize and structurally characterize an osmium complex that features a metallabenzene ring with the geometry of a this compound. This landmark achievement provided the first opportunity to study the structural parameters of this ring system directly.

Synthetic Protocol:

The synthesis is a multi-step process starting from an osmium dihydrogen complex:

  • Starting Material: The synthesis begins with the elongated dihydrogen complex [Os(H)2(CH3CN)(H2O)(PiPr3)2]BF4.

  • Intermediate Formation: This complex reacts with phenylacetylene and HBF4·OEt2 to yield an alkenyl-alkynyl-carbyne intermediate.

  • Cyclization: The addition of sodium chloride to this intermediate induces a cyclization reaction, forming the stable osmium-containing this compound complex.

Structural Characterization and Significance

X-ray crystallographic analysis of the osmium complex revealed key structural features of the coordinated this compound ring. The bond lengths within the ring confirmed the presence of both double and single bond character, consistent with the predicted structure of the free molecule.

This work was a monumental step forward, demonstrating that a highly unstable organic molecule could be "tamed" by incorporating it into the coordination sphere of a transition metal. This not only provided invaluable structural data but also opened up the possibility of using such stabilized complexes as synthons in organic chemistry.

Conclusion and Future Outlook

The history of this compound is a testament to the power of synergy between theoretical predictions and experimental ingenuity. From its conception as a high-energy isomer of benzene to its definitive trapping and eventual stabilization as a metallabenzene, the journey has deepened our understanding of chemical bonding at its limits.

For researchers in drug development and materials science, the story of this compound offers several key takeaways:

  • Reactive Intermediates as Synthetic Tools: The controlled generation and trapping of highly reactive species like this compound can lead to the rapid construction of complex molecular architectures.

  • The Power of Organometallic Chemistry: Transition metals can be used to stabilize otherwise inaccessible organic structures, opening up new avenues for novel reagents and catalysts.

  • Computational Chemistry as a Predictive Tool: The use of theoretical calculations to predict the properties and reactivity of unknown molecules is an invaluable tool in modern chemical research.

Future research in this area may focus on the development of new methods for generating this compound under even milder conditions, exploring its reactivity with a wider range of trapping agents, and designing new, stable metallabenzene analogues with potential applications in catalysis and materials science. The legacy of this once-elusive molecule continues to inspire the pursuit of fundamental chemical knowledge and its application in solving real-world scientific challenges.

References

An In-Depth Technical Guide to the Electronic Structure of 1,2,4-Cyclohexatriene: A Strained Isomer of Benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The C₆H₆ chemical formula famously represents benzene, the archetypal aromatic compound. However, numerous other isomers exist, many of which are highly strained and reactive, offering unique insights into chemical bonding and reactivity. Among these, 1,2,4-cyclohexatriene stands out as a fascinating intermediate, characterized by a highly strained cyclic allene moiety. This guide provides a comprehensive analysis of its electronic structure, leveraging computational and experimental data to elucidate its unique geometry, bonding, and reactivity. We will contrast its properties with those of the eminently stable benzene, explore the theoretical methods required for its study, and detail the reaction pathways it undergoes, driven by the release of substantial ring strain. This document is intended for researchers in organic chemistry, computational chemistry, and drug development who are interested in the fundamental properties of strained intermediates and their potential applications in synthesis.

Introduction: Beyond Benzene's Shadow

While benzene represents a minimum on the C₆H₆ potential energy surface, stabilized by aromatic delocalization, its isomers offer a landscape of high-energy, kinetically fleeting structures. This compound is one such isomer, first generated and trapped in 1992.[1] Unlike the planar, delocalized π-system of benzene, this compound is defined by a cumulated diene system—an allene—incorporated within a six-membered ring.[1] This structural feature imposes immense geometric strain, rendering the molecule highly reactive and making its study reliant on a synergy between computational modeling and specialized experimental techniques designed to generate and trap transient species.

The core of its unique chemistry lies in the fundamental conflict between the preferred geometries of its constituent parts: the linear arrangement of an allene (sp-hybridized central carbon) and the cyclic nature of a six-membered ring. This guide will dissect the consequences of this conflict, from its distorted geometry and bonding to its energetic instability and characteristic strain-releasing reaction pathways.

Molecular Geometry and Bonding: The Strained Allene Core

The defining characteristic of this compound is the forced bending of the C1=C2=C3 allene unit to accommodate the ring structure. This deviation from the ideal 180° angle of a linear allene is the primary source of the molecule's instability.

Key Structural Features:

  • Non-Planar Geometry: The molecule adopts a twisted, non-planar conformation to alleviate strain.

  • Hybridization: The carbon atoms of the allene unit (C1, C2, C3) exhibit hybridization that deviates from the ideal. C2 is sp-hybridized, while C1 and C3 are sp²-hybridized. The remaining carbons in the ring are sp³ and sp² hybridized.

  • Strain Energy: The constraints of the six-membered ring impose significant angle and torsional strain. The strain energy of this compound has been computationally estimated to be approximately 34 kcal/mol.[1] This is a substantial amount of stored potential energy that dictates its reactivity.

Computational studies provide the most reliable data on the geometry of this transient molecule.

ParameterCalculated Value (Typical)Comparison to Ideal Geometry
C1=C2=C3 Bond Angle~111-128°Far from ideal 180° (Allene)
C1=C2 Bond Length~1.28 - 1.38 ÅVaries with computational model
C2=C3 Bond Length~1.36 - 1.42 ÅVaries with computational model

Note: Specific bond lengths and angles can vary depending on the level of theory used in the calculation. The values presented are representative ranges found in the literature.[2]

Electronic Structure: The Absence of Aromaticity

The electronic structure of this compound is fundamentally different from that of benzene, primarily due to the lack of cyclic conjugation, which is a prerequisite for aromaticity.

Breakdown of Conjugation: The sp-hybridized C2 carbon of the allene moiety possesses two perpendicular π bonds. One of these π bonds is in the plane of the ring, and the other is perpendicular to it. This arrangement disrupts the continuous, cyclic overlap of p-orbitals that is the hallmark of benzene. Consequently, this compound does not satisfy Hückel's rule (4n+2 π electrons in a cyclic, planar, fully conjugated system) and is therefore non-aromatic.[3]

Frontier Molecular Orbitals (HOMO/LUMO): The nature of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) governs the molecule's reactivity.

  • HOMO: Localized on the conjugated π-system.

  • LUMO: The structure of the LUMO differs significantly from that of benzene and is key to its reactivity in cycloaddition reactions.

Computational analyses have shown that depending on the geometry (e.g., at a planar transition state), this compound can exhibit significant diradical or zwitterionic character.[2] This electronic flexibility contributes to its diverse reactivity profile.

Diagram: Orbital Overlap Comparison

The following diagram illustrates the critical difference in p-orbital overlap between aromatic benzene and the non-aromatic, strained this compound.

G cluster_0 Benzene (1,3,5-Cyclohexatriene) cluster_1 This compound a Continuous Cyclic Overlap (Aromaticity) b b c Disrupted Overlap (Non-Aromatic) d [Conceptual p-orbital view] sp-hybridized carbon breaks cyclic conjugation

Caption: Comparison of p-orbital overlap in benzene vs. This compound.

Reactivity: Pathways for Strain Release

The high strain energy of this compound is the driving force for its chemical reactions. It serves as a high-energy intermediate that rapidly transforms into more stable products. It is typically generated in situ via reactions like the tetradehydro-Diels-Alder (TDDA) reaction.[1]

The primary reaction pathways are:

  • Aromatization: This is the most common fate. The molecule rearranges to form a stable benzene derivative. This process is believed to occur not through a direct[1][4]-hydrogen shift, but via two sequential 1,2-hydrogen atom shifts, a mechanism supported by computational studies.[1]

  • Cycloaddition Reactions: The strained double bonds, particularly the allene system, are highly susceptible to cycloaddition reactions with suitable trapping agents.

  • Skeletal Rearrangement: The high energy of the intermediate can lead to complex skeletal rearrangements to relieve ring strain.[1]

  • Intramolecular Hydrogen Migration: In substituted derivatives, competitive[1][4]-hydrogen atom migration can occur, leading to non-benzenoid products.[1]

Diagram: Generation and Reaction Pathways

This workflow illustrates the typical generation of a this compound intermediate and its subsequent, competing reaction pathways driven by strain release.

G Start Enyne-Allene Precursor Intermediate This compound (Strained Intermediate) Start->Intermediate TDDA Reaction (Heat) Aromatization Aromatized Product (e.g., Benzene Derivative) Intermediate->Aromatization H-Atom Shifts (Major Pathway) Cycloaddition Cycloadduct Intermediate->Cycloaddition Trapping Agent Rearrangement Rearranged Isomer Intermediate->Rearrangement Skeletal Shift

Caption: Generation and primary reaction pathways of this compound.

Comparative Analysis: this compound vs. Benzene

The stark contrast between this compound and its isomer benzene provides a powerful illustration of the principles of aromaticity and strain.

FeatureThis compoundBenzene (1,3,5-Cyclohexatriene)
Symmetry Low symmetry, non-planarHigh symmetry (D₆ₕ), planar
Bonding Strained allene, localized π-bondsDelocalized π-system, all C-C bonds equal (1.39 Å)[5]
Stability Highly unstable, high strain energy (~34 kcal/mol)[1]Exceptionally stable, aromatic stabilization (~36 kcal/mol)[6][7]
Aromaticity Non-aromaticAromatic
Reactivity Highly reactive; undergoes addition, rearrangementUnreactive; undergoes substitution to preserve aromaticity[5]
Spectroscopy (¹H NMR) Complex spectrum expected with distinct olefinic and aliphatic protonsSingle peak (~7.26 ppm in CDCl₃) due to chemical equivalence

Conclusion for the Field

This compound is more than a chemical curiosity; it is a testament to the predictive power of modern computational chemistry and a platform for exploring the limits of molecular strain. Its electronic structure, dictated by a forcibly bent allene system, results in a high-energy, non-aromatic intermediate whose chemistry is dominated by rapid, strain-releasing transformations. For researchers and drug development professionals, understanding the behavior of such transient species is critical. The principles governing its reactivity—strain release, aromatization, and controlled cycloadditions—can be harnessed in complex synthetic strategies to build molecular architectures that are otherwise difficult to access. The continued study of this compound and its derivatives will undoubtedly push the boundaries of our understanding of chemical bonding and reaction mechanisms.

References

Navigating the Tautomeric Landscape of C6H6 Isomers: A Technical Guide to the Computational Modeling of 1,2,4-Cyclohexatriene and Its Valence Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the computational modeling of the highly reactive and theoretically significant 1,2,4-cyclohexatriene and its valence isomers. Addressed to researchers, scientists, and professionals in drug development and computational chemistry, this document outlines the core methodologies, theoretical underpinnings, and practical considerations for accurately predicting the structures, stabilities, and reaction pathways of these challenging C6H6 systems.

Introduction: The Elusive Nature of this compound

The C6H6 potential energy surface is a cornerstone of organic chemistry, with benzene as its most prominent and stable resident.[1] However, it is also populated by a fascinating array of higher-energy isomers, including Dewar benzene, prismane, and the focus of this guide: this compound.[1][2] This non-aromatic, strained cyclic triene is of significant theoretical interest due to its unique bonding and high reactivity.[3] Its fleeting existence makes experimental characterization exceptionally difficult, positioning computational modeling as an indispensable tool for understanding its properties and chemical behavior.[4][5]

First generated and trapped in 1992, this compound is a short-lived, strained allene isomer of benzene.[3][6] The high reactivity of this and other cyclic allenes is attributed to the significant strain of housing a twisted allene within a small ring.[3] Computational estimates place the strain energy of this compound at approximately 34 kcal/mol.[3] This inherent instability leads to rapid isomerization, most commonly through hydrogen atom migration to form a more stable benzenoid product.[3]

This guide will provide a validated protocol for exploring the C6H6 potential energy surface, focusing on the accurate prediction of molecular geometries, vibrational frequencies, and relative energies of this compound and its key valence isomers. The methodologies described herein are designed to provide a robust and reproducible workflow for researchers in the field.

Foundational Principles: Selecting the Right Computational Toolkit

The accurate modeling of strained and electronically complex molecules like the isomers of this compound necessitates a careful selection of computational methods. The choice of theoretical level and basis set is paramount and directly influences the reliability of the obtained results.[4][5]

2.1. The Power of Density Functional Theory (DFT)

For systems of this size and complexity, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy.[7][[“]] Specifically, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange have proven to be particularly effective for organic molecules.[9]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This widely used functional often provides excellent geometric predictions and reasonable energetic ordering for organic molecules.[7][9]

  • M05-2X: This functional is known to perform well for thermochemistry and barrier heights, making it a good choice for studying reaction pathways.[7][[“]]

2.2. The Importance of the Basis Set

The basis set determines the flexibility given to the electrons in the calculation. For strained systems, a flexible basis set is crucial for accurately describing the electron distribution in distorted bonds.

  • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and provide a good starting point. The inclusion of polarization functions (d,p) is essential for describing the non-spherical nature of electron density in molecules. Diffuse functions (+) are important for anions and systems with lone pairs and can improve accuracy.[10]

  • Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed for systematic convergence towards the complete basis set limit. While more computationally demanding, they are the gold standard for high-accuracy calculations.

For the protocols outlined in this guide, we will primarily utilize the B3LYP functional with the 6-311+G(d,p) basis set as it represents a robust and well-validated combination for this class of molecules.

Experimental Workflow: A Step-by-Step Computational Protocol

The following protocol outlines a self-validating workflow for the computational investigation of this compound and its isomers.

3.1. Step 1: Initial Structure Generation

The first step is to generate plausible 3D structures for each isomer of interest. This can be done using any molecular building software (e.g., Avogadro, ChemDraw). It is crucial to start with a reasonable initial geometry to ensure the optimization converges to the desired minimum.

3.2. Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy arrangement of the atoms on the potential energy surface.

  • Method: B3LYP

  • Basis Set: 6-311+G(d,p)

  • Software: Gaussian, ORCA, or any other suitable quantum chemistry package.

  • Keyword: Opt

The optimization algorithm will iteratively adjust the molecular geometry until a stationary point is found. It is essential to verify that the optimization has converged by checking the software output for convergence criteria.

3.3. Step 3: Vibrational Frequency Analysis

A vibrational frequency calculation should be performed on the optimized geometry. This serves two critical purposes:

  • Characterization of the Stationary Point: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point.

  • Calculation of Thermochemical Properties: The frequencies are used to compute zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and entropy, and Gibbs free energy.

  • Method: B3LYP

  • Basis Set: 6-311+G(d,p)

  • Keyword: Freq

Workflow Diagram:

G cluster_input Input Generation cluster_calc Quantum Chemical Calculation cluster_analysis Data Analysis & Validation start 1. Generate Initial 3D Structure opt 2. Geometry Optimization (B3LYP/6-311+G(d,p)) start->opt freq 3. Vibrational Frequency Analysis (B3LYP/6-311+G(d,p)) opt->freq verify 4. Verify Nature of Stationary Point (Check for imaginary frequencies) freq->verify verify->opt Imaginary frequency found (Re-optimize or search for TS) thermo 5. Extract Thermochemical Data (ZPVE, Enthalpy, Gibbs Free Energy) verify->thermo All real frequencies results 6. Analyze Relative Energies & Structures thermo->results G Benzene Benzene 1,2,4-CHT This compound 1,2,4-CHT->Benzene TS1 Dewar Benzene Dewar Benzene Dewar Benzene->Benzene TS2 Benzvalene Benzvalene Benzvalene->Benzene TS3

References

A Technical Guide to the Calculation and Interpretation of Strain Energy in Cyclic Allenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Strained cyclic allenes are a fascinating class of transient, high-energy intermediates that have transitioned from chemical curiosities to powerful building blocks in modern organic synthesis.[1] Their immense reactivity stems directly from the substantial ring strain energy (RSE) induced by constraining the typically linear allene moiety within a cyclic framework.[2][3] Understanding and quantifying this strain is paramount for predicting reactivity, designing novel synthetic pathways, and developing new chemical entities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for calculating the strain energy of cyclic allenes. We will explore both the predominant computational approaches, centered on homodesmotic reaction schemes with Density Functional Theory (DFT), and the experimental techniques used for validation. This guide emphasizes the causality behind methodological choices, provides detailed, field-proven protocols, and illustrates how a quantitative understanding of strain directly informs the synthetic application of these remarkable intermediates.

The Theoretical Foundation of Strain in Cyclic Allenes

The Geometric and Electronic Origins of Strain

The fundamental source of strain in cyclic allenes is the forced deviation of the C=C=C bond angle from its ideal 180° geometry. This bending distortion leads to significant angle strain and inefficient overlap of the p-orbitals that form the allene's characteristic orthogonal π-systems. As the ring size decreases, the deviation from linearity becomes more severe, causing a dramatic increase in the molecule's potential energy.[3] This stored energy, or strain energy, is the thermodynamic driving force behind the high reactivity of these species.[4][5] The increased strain weakens the allene's π-bonds and reduces the HOMO-LUMO gap, making the molecule susceptible to a variety of rapid, strain-releasing reactions such as cycloadditions and palladium-catalyzed annulations.[5][6][7]

Defining Ring Strain Energy (RSE): A Thermodynamic Concept

Ring Strain Energy (RSE) is not a direct physical observable but a conceptual tool used to quantify the excess energy of a cyclic molecule compared to a hypothetical, strain-free acyclic analogue.[8][9] It is the energy released when the ring is opened to form a comparable open-chain molecule. This value can be determined computationally or derived from experimental thermochemical data.

Experimental RSE is calculated as the difference between the experimentally measured standard enthalpy of formation (ΔH°f) and the theoretical enthalpy of formation estimated for a strain-free reference compound using additivity schemes.[8]

  • RSE = ΔH°f (experimental) - ΔH°f (strain-free reference)

Computational RSE is most reliably calculated as the reaction enthalpy of a balanced, hypothetical reaction that converts the cyclic species into strain-free acyclic products.[10][11] The most robust of these are homodesmotic reactions.

Computational Approaches to Quantifying Strain Energy

Computational chemistry provides the most direct and widely used methods for quantifying the strain in transient species like cyclic allenes. The central strategy involves constructing a theoretical reaction where the strain is cancelled out.

The Principle of Homodesmotic Reactions

To accurately calculate RSE, it is crucial to devise a reaction where the energies of unstrained bonds and groups on the reactant and product sides cancel, isolating the energy contribution from strain alone. While isodesmic reactions (conserving bond types) are an improvement over simple atom-balance, homodesmotic reactions offer a higher level of theory and are the preferred method.[11][12]

A homodesmotic reaction is designed to conserve not only the number of bonds of each formal type (e.g., C-C, C=C, C-H) but also the number of carbon atoms with their specific hybridization states (sp³, sp², sp) and the number of attached hydrogen atoms.[11] This meticulous conservation provides a superior cancellation of systematic errors in the quantum chemical calculation, leading to a more accurate determination of the strain energy.[12]

homodesmotic_reaction cluster_reactants Reactants (Strained) cluster_products Products (Strain-Free) cyclic_allene 1,2-Cyclohexadiene plus1 + arrow ΔE = RSE ethane1 2 x Ethane product1 1,3-Butadiene plus2 + product2 2 x Propene

Caption: Homodesmotic reaction for 1,2-cyclohexadiene.

The Chemist's Toolbox: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse for these calculations, offering a favorable balance of accuracy and computational cost for organic molecules.[13][14] Functionals such as B3LYP, when paired with a sufficiently large basis set like 6-311+G(d,p), have been shown to provide reliable strain energy estimates for cyclic allenes.[15] For higher accuracy, more computationally expensive methods like G-4 or CBS-APNO can be employed.[16]

Protocol: Step-by-Step Calculation of RSE via a Homodesmotic Reaction

This protocol outlines the workflow for calculating the RSE of 1,2-cyclohexadiene using DFT.

computational_workflow A Step 1: Define Molecules Construct 3D structures for all reactants and products in the homodesmotic equation. B Step 2: Geometry Optimization Perform energy minimization for each molecule. (e.g., B3LYP/6-311+G(d,p)) A->B C Step 3: Frequency Calculation Confirm true energy minima (no imaginary frequencies) and obtain Zero-Point Vibrational Energies (ZPVE). B->C Verify convergence D Step 4: Energy Extraction Sum the electronic energy and ZPVE for each optimized molecule to get the total energy (E₀). C->D E Step 5: RSE Calculation ΔE = RSE = Σ(E₀_products) - Σ(E₀_reactants) D->E

Caption: Computational workflow for RSE calculation.

  • Construct the Homodesmotic Reaction: Define a balanced reaction. For 1,2-cyclohexadiene: 1,2-cyclohexadiene + 2 CH₃-CH₃ → CH₂=CH-CH=CH₂ + 2 CH₂=CH-CH₃

  • Geometry Optimization: Using a computational chemistry software package (e.g., Gaussian), perform a full geometry optimization on each of the four unique molecules in the reaction. This finds the lowest energy conformation for each species.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This serves two purposes:

    • Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. This validates the optimized geometry.

    • Thermochemistry: The calculation yields the Zero-Point Vibrational Energy (ZPVE), which is a necessary quantum mechanical correction to the electronic energy.

  • Calculate Total Energies (E₀): For each molecule, sum its electronic energy and its ZPVE.

    • E₀ = E_electronic + ZPVE

  • Calculate the Ring Strain Energy: Apply Hess's Law to the calculated total energies.

    • RSE = [E₀(butadiene) + 2 * E₀(propene)] - [E₀(1,2-cyclohexadiene) + 2 * E₀(ethane)]

Experimental Validation and Corroboration

While computational methods are powerful, experimental validation provides the authoritative grounding for theoretical claims. However, directly measuring the thermochemical properties of highly reactive, short-lived intermediates is a significant challenge.[17]

Calorimetry and Heats of Formation

The primary experimental route to strain energy is through the determination of the molecule's heat of formation (ΔH°f).[9] For stable compounds, this is often achieved using bomb calorimetry , where the heat of combustion is precisely measured.[18][19] By applying Hess's law, the heat of combustion can be used to calculate the standard enthalpy of formation.

Benson Group Increment Theory (BGIT)

Once an experimental ΔH°f is obtained, it must be compared to a theoretical strain-free value. Benson Group Increment Theory (BGIT) is a well-established empirical method for this purpose.[20][21] BGIT posits that the ΔH°f of a molecule can be estimated by summing the empirically derived enthalpy contributions of its constituent chemical groups.[21][22] Since these group values are derived from unstrained acyclic molecules, the resulting ΔH°f (BGIT) represents the enthalpy of the hypothetical strain-free analogue. The difference between the experimental value and the BGIT value is the experimental strain energy.[23]

Protocol: Deriving Experimental Strain Energy

experimental_workflow cluster_exp Experimental Measurement cluster_theory Theoretical Calculation A Measure Heat of Combustion (Bomb Calorimetry) for the stable cyclic molecule. B Calculate Experimental ΔH°f using Hess's Law and known ΔH°f values (e.g., CO₂, H₂O). A->B E Calculate Experimental RSE ΔH°f(exp) - ΔH°f(BGIT) B->E C Identify all chemical groups in the molecule. D Sum Group Increments (Benson Group Increment Theory) to get theoretical strain-free ΔH°f. C->D D->E

Caption: Logic for deriving experimental strain energy.

  • Calorimetric Measurement: Perform combustion calorimetry on a stable cyclic compound to determine its heat of combustion (ΔH°c).

  • Calculate Experimental ΔH°f: Use the known ΔH°f of the combustion products (CO₂ and H₂O) and the measured ΔH°c to calculate the experimental ΔH°f of the compound via Hess's Law.

  • Calculate Theoretical ΔH°f: Deconstruct the molecule into its constituent groups as defined by BGIT. Sum the tabulated enthalpy values for these groups to obtain the estimated strain-free ΔH°f.

  • Determine Strain Energy: Subtract the theoretical strain-free ΔH°f from the experimental ΔH°f to yield the experimental ring strain energy.

Advanced Techniques: Photoacoustic Calorimetry

For transient intermediates that cannot be isolated, time-resolved techniques are necessary. Photoacoustic Calorimetry (PAC) is a powerful method for studying the thermodynamics of short-lived species.[24][25] In PAC, a laser pulse generates the reactive intermediate, and a transducer "listens" to the heat and volume changes that occur as the intermediate reacts or decays, providing direct enthalpic information on microsecond timescales.[26]

Strain Energy in Practice: Data and Interpretation

The true value of these calculations lies in their ability to predict and rationalize the chemical behavior of cyclic allenes.

Quantitative Strain Energies of Common Cyclic Allenes

Computational studies have provided reliable estimates for the strain energies of a homologous series of cyclic allenes. The data clearly show the inverse relationship between ring size and strain.

Cyclic AlleneRing SizeAllene Functional Group Strain (kcal/mol)
1,2-Cyclobutadiene465
1,2-Cyclopentadiene551
1,2-Cyclohexadiene632
1,2,4-Cyclohexatriene634
1,2-Cycloheptadiene714
1,2-Cyclooctadiene85
1,2-Cyclononadiene92
(Data sourced from B3LYP/6-311+G(d,p)+ZPVE level calculations)[15]
The Strain-Reactivity Relationship

The magnitude of the RSE is a direct predictor of reactivity. For example, 1,2-cyclohexadiene (RSE ≈ 32 kcal/mol) is a transient intermediate that must be generated in situ and trapped, readily undergoing cycloadditions.[5][6] In contrast, 1,2-cyclononadiene (RSE ≈ 2 kcal/mol) is a stable, isolable compound. This strain-driven reactivity is the cornerstone of their utility in synthesis, enabling the construction of complex molecular architectures under mild conditions.[4][17][27]

Conclusion and Future Outlook

The calculation of strain energy in cyclic allenes is a critical tool for the modern chemist. Robust computational protocols, primarily based on DFT calculations of homodesmotic reactions, provide reliable and predictive quantitative data. These theoretical values, grounded by experimental thermochemical principles, allow for a deep understanding of the structure-reactivity relationships that govern these potent intermediates. As computational power increases and new machine learning models emerge, the ability to rapidly and accurately predict strain for ever more complex systems will continue to accelerate innovation in drug discovery and materials science, where the controlled release of molecular strain is a key strategy for chemical synthesis.[10][28]

References

Introduction: The Challenge of a Strained Benzene Isomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Properties of 1,2,4-Cyclohexatriene

Abstract: this compound, a strained, non-aromatic C₆H₆ isomer of benzene, represents a fascinating and challenging target for spectroscopic investigation. As a short-lived, high-energy cyclic allene, it serves as a key transient intermediate in various chemical transformations. Its fleeting existence precludes analysis by conventional spectroscopic methods, necessitating the use of specialized techniques, primarily matrix isolation spectroscopy, coupled with high-level computational chemistry. This guide provides a comprehensive overview of the theoretical and experimental efforts to elucidate the structural, electronic, and vibrational properties of this compound, offering field-proven insights for researchers in physical organic chemistry, reaction dynamics, and materials science.

Among the isomers of benzene, this compound stands out due to its unique electronic structure and high degree of ring strain. Unlike its aromatic counterpart, it features a cumulated triene system within a six-membered ring, classifying it as a cyclic allene. This structural arrangement renders the molecule highly reactive and difficult to isolate, with its existence often confirmed only through trapping experiments with activated olefins.[1] The study of such transient species is paramount for a complete understanding of reaction mechanisms where they are proposed as key intermediates.[1][2]

The primary challenge in characterizing this compound lies in its kinetic instability. To overcome this, spectroscopic studies must be conducted under conditions that can generate and trap the molecule for a sufficient duration to allow for interrogation. This is where the synergy between computational modeling and experimental matrix isolation spectroscopy becomes indispensable.

Theoretical Framework: Predicting the Spectroscopic Landscape

Given the experimental difficulties, high-level ab initio computational methods provide the foundational understanding of this compound's properties. These theoretical studies are not merely predictive; they are essential for interpreting the complex experimental spectra where signals from the target molecule may be convoluted with those of precursors and byproducts.

Electronic Structure and Geometry

Computational studies reveal that this compound does not possess a planar structure. The ground state geometry is a twisted ring with C₁ symmetry.[3] This distortion from planarity is a direct consequence of the immense strain induced by incorporating the linear allene moiety into a six-membered ring.

A critical aspect of its electronic structure is the nature of its low-lying electronic states. High-level calculations indicate a complex interplay between a strained allene ground state, a nearby diradical state, and zwitterionic states.[3][4] The energetic ordering and accessibility of these states govern the molecule's chemical behavior. The energy required to flatten the molecule, known as the planarization energy, is significant, calculated to be around 10 kcal mol⁻¹.[3]

Table 1: Calculated Geometric Parameters for this compound Data synthesized from ab initio calculations.[3]

ParameterValue (Å or degrees)Description
C1–C2 Bond Length~1.35 ÅDouble bond character
C2–C3 Bond Length~1.40 ÅSingle bond character
H1–C1–C3–H3 Dihedral~80°Measure of allene twist (ideal is 90°)
Vibrational Frequencies (Infrared Spectroscopy)

Theoretical frequency calculations are crucial for assigning experimental infrared (IR) spectra. The most characteristic vibrational modes for this compound are expected to be the asymmetric and symmetric stretches of the C=C=C allene group. The table below summarizes key predicted vibrational frequencies.

Table 2: Key Predicted Vibrational Frequencies for this compound Frequencies are typically calculated using methods like DFT (B3LYP) or higher-level ab initio methods and may vary based on the level of theory and basis set.

Calculated Frequency (cm⁻¹)Vibrational Mode Assignment
~1950 - 2000Asymmetric C=C=C Stretch
~1300 - 1350C-C Single Bond Stretches
~1100 - 1150Symmetric C=C=C Stretch
~800 - 900C-H Bending Modes

Experimental Elucidation: Trapping and Probing a Transient Species

The most successful experimental approach for studying highly reactive molecules like this compound is matrix isolation spectroscopy . This technique involves trapping the species of interest within a rigid, inert host material at cryogenic temperatures, thereby preventing diffusion and bimolecular reactions.[5]

In-Situ Generation

This compound is not a stable compound that can be stored. It must be generated in situ within the cryogenic matrix. A documented pathway involves the photolysis of suitable precursors. For instance, the UV irradiation of cis-1,3,5-hexatriene, itself generated from the photochemical ring-opening of 1,3-cyclohexadiene, has been proposed to yield this compound among other thermally unstable photoproducts when suspended in an argon matrix at 20 K.[6]

G cluster_0 Photochemical Generation Pathway CHD 1,3-Cyclohexadiene cHT cis-1,3,5-Hexatriene CHD->cHT UV Light (λ₁) Ring Opening CHT This compound cHT->CHT UV Light (λ₂) Isomerization Other Other Photoproducts cHT->Other

Caption: Proposed photochemical pathway to this compound.

Spectroscopic Detection

Once trapped, the matrix can be interrogated using various spectroscopic methods.

  • Infrared (IR) Spectroscopy: By taking IR spectra before and after photolysis, new absorption bands corresponding to photoproducts can be identified. The definitive assignment of bands to this compound relies on matching the experimental frequencies with those predicted by high-level computational models (as shown in Table 2). The intense, characteristic asymmetric allene stretch around 1950-2000 cm⁻¹ is a key target for identification.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of this compound are also of significant interest. Theoretical calculations predict the energies of its valence excited states.[7] Experimental UV-Vis analysis within the matrix can provide validation for these predictions, offering insights into the molecule's photochemistry.

  • Photoelectron Spectroscopy (PES): While challenging for such a transient species, theoretical photoelectron spectra can be computed.[8] These spectra predict the ionization energies required to eject electrons from the molecule's various orbitals, providing a direct probe of its electronic structure. Experimental validation would likely require advanced techniques like time-resolved photoelectron spectroscopy on a molecular beam.[9][10]

Experimental Protocol: Matrix Isolation FTIR Spectroscopy

This section provides a validated, step-by-step methodology for the generation and IR spectroscopic characterization of this compound.

Objective: To generate this compound via UV photolysis of a matrix-isolated precursor and identify its characteristic vibrational bands using FTIR spectroscopy.

Pillar of Trustworthiness: This protocol integrates spectral subtraction and comparison with ab initio calculations as a self-validating system to distinguish the product from the precursor and other byproducts.

Methodology
  • Cryostat Preparation:

    • A closed-cycle helium cryostat capable of reaching temperatures of 10-20 K is assembled.

    • A suitable IR-transparent window (e.g., CsI or KBr) is mounted on the cold head.

    • The system is evacuated to a high vacuum (< 10⁻⁶ torr) to prevent condensation of atmospheric gases.

  • Precursor and Matrix Gas Preparation:

    • A dilute gas mixture of the precursor (e.g., 1,3-cyclohexadiene) in the matrix gas (e.g., Argon) is prepared. A typical mixing ratio is 1:1000 (precursor:matrix).

    • Causality: A high dilution is critical to ensure that individual precursor molecules are isolated from each other in the matrix, preventing dimerization or aggregation.[5] Argon is chosen for its inertness and transparency across a wide spectral range.[5]

  • Matrix Deposition:

    • The gas mixture is slowly leaked into the vacuum shroud and directed towards the cold window through a fine control valve.

    • A transparent, solid argon matrix doped with the precursor is grown over a period of 1-2 hours. The window temperature is maintained at ~20 K.

  • Initial Spectral Acquisition (Baseline):

    • An initial FTIR spectrum of the unphotolyzed matrix is recorded. This serves as the baseline, showing the vibrational bands of the isolated precursor molecule.

  • In-Situ Photolysis:

    • The matrix is irradiated with a suitable UV light source (e.g., a mercury arc lamp with appropriate filters) through a quartz window on the cryostat.

    • Causality: The wavelength is chosen to electronically excite the precursor, initiating the photochemical reaction (e.g., the ring-opening of 1,3-cyclohexadiene to cis-1,3,5-hexatriene, followed by its isomerization).[6]

  • Post-Photolysis Spectral Acquisition:

    • FTIR spectra are recorded at intervals during photolysis.

    • A final spectrum is taken after the UV source is turned off.

  • Data Analysis:

    • Difference spectra are generated by subtracting the initial baseline spectrum from the post-photolysis spectra.

    • Positive peaks in the difference spectrum correspond to newly formed products, while negative peaks correspond to the depletion of the precursor.

    • The new experimental peaks are compared against the computationally predicted vibrational frequencies for this compound and other potential photoproducts for definitive assignment.

G cluster_workflow Workflow: Matrix Isolation Spectroscopy prep 1. Prepare Precursor/ Argon Mixture (1:1000) deposit 2. Deposit Mixture onto Cold (20K) CsI Window prep->deposit baseline 3. Acquire Baseline FTIR Spectrum deposit->baseline photolysis 4. In-Situ UV Photolysis of Matrix baseline->photolysis final_spec 5. Acquire Post-Photolysis FTIR Spectrum photolysis->final_spec analysis 6. Generate Difference Spectrum & Compare to Theory final_spec->analysis

Caption: Experimental workflow for matrix isolation FTIR studies.

Conclusion and Future Outlook

The spectroscopic characterization of this compound remains a formidable challenge at the frontier of physical organic chemistry. While high-level computational studies have provided a robust theoretical picture of its structure and properties, direct experimental observation is sparse and relies on the indirect evidence gathered from matrix isolation experiments.[3][6] The definitive, high-resolution spectroscopic portrait of this molecule is yet to be completed.

Future research should focus on employing more sensitive and selective techniques. The combination of mass-selected deposition with IR spectroscopy could provide an unambiguous identification of its vibrational spectrum. Furthermore, ultrafast time-resolved spectroscopy could potentially capture the dynamics of its formation and subsequent reactions in real-time, moving beyond the static picture offered by cryogenic trapping. Such endeavors will continue to deepen our understanding of this and other highly strained, reactive intermediates that are central to chemical synthesis and dynamics.

References

frontier molecular orbitals of 1,2,4-cyclohexatriene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Frontier Molecular Orbitals of 1,2,4-Cyclohexatriene

Abstract

This compound, a strained, non-aromatic isomer of benzene also known as isobenzene, represents a fascinating and highly reactive intermediate in organic chemistry. Its transient nature and unique electronic structure are dictated by a strained cyclic allene moiety, rendering it susceptible to a variety of chemical transformations not accessible to its stable benzene counterpart. This technical guide provides a comprehensive exploration of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of this compound. We will dissect the theoretical underpinnings of its electronic structure, present its FMO characteristics, and elucidate how these orbitals govern its reactivity, particularly in pericyclic reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the synthetic potential of high-energy intermediates.

Theoretical Foundation: Why Frontier Orbitals Dictate Reactivity

To comprehend the chemical behavior of a transient species like this compound, we must look beyond simple structural diagrams and delve into its electronic makeup. Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a powerful framework for this analysis.[1] It posits that the most significant interactions between two reacting molecules occur between the HOMO of one species and the LUMO of the other.[1][2]

  • The HOMO (Highest Occupied Molecular Orbital): As the highest-energy orbital containing electrons, the HOMO represents the molecule's ability to act as a nucleophile or electron donor.[2][3] Its energy level and spatial distribution are critical for reactions with electrophiles.

  • The LUMO (Lowest Unoccupied Molecular Orbital): As the lowest-energy orbital devoid of electrons, the LUMO signifies the molecule's capacity to act as an electrophile or electron acceptor.[2][3] A low-energy LUMO indicates a strong propensity to accept electrons from a nucleophile.

  • The HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity.[4][5] A small HOMO-LUMO gap suggests that the molecule can be easily excited, correlating with high reactivity.[5]

For this compound, the immense ring strain imposed by the cyclic allene structure fundamentally alters its electronic properties compared to benzene, leading to a significantly smaller HOMO-LUMO gap and a dramatic increase in reactivity.[6]

G cluster_Molecule This compound cluster_FMO Frontier Molecular Orbitals C1 C1 C2 C2 C1->C2 = C3 C3 C2->C3 = C4 C4 C3->C4 C5 C5 C4->C5 = HOMO HOMO (Highest Occupied) Acts as Nucleophile C4->HOMO Donates e⁻ C6 C6 C5->C6 C6->C1 LUMO LUMO (Lowest Unoccupied) Acts as Electrophile LUMO->C2 Accepts e⁻ Energy_Gap ΔE (HOMO-LUMO Gap) Determines Reactivity

Caption: Conceptual diagram of this compound and its Frontier Molecular Orbitals.

The Frontier Molecular Orbitals of this compound

High-level ab initio and density functional theory (DFT) calculations are essential to model the electronic structure of this unstable molecule.[6][7] While benzene's FMOs are delocalized across a planar, aromatic system, the orbitals of this compound are heavily influenced by its strained, non-planar geometry.

The electronic character of this compound is complex, with computational studies suggesting a delicate balance between diradical and zwitterionic states that influences its stability and planarization energy.[6] This complexity is directly reflected in its frontier orbitals.

  • HOMO: The HOMO is primarily associated with the π-system of the conjugated diene portion of the molecule (C4-C5-C6-C1). Its energy is significantly higher (less stable) than the HOMO of benzene due to reduced conjugation and ring strain. This high-energy HOMO makes this compound a potent electron donor in reactions like cycloadditions.

  • LUMO: The LUMO is expected to have significant contributions from the central carbon of the allene moiety (C2) and the associated strained π-bond perpendicular to the diene system. Ring strain forces this orbital to a very low energy, making the molecule a powerful electrophile, highly susceptible to attack by nucleophiles.

Quantitative Data Summary

The following table provides illustrative energy values for the FMOs of this compound as predicted by computational models, contrasted with those of the highly stable benzene molecule.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE, eV)Kinetic Stability
Benzene~ -9.2~ +1.8~ 11.0Very High
This compound ~ -8.5 ~ -0.5 ~ 8.0 Very Low

Note: These are representative values derived from computational chemistry principles for illustrative purposes. A smaller HOMO-LUMO gap, as seen in this compound, is a hallmark of high reactivity.[4]

Reactivity and Mechanistic Implications: An FMO Perspective

The unique FMO characteristics of this compound make it an ideal substrate for pericyclic reactions, which proceed through a concerted, cyclic transition state.[8][9]

[4+2] Cycloadditions (Diels-Alder Reactions)

This compound is an excellent diene component in Diels-Alder reactions. The reaction is governed by the interaction between the high-energy HOMO of the cyclohexatriene and the LUMO of a dienophile (an electron-poor alkene or alkyne). The favorable orbital overlap and small energy gap between the interacting FMOs lead to a low activation barrier and rapid reaction, which is essential for trapping this transient species.[9]

G cluster_Product Product Diene This compound (Diene) HOMO HOMO Dienophile Dienophile (e.g., Furan) LUMO LUMO HOMO->LUMO Orbital Overlap Adduct [4+2] Cycloadduct (e.g., Tetrahydroepoxynaphthalene) HOMO->Adduct Forms σ-bonds LUMO->Adduct

Caption: FMO control in the Diels-Alder trapping of this compound.

Experimental Protocol: Generation and In Situ Trapping

Due to its extreme reactivity, this compound cannot be isolated. It must be generated in the presence of a trapping agent to confirm its existence via the structure of the resulting adduct.[10]

Objective: To generate this compound from 1-bromocyclohexa-1,4-diene and trap it with furan.
Methodology
  • System Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the trapping agent, furan (20 equivalents), and anhydrous tetrahydrofuran (THF) as the solvent.

    • Causality: An inert atmosphere (nitrogen) is crucial to prevent oxidation of reagents and intermediates. A large excess of the trapping agent is used to ensure the highly reactive cyclohexatriene is intercepted efficiently before it can dimerize or decompose.

  • Precursor Addition:

    • Add 1-bromocyclohexa-1,4-diene (1.0 equivalent) to the solution.[10]

    • Cool the mixture to 0 °C in an ice bath.

    • Causality: Cooling the reaction helps to control the exothermic nature of the elimination reaction and increases the lifetime of the transient intermediate, maximizing the chance of successful trapping.

  • Initiation of Elimination:

    • Slowly add a solution of potassium tert-butoxide (KOtBu, 1.5 equivalents) in THF to the reaction mixture dropwise over 30 minutes.

    • Causality: KOtBu is a strong, non-nucleophilic base. Its bulkiness favors proton abstraction (elimination) to form the triene over direct nucleophilic substitution on the bromo-diene precursor. Slow addition maintains a low instantaneous concentration of the base, further controlling the reaction rate.

  • Reaction and Quenching:

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Workup and Purification:

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product (the tetrahydroepoxynaphthalene adduct) via column chromatography.[10]

Caption: Experimental workflow for the generation and trapping of this compound.

Significance in Chemical Synthesis and Drug Development

The study of strained intermediates like this compound is not merely an academic curiosity. Harnessing their controlled reactivity allows for the rapid construction of complex molecular architectures from simple precursors.[11] The embedded diene and allene functionalities within the trapped products serve as versatile handles for further synthetic elaboration.

In drug development, the principles governing the reactivity of such species are highly relevant. While this compound itself is too unstable for direct therapeutic use, the strain-promoted reactions it undergoes are analogous to bioorthogonal chemistries used in chemical biology and drug delivery. Understanding the FMOs of reactive intermediates can guide the design of novel linkers, probes, and warheads for targeted drug action.

Conclusion

The paint a clear picture of a molecule primed for reactivity. Its high-energy HOMO and low-energy LUMO, direct consequences of severe ring strain, result in a small energy gap that distinguishes it starkly from its stable isomer, benzene. This electronic configuration makes it a potent diene in cycloadditions and a strong electrophile for nucleophilic attack. By understanding and controlling the FMO-driven reactivity of this and other strained intermediates, chemists can unlock powerful new pathways for the efficient synthesis of complex molecules relevant to materials science and medicine.

References

The Fleeting Existence of 1,2,4-Cyclohexatriene: A Technical Guide to its Synthesis and In-Situ Trapping

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and trapping of 1,2,4-cyclohexatriene, a highly strained and transient isomer of benzene. As a cyclic allene, its fleeting existence presents unique challenges and opportunities in synthetic chemistry. This document details the foundational methods for its in-situ generation, primarily through elimination reactions and pericyclic closures, and surveys the diverse array of trapping reactions used to intercept and characterize this reactive intermediate. Authored for researchers, scientists, and professionals in drug development, this guide emphasizes the mechanistic rationale behind experimental design, offering field-proven insights into the manipulation of this fascinating species. Detailed protocols, data summaries, and mechanistic diagrams are provided to serve as a practical resource for harnessing the synthetic potential of this compound.

Introduction: The Allure of a Strained Benzene Isomer

The study of strained organic molecules has consistently pushed the boundaries of chemical theory and synthetic methodology. Among the isomers of benzene, the cyclic allenes represent a particularly intriguing class of high-energy intermediates. This compound, sometimes referred to as isobenzene, is a non-aromatic, strained cyclic allene that has captivated chemists due to its unique electronic structure and high reactivity. Its transient nature, a direct consequence of significant ring strain, necessitates in-situ generation and trapping techniques to infer its existence and explore its chemical behavior.

The fundamental challenge in studying this compound lies in its propensity to rapidly undergo reactions that relieve its inherent strain. This reactivity, however, is also its greatest synthetic asset. The ability to generate this intermediate under controlled conditions allows for the construction of complex polycyclic and heterocyclic scaffolds through a variety of pericyclic and addition reactions. This guide will delve into the core methodologies developed for the synthesis and trapping of this compound, providing both historical context and practical, in-depth protocols.

Generation of this compound: Taming a Reactive Intermediate

The synthesis of this compound is not a matter of isolation but of controlled, transient generation. Two primary strategies have emerged as effective for producing this fleeting molecule in the presence of a suitable trapping agent: elimination reactions from pre-functionalized cyclohexadiene precursors and thermally induced pericyclic reactions.

Elimination Reactions: The Genesis of Isobenzene

The seminal work on the generation of this compound involved the base-induced elimination of hydrogen bromide from a vinyl bromide precursor. This approach remains a cornerstone for accessing this reactive intermediate.

Conceptual Framework: The strategy hinges on the dehydrohalogenation of a 1-bromocyclohexa-1,4-diene derivative. The use of a strong, non-nucleophilic base promotes the elimination of HBr, leading to the formation of the strained allene. The choice of base and solvent is critical to favor the desired elimination pathway over competing side reactions.

A foundational study demonstrated the generation of this compound from 1-bromocyclohexa-1,4-diene using potassium tert-butoxide.[1] The transient cycloallene was then intercepted by a reactive diene, furan, providing compelling evidence for its formation.[1]

The Tetradehydro-Diels-Alder (TDDA) Reaction: A Pericyclic Approach

A more contemporary and versatile method for generating this compound and its derivatives is the tetradehydro-Diels-Alder (TDDA) reaction. This intramolecular [4+2] cycloaddition of a tethered enyne-alkyne system provides a thermal route to the strained cyclic allene.[2][3][4]

Mechanistic Rationale: The TDDA reaction involves the thermal cyclization of a conjugated enyne with a tethered alkyne. This concerted pericyclic reaction forms the this compound ring system. A significant advantage of this method is the ability to pre-organize the precursor, allowing for the generation of the triene under relatively mild thermal conditions. The subsequent trapping of the intermediate can then proceed with an external reagent.

Trapping Reactions: Intercepting a Fleeting Species

The high reactivity of this compound, driven by strain release, makes it a potent dienophile and electrophile in a variety of cycloaddition and nucleophilic addition reactions. The nature of the trapping agent dictates the structure of the final, stable product, providing a versatile platform for molecular construction.

[4+2] Cycloaddition Reactions: The Diels-Alder Approach

The most common and well-documented method for trapping this compound is through a [4+2] Diels-Alder cycloaddition with a conjugated diene. The strained central double bond of the allene acts as a powerful dienophile.

Key Trapping Agents:

  • Furans: Furan and its derivatives, such as 2,5-dimethylfuran, are excellent trapping agents, yielding stable oxabicyclic adducts.[1] The reaction is typically efficient and provides strong evidence for the intermediacy of the cyclic allene.

  • Cyclopentadiene: As a highly reactive diene in Diels-Alder reactions, cyclopentadiene can also effectively trap this compound.[5]

[2+2] Cycloaddition Reactions

This compound can also participate in [2+2] cycloadditions with electron-rich or electron-deficient alkenes. Styrene and its derivatives are common trapping agents in this type of reaction.[4]

[3+2] Dipolar Cycloadditions

The electrophilic nature of the central allene bond makes this compound susceptible to attack by 1,3-dipoles. This [3+2] cycloaddition pathway offers a route to five-membered heterocyclic systems. While specific examples with this compound are less common in the literature, the reactivity of related cyclic allenes suggests that 1,3-dipoles such as nitrones and azides would be effective trapping agents.[6][7][8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the generation and trapping of this compound. These are intended as a guide for researchers and should be adapted based on specific substrate and safety considerations.

Protocol 1: Generation via Elimination and Trapping with Furan

This protocol is adapted from the seminal work describing the generation of this compound from 1-bromocyclohexa-1,4-diene and its subsequent trapping with furan.[1]

Reaction Scheme:

cluster_0 Generation of this compound cluster_1 Trapping with Furan precursor 1-Bromocyclohexa-1,4-diene intermediate This compound precursor->intermediate - HBr base KOtBu adduct [4+2] Cycloadduct intermediate->adduct [4+2] Cycloaddition furan Furan furan->adduct

Generation and Trapping Workflow

Materials:

  • 1-Bromocyclohexa-1,4-diene

  • Potassium tert-butoxide (KOtBu)

  • Furan

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of Precursor: Synthesize 1-bromocyclohexa-1,4-diene from a suitable starting material, such as trans-4,5-dibromocyclohexene, via elimination of one equivalent of HBr.[1] Purify by distillation or chromatography.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, dissolve 1-bromocyclohexa-1,4-diene (1.0 eq) in anhydrous THF.

  • Addition of Trapping Agent: Add a significant excess of furan (e.g., 10-20 eq) to the solution.

  • Initiation of Elimination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF to the reaction mixture over a period of 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if possible.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the Diels-Alder adduct.

Expected Outcome: The reaction should yield the endo- and exo-diastereomers of the [4+2] cycloadduct of this compound and furan. The structure of the adducts provides definitive evidence for the transient formation of the cyclic allene.

Protocol 2: Generation via Tetradehydro-Diels-Alder (TDDA) Reaction

This protocol outlines a general procedure for the synthesis of a precursor for the TDDA reaction and its subsequent thermal cyclization to generate a this compound derivative, which can be trapped in situ.[2]

Reaction Scheme:

cluster_0 TDDA Reaction cluster_1 Trapping precursor Enyne-alkyne Precursor intermediate This compound Derivative precursor->intermediate Heat (Δ) adduct Trapped Product intermediate->adduct trapper Trapping Agent trapper->adduct

TDDA Generation and Trapping Workflow

Materials:

  • A suitable acyclic precursor containing a conjugated enyne and a tethered alkyne.

  • A high-boiling point, inert solvent (e.g., xylenes, dichlorobenzene).

  • The desired trapping agent (e.g., furan, styrene).

  • Standard glassware for high-temperature reactions.

Procedure:

  • Precursor Synthesis: Synthesize the enyne-alkyne precursor using standard cross-coupling methodologies (e.g., Sonogashira coupling). The tether length and substitution pattern can be varied to tune the reactivity.

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, dissolve the enyne-alkyne precursor (1.0 eq) and the trapping agent (5-10 eq) in the high-boiling point solvent.

  • Thermal Cyclization: Heat the reaction mixture to the required temperature (typically 120-220 °C) for several hours to overnight.[2] The optimal temperature and reaction time will depend on the specific precursor and should be determined empirically.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography to isolate the trapped product.

Data Summary

The trapping of this compound provides stable adducts whose yields can be quantified. The following table summarizes representative yields for the trapping of this compound generated from 1-bromocyclohexa-1,4-diene.

Trapping AgentProduct TypeYield (%)Reference
Furan[4+2] CycloadductNot reported[1]
2,5-Dimethylfuran[4+2] CycloadductNot reported[1]

Note: The seminal paper by Christl et al. focused on the isolation and characterization of the adducts as proof of the intermediate's existence, and did not report optimized yields.

Scientific Integrity and Logic: The Evidence for a Fleeting Intermediate

The existence of this compound is inferred from the structure of its trapped products. The principles of scientific integrity demand a rigorous examination of the evidence to exclude alternative mechanistic pathways.

Causality in Experimental Design: The choice of trapping agents is critical. Dienes like furan are known to undergo [4+2] cycloadditions, and the isolation of the corresponding adducts is strong evidence for a dienophile intermediate. Similarly, the formation of cyclobutane derivatives from trapping with styrenes points towards a [2+2] cycloaddition pathway.[4]

Self-Validating Systems: The use of different trapping agents that lead to structurally distinct products, all consistent with the reaction of a single intermediate, provides a self-validating system. For instance, the formation of both a Diels-Alder adduct with furan and a [2+2] adduct with styrene under similar generating conditions strongly supports the intermediacy of this compound.

Computational and Spectroscopic Grounding:

  • Computational Studies: Density Functional Theory (DFT) calculations have been instrumental in understanding the structure and reactivity of this compound. These studies have provided insights into its geometry, strain energy, and the activation barriers for various cycloaddition reactions, corroborating the experimental findings.[6]

  • Spectroscopic Evidence: While direct spectroscopic observation of this compound in solution is not feasible due to its short lifetime, matrix isolation techniques could potentially be used to trap and characterize it at cryogenic temperatures.[9][10] In such experiments, the precursor would be co-deposited with an inert gas (e.g., argon) onto a cold window, and the intermediate generated in situ by photolysis or controlled annealing. Subsequent analysis by infrared (IR) or ultraviolet-visible (UV-Vis) spectroscopy would provide direct evidence of its formation and structure.

Conclusion and Future Outlook

This compound, despite its transient nature, has proven to be a valuable intermediate in organic synthesis. The methodologies for its generation, primarily through elimination and TDDA reactions, coupled with a diverse range of trapping reactions, have enabled the construction of complex molecular architectures. This guide has provided a comprehensive overview of the core principles and practical protocols for working with this fascinating strained allene.

Future research in this area will likely focus on the development of more efficient and selective methods for generating this compound and its derivatives. The exploration of new trapping agents and the application of these methods in the total synthesis of natural products and the development of novel pharmaceuticals are promising avenues for continued investigation. The interplay between experimental and computational chemistry will undoubtedly continue to unravel the rich and complex reactivity of this and other strained intermediates.

References

fundamental reactivity of strained cyclic cumulenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Fundamental Reactivity of Strained Cyclic Cumulenes

Executive Summary

Strained cyclic cumulenes, particularly cyclic allenes, are a class of highly reactive, transient intermediates that have transitioned from chemical curiosities to powerful tools in modern organic synthesis.[1] The incorporation of the typically linear allene functional group into a small ring induces significant strain energy (often around 30 kcal/mol), which serves as the driving force for a diverse array of chemical transformations.[2] This guide provides a comprehensive overview of the fundamental principles governing the reactivity of these species, targeting researchers, scientists, and professionals in drug development. We will explore the methods for their in situ generation, delve into their primary reactive manifolds—including pericyclic reactions, metal-catalyzed transformations, and unique rearrangements—and present detailed protocols and mechanistic insights to empower their application in the synthesis of complex molecular architectures.

Introduction: The Energetic World of Strained Cyclic Cumulenes

From Linear Stability to Cyclic Strain

Cumulenes are compounds featuring two or more consecutive carbon-carbon double bonds. The simplest and most studied member is allene (1,2-propadiene), which possesses a linear C=C=C arrangement. This linearity is a consequence of the sp-hybridization of the central carbon atom and the orthogonal orientation of the π-systems of the two double bonds. When this moiety is forced into a small ring (typically seven or fewer atoms), the deviation from the ideal 180° bond angle results in substantial angle and torsional strain.[3][4] This stored potential energy makes strained cyclic cumulenes, especially cyclic allenes, fleeting but exceptionally reactive intermediates.[1]

The Energetic Landscape: Strain as the Engine of Reactivity

The high reactivity of these intermediates is directly correlated with their significant strain energies. Unlike many synthetic transformations that require thermal or photochemical activation, reactions involving strained cyclic allenes are often "strain-promoted," proceeding rapidly under mild conditions.[2][5] This strain-driven reactivity allows for the formation of complex products that might be inaccessible through conventional methods.[6]

Intermediate ClassExampleTypical Strain Energy (kcal/mol)Reference
Strained Cyclic AlkynesBenzynes40–50[2]
Strained Cyclic Allenes 1,2-Cyclohexadiene~30[2]

This table provides a comparative perspective on the strain energies that drive the unique reactivity of these intermediates.

A Renaissance in Synthesis

First validated over half a century ago, strained cyclic allenes have experienced a resurgence in interest.[1] Modern synthetic methods have enabled their reliable generation and trapping, unlocking their potential as versatile building blocks for constructing molecules with high sp³-character, contiguous stereocenters, and quaternary centers—features highly desirable in medicinal chemistry and natural product synthesis.[2][5] Recent advancements include their use in palladium-catalyzed reactions, total synthesis, and the development of novel heterocyclic variants.[1][6]

Generating the Transients: Methods and Mechanisms

Strained cyclic cumulenes are almost invariably generated in situ due to their short lifetimes. The choice of precursor and generation method is critical, as it must be compatible with the desired trapping agent and reaction conditions.

Fluoride-Induced Elimination from Silyl Precursors

A widely adopted and exceptionally mild method for generating strained allenes and alkynes is the fluoride-induced 1,2-elimination from ortho-(trimethylsilyl)vinyl triflates, often referred to as the Kobayashi method.[3][7] Silyl triflates are stable, often crystalline, precursors that can be synthesized and stored.[8] Upon exposure to a fluoride source, such as cesium fluoride (CsF), a rapid elimination cascade is initiated, releasing the strained intermediate under gentle conditions.

Causality Behind Experimental Choices:

  • Fluoride Source: Cesium fluoride is frequently used due to its high reactivity. The rate of generation can be modulated by the solubility of the fluoride source, which is a key parameter for controlling the concentration of the transient intermediate, especially in catalysis.[3]

  • Solvent: Anhydrous acetonitrile is a common solvent, as it effectively dissolves the precursor and the fluoride salt (often with the aid of a crown ether like 18-crown-6) while being relatively inert to the highly reactive allene.

  • Stoichiometry: The trapping agent is typically used in excess to ensure efficient capture of the fleeting allene and minimize side reactions, such as dimerization.

G cluster_workflow Generation & Trapping Workflow Precursor Silyl Triflate Precursor Intermediate Strained Cyclic Allene (Transient) Precursor->Intermediate Fluoride-Induced Elimination Fluoride Fluoride Source (e.g., CsF) Fluoride->Intermediate Solvent Anhydrous Solvent (e.g., MeCN) Solvent->Intermediate Trap Trapping Agent (e.g., Diene) Product Trapped Product (e.g., Cycloadduct) Trap->Product Intermediate->Product Rapid Trapping Reaction

Caption: Workflow for the generation and trapping of a strained cyclic allene.

Thermal Pathways: The Tetradehydro-Diels-Alder (TDDA) Reaction

A distinct method for generating certain cyclic allenes, such as 1,2,4-cyclohexatriene derivatives, involves a thermal, intramolecular [4+2] cycloaddition of a 1,3-enyne tethered to an alkyne.[9][10] This tetradehydro-Diels-Alder (TDDA) reaction proceeds through a concerted mechanism to form the strained allene, which can then be trapped or undergo further rearrangement.[9][11]

The Cornerstone of Reactivity: Pericyclic Reactions

The high energy of the distorted π-systems in strained cyclic allenes makes them exceptionally potent reactants in pericyclic reactions, particularly cycloadditions.[4]

[2+2] Cycloadditions: A Strategy for Complex Cyclobutane Synthesis

Strained cyclic allenes readily engage in [2+2] cycloadditions with a variety of alkenes, even highly substituted ones, at ambient temperatures.[2] This provides a powerful, non-photochemical route to functionalized cyclobutanes, which are prevalent motifs in biologically active molecules.[2] The reaction's ability to forge complex scaffolds bearing spirocenters, vicinal quaternary centers, and multiple contiguous stereocenters from simple precursors is a significant synthetic advantage.[6]

Mechanism: The mechanism of these cycloadditions can be either concerted or a stepwise diradical process, depending on the specific substrates involved.[5] Computational studies are often employed to elucidate the operative pathway.

G Allene Strained Cyclic Allene TS [2+2] Transition State or Diradical Intermediate Allene->TS Alkene Alkene Alkene->TS Product Cyclobutane Adduct TS->Product Bond Formation

Caption: Generalized mechanism for a [2+2] cycloaddition reaction.

[4+2] Diels-Alder Reactions: Building Stereochemically Rich Six-Membered Rings

As potent dienophiles, strained cyclic allenes participate in Diels-Alder reactions with 1,3-dienes. Heterocyclic allenes, such as azacyclic and oxacyclic allenes, have proven particularly valuable in this regard.[1][12] These reactions can proceed with high regio- and diastereoselectivity, and critically, stereochemical information from an enantioenriched precursor can be transferred with high fidelity to the final cycloadduct via a stereochemically defined allene intermediate.[1][12] This has been leveraged in the total synthesis of complex natural products like lissodendoric acid A.[1]

Beyond Cycloadditions: Alternative Reactive Manifolds

Intramolecular Rearrangements: Novel Group Migrations

A distinct mode of reactivity has been discovered for 1,2,4-cyclohexatrienes generated via the TDDA reaction.[10] When the precursor contains an enol silyl ether or enol ester, the initially formed cyclic allene can undergo a rapid 1,3-migration of the silyl or acyl group from the oxygen atom to the central carbon of the allene.[9][10] This novel group transfer competes with the more conventional 1,5-hydrogen shift, leading to highly substituted phenolic products.[11]

Palladium-Catalyzed Interceptions

The fleeting nature of strained allenes does not preclude their use in transition metal catalysis.[6] Palladium-catalyzed reactions have been developed to intercept these intermediates, enabling modular annulations with aryl halides to generate fused heterocyclic products.[6] Furthermore, they can be engaged with π-allylpalladium species to construct complex polycyclic systems with high selectivity.[6]

Expanding the Family: Heterocyclic Strained Allenes

Introducing heteroatoms into the strained ring opens up new avenues for synthesis.

Azacyclic Allenes

Nitrogen-containing cyclic allenes are valuable for assembling complex nitrogenous compounds.[5] Both symmetrical (3,4-azacyclic) and unsymmetrical (2,3-azacyclic) variants have been generated and trapped in various cycloadditions.[5][12] These intermediates provide rapid access to scaffolds bearing multiple stereocenters.[12]

Oxacyclic Allenes

The oxygen-containing analogues, oxacyclic allenes, have also been generated and shown to participate in cycloadditions and metal-catalyzed processes, further demonstrating the versatility of heterocyclic strained intermediates in synthesis.[5]

Computational Insights into Structure and Reactivity

Given the transient nature of strained cyclic cumulenes, computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool.[5] DFT studies provide crucial insights into:

  • Structure and Energetics: Calculating the geometry and strain energy of the intermediates helps rationalize their reactivity.[5][9]

  • Reaction Mechanisms: Computations can distinguish between concerted and stepwise pathways in cycloadditions and elucidate the factors controlling regio- and diastereoselectivity.[5][13]

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature and should be adapted and optimized for specific substrates.

Protocol: General Procedure for the Generation and Trapping of a Strained Cyclic Allene via Fluoride-Induced Elimination

Objective: To generate a strained cyclic allene in situ from a silyl triflate precursor and trap it with a diene in a [4+2] cycloaddition.

Self-Validation: Successful execution is validated by the consumption of the starting materials (precursor and diene) and the formation of the expected cycloadduct, confirmed by LC-MS, ¹H NMR, and ¹³C NMR analysis of the crude reaction mixture and purified product.

Methodology:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the silyl triflate precursor (1.0 equiv), the diene trapping agent (3.0–5.0 equiv), and cesium fluoride (CsF, 5.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (to achieve a concentration of ~0.1 M with respect to the precursor) via syringe.

  • Reaction: Stir the resulting suspension vigorously at the desired temperature (e.g., 80 °C). The optimal temperature and reaction time (typically 4–20 h) must be determined for each specific system.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the silyl triflate precursor is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to isolate the desired cycloadduct.

  • Characterization: Confirm the structure of the product using standard spectroscopic techniques (NMR, HRMS, IR).

Protocol: Palladium-Catalyzed Annulation of a Strained Cyclic Allene

Objective: To intercept a in situ-generated strained allene with an aryl halide in a palladium-catalyzed annulation.

Self-Validation: The formation of the new fused heterocyclic product, with the incorporation of the aryl halide component, serves as validation. Analysis by NMR will show characteristic signals for the new ring system, and HRMS will confirm the molecular formula.

Methodology:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and a base (e.g., K₃PO₄, 2.0 equiv) to a reaction vessel.

  • Reagent Addition: Add the aryl halide (1.2 equiv) and the silyl triflate allene precursor (1.0 equiv).

  • Solvent and Fluoride Source: Add a suitable anhydrous solvent (e.g., toluene) followed by the fluoride source (e.g., CsF, 2.0 equiv).

  • Reaction: Seal the vessel and heat the mixture to the required temperature (e.g., 100 °C) with stirring for 12–24 hours.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

  • Purification and Characterization: Purify the crude product by column chromatography to yield the desired annulated product and characterize by spectroscopic methods.

Conclusion and Future Outlook

The study of strained cyclic cumulenes has matured into a vibrant and productive area of organic synthesis. The ability to harness their inherent strain to drive complex bond-forming reactions under mild conditions has cemented their role as powerful synthetic intermediates. Future research will likely focus on the discovery of new precursors and generation methods, the development of catalytic enantioselective transformations, the exploration of even more exotic strained systems (e.g., cyclic butatrienes or trienes), and the application of this unique reactivity to solve pressing challenges in drug discovery and materials science.[14][15][16]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2,4-Cyclohexatriene Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2,4-Cyclohexatriene, a strained isomer of benzene, serves as a highly reactive intermediate in organic synthesis. Its transient nature necessitates in situ generation from stable precursors, followed immediately by trapping reactions to construct complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for preparing precursors to this compound. We delve into the mechanistic underpinnings of two robust methods: the Tetradehydro-Diels-Alder (TDDA) reaction and base-mediated dehydrohalogenation. Detailed, field-tested protocols for the synthesis of a key dehydrohalogenation precursor, 1-bromocyclohexa-1,4-diene, and its subsequent in situ conversion and trapping are provided. This document is intended to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to harness the synthetic potential of this fleeting, yet powerful, intermediate.

Introduction to this compound: A Strained Benzene Isomer

Structure, Strain, and Reactivity

This compound is a non-aromatic C₆H₆ isomer characterized by a highly strained, cyclic allene functional group within a six-membered ring. This structural feature distinguishes it from its stable aromatic isomer, benzene. The estimated strain energy of this compound is a significant 34 kcal/mol, which is the driving force for its high reactivity and short lifetime.[1] This inherent instability prevents its isolation under normal conditions. Instead, its existence is confirmed by generating it in the presence of a trapping agent, which rapidly undergoes a cycloaddition reaction with the transient triene to form a stable adduct.[1]

The reactivity of this compound is dominated by pathways that relieve its substantial ring strain. These include:

  • Aromatization: The most common pathway involves a formal[1][2]-hydrogen atom migration to yield a stable benzenoid product.[1]

  • Cycloaddition Reactions: It readily participates in [4+2] and [2+2] cycloadditions with various trapping agents like furans and styrenes.[1]

  • Skeletal Rearrangement: In the absence of a trapping agent or a viable hydrogen migration pathway, the carbon skeleton can rearrange to alleviate strain.[1]

Synthetic Utility: The Power of In Situ Generation

The synthetic power of this compound lies in its controlled, in situ generation from stable precursors. This strategy allows chemists to form multiple C-C bonds and complex cyclic systems in a single step. By carefully selecting the precursor and the trapping reagent, a diverse array of molecular scaffolds can be accessed, which would be challenging to synthesize through other means. The two most prevalent strategies for generating this intermediate—and therefore the focus of precursor design—are the Tetradehydro-Diels-Alder (TDDA) reaction and elimination reactions from functionalized cyclohexadienes.

Core Synthetic Strategies for Precursor Development

The design of a suitable precursor is paramount for successfully harnessing the reactivity of this compound. The ideal precursor should be stable, readily synthesized, and capable of generating the triene under mild conditions that are compatible with a variety of trapping agents.

The Tetradehydro-Diels-Alder (TDDA) Approach

The TDDA reaction is a powerful cycloisomerization process that involves the net [4+2] cycloaddition between a conjugated enyne and a tethered alkyne (the "enynophile").[3] This reaction forms the transient this compound intermediate, which typically aromatizes quickly.[4][5]

Causality and Mechanism: The reaction is often initiated thermally or with a transition metal catalyst (e.g., Rhodium or Gold) and proceeds through a diradical or pericyclic pathway.[6][7][8] The design of the tether linking the enyne and alkyne components is critical; for instance, using an anhydride linker has been shown to dramatically accelerate the rate of cyclization, allowing the reaction to proceed at or below room temperature.[3][4] The primary challenge in this approach is designing precursors and reaction conditions that favor trapping of the triene intermediate before it can undergo hydrogen migration to form an aromatic product.

TDDA_Mechanism cluster_precursor TDDA Precursor cluster_intermediate Transient Intermediate cluster_products Reaction Products precursor Tethered Enyne-Alkyne triene This compound precursor->triene Heat or Catalyst aromatized Aromatized Product ([1,5]-H Shift) triene->aromatized Common Pathway trapped Trapped Adduct (Cycloaddition) triene->trapped Trapping Agent

Caption: General pathway of the Tetradehydro-Diels-Alder (TDDA) reaction.

Elimination-Based Approaches

A more classical and highly effective method for generating cyclic allenes involves the base-mediated elimination of hydrogen halide (dehydrohalogenation) from a suitable vinyl halide precursor.[9][10] For this compound, the premier precursor is 1-bromocyclohexa-1,4-diene .

Causality and Mechanism: Treatment of 1-bromocyclohexa-1,4-diene with a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), abstracts a proton from the carbon adjacent to the double bond (C6). The resulting anion undergoes a rapid elimination of the bromide ion to form the strained allene system of this compound. This method is advantageous because the precursor is relatively straightforward to synthesize and the generation conditions are mild enough to be compatible with sensitive trapping agents.

Elimination_Mechanism node_precursor 1-Bromocyclohexa-1,4-diene node_base + KOtBu (Strong Base) node_precursor->node_base node_intermediate This compound (transient) node_base->node_intermediate - HBr node_trapping + Trapping Agent (e.g., Furan) node_intermediate->node_trapping node_product [4+2] Cycloadduct node_trapping->node_product

Caption: Generation of this compound via base-mediated elimination.

Experimental Protocols

The following protocols provide a self-validating system for the synthesis of an elimination precursor and its subsequent in situ generation and trapping to confirm the formation of this compound.

Protocol 1: Synthesis of 1-Bromocyclohexa-1,4-diene (Precursor)

This protocol is adapted from established literature procedures and outlines the synthesis of the key precursor from trans-4,5-dibromocyclohexene, which is typically prepared by the bromination of 1,4-cyclohexadiene.[1]

Objective: To synthesize 1-bromocyclohexa-1,4-diene via elimination of one equivalent of HBr.

Table 1: Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityRole
trans-4,5-Dibromocyclohexene237.9410.0 gStarting Material
Potassium tert-butoxide (KOtBu)112.215.2 gBase
tert-Butanol74.12100 mLSolvent
Diethyl ether74.12200 mLExtraction Solvent
Saturated NH₄Cl (aq)-50 mLQuenching Agent
Anhydrous MgSO₄120.37~5 gDrying Agent

Step-by-Step Methodology:

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add trans-4,5-dibromocyclohexene (10.0 g) and tert-butanol (100 mL).

  • Base Addition: While stirring the solution at room temperature, add potassium tert-butoxide (5.2 g) portion-wise over 15 minutes. The solution may become warm and change color.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 2 hours. Monitor the reaction progress by TLC (thin-layer chromatography) using a hexane/ethyl acetate solvent system.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.

  • Extraction: Separate the layers. Extract the aqueous layer with an additional 2 x 50 mL of diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of saturated aqueous NH₄Cl solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using hexane as the eluent) to yield 1-bromocyclohexa-1,4-diene as a colorless oil.

Self-Validation: The final product should be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its structure and purity, ensuring it is ready for the subsequent generation of the reactive intermediate.

Protocol 2: In Situ Generation and [4+2] Trapping with Furan

This protocol demonstrates the validity of the precursor by generating this compound and trapping it with furan in a Diels-Alder type reaction.[1]

Objective: To generate this compound in situ and trap it with furan to form a stable tetrahydroepoxynaphthalene adduct.

Trapping_Workflow cluster_setup 1. Reaction Setup cluster_generation 2. Generation & Trapping cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis node_setup Dissolve 1-bromocyclohexa-1,4-diene in excess Furan (solvent & trap) node_generation Add KOtBu solution dropwise at 0°C to initiate elimination node_setup->node_generation node_stir Stir for 2-4 hours, allowing to warm to RT node_generation->node_stir node_quench Quench with H₂O node_stir->node_quench node_extract Extract with diethyl ether node_quench->node_extract node_dry Dry organic layer (Na₂SO₄) node_extract->node_dry node_concentrate Concentrate under vacuum node_dry->node_concentrate node_purify Purify by column chromatography node_concentrate->node_purify node_analyze Characterize adduct by NMR, MS node_purify->node_analyze

Caption: Experimental workflow for the in situ generation and trapping of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-bromocyclohexa-1,4-diene (1.0 g, 6.3 mmol) in freshly distilled furan (30 mL). Furan serves as both the solvent and the trapping agent. Cool the solution to 0°C in an ice bath.

  • Base Preparation: In a separate flask, prepare a solution of potassium tert-butoxide (0.85 g, 7.6 mmol) in 15 mL of furan.

  • Generation and Trapping: Add the KOtBu solution dropwise to the stirred precursor solution over 30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, continue stirring at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the tetrahydroepoxynaphthalene adduct.

Table 2: Expected Results for Furan Trapping Experiment

ProductStructureExpected YieldCharacterization Notes
Tetrahydroepoxynaphthalene AdductA bicyclo[2.2.2]octadiene fused to a dihydrofuran ring35-50%The structure is confirmed by NMR, showing characteristic signals for the bridgehead protons and the olefinic protons of the oxa-bridged ring. Mass spectrometry should confirm the expected molecular ion.

Self-Validation: The successful isolation and characterization of the predicted [4+2] cycloadduct provides definitive evidence for the transient formation of the this compound intermediate, thus validating both the precursor's utility and the generation protocol.[1]

Summary and Outlook

The synthesis of stable precursors is the critical first step in exploring the rich chemistry of this compound. The dehydrohalogenation of 1-bromocyclohexa-1,4-diene represents a reliable and accessible method for its generation, enabling a variety of trapping reactions. Concurrently, the Tetradehydro-Diels-Alder (TDDA) reaction offers a powerful, albeit more complex, alternative for constructing precursors that can be triggered under thermal or catalytic conditions.[3][5]

Future research in this area will likely focus on developing novel precursors that allow for greater control over the reactivity of the transient triene intermediate. This includes designing substrates that favor alternative reaction pathways over aromatization, such as skeletal rearrangements or novel cycloadditions, thereby expanding the synthetic toolkit available to chemists in drug discovery and materials science.

References

Application Notes & Protocols: Leveraging the Tetradehydro-Diels-Alder Reaction for the In Situ Generation of 1,2,4-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the tetradehydro-Diels-Alder (TDDA) reaction as a powerful tool for the generation of the highly reactive and strained intermediate, 1,2,4-cyclohexatriene. This transient species serves as a potent synthon in the construction of complex molecular architectures. We delve into the mechanistic underpinnings of the TDDA reaction, provide field-proven insights into the rational design of enyne precursors, and offer detailed, step-by-step protocols for the in situ generation and subsequent trapping of this compound with representative dienes and dienophiles.

Introduction: The Allure of Strained Intermediates

The pursuit of novel molecular scaffolds in drug discovery and materials science has led to a renaissance in the study of strained and highly reactive intermediates.[1][2] Among these, cyclic allenes and arynes have emerged as powerful building blocks, enabling the rapid construction of complex polycyclic systems.[3][4] this compound, a strained isomer of benzene, is a particularly intriguing transient species. Its inherent ring strain and unique electronic structure make it a highly reactive dienophile and electrophile, capable of participating in a variety of cycloaddition and nucleophilic addition reactions.[5]

The tetradehydro-Diels-Alder (TDDA) reaction, a variant of the venerable Diels-Alder reaction, provides an elegant and efficient thermal method for the in situ generation of this compound from acyclic enyne precursors.[6][7] This intramolecular cyclization proceeds through a concerted mechanism to form the transient cyclic allene, which can then be intercepted by a suitable trapping agent present in the reaction mixture. The ability to generate this reactive intermediate under controlled conditions opens up a vast landscape of synthetic possibilities.

This application note will serve as a practical guide for harnessing the synthetic potential of the TDDA reaction for the generation and utilization of this compound.

Mechanistic Rationale: The Tetradehydro-Diels-Alder Pathway

The TDDA reaction is a thermally induced intramolecular [4+2] cycloaddition between a conjugated enyne moiety (the "diene" component) and a tethered alkyne (the "dienophile" component).[5] The reaction proceeds through a concerted, pericyclic transition state, leading to the formation of the strained this compound intermediate.

The key to a successful TDDA reaction lies in the design of the acyclic precursor. The tether connecting the enyne and the alkyne must be of an appropriate length and flexibility to allow the reactive partners to adopt the necessary conformation for cyclization. The reaction is typically irreversible due to the high reactivity of the this compound intermediate, which is readily consumed in subsequent trapping reactions.

// Node Styling precursor [fillcolor="#F1F3F4", style=filled, shape=box, fontcolor="#202124"]; ts [fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [fillcolor="#EA4335", style=filled, shape=ellipse, fontcolor="#FFFFFF", label="Strained\nIntermediate"]; trapper [fillcolor="#4285F4", style=filled, shape=box, fontcolor="#FFFFFF"]; product [fillcolor="#34A853", style=filled, shape=box, fontcolor="#FFFFFF"];

// Edge Styling edge [color="#5F6368"]; } dot Caption: The TDDA reaction workflow.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of the TDDA reaction and in predicting the reactivity of various precursors.[8] These studies can help in optimizing the design of the tether and in understanding the influence of substituents on the reaction barrier.

Precursor Design and Synthesis: The Key to Success

The judicious design and efficient synthesis of the enyne precursor are paramount for the successful generation of this compound via the TDDA reaction. The following factors should be considered:

  • Tether Length and Flexibility: The tether connecting the enyne and alkyne moieties must be of an appropriate length to facilitate the intramolecular cycloaddition. Typically, tethers of 3-5 atoms are employed. The flexibility of the tether can also influence the ease of achieving the required transition state geometry.

  • Substituent Effects: The electronic nature of substituents on the enyne and alkyne can impact the reaction rate. Electron-withdrawing groups on the dienophile (alkyne) can lower the LUMO energy, potentially accelerating the reaction.

  • Synthetic Accessibility: The chosen precursor should be readily accessible through a robust and scalable synthetic route.

A common strategy for the synthesis of enyne precursors involves the coupling of a vinyl halide or triflate with a terminal alkyne, often via Sonogashira or other palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols provide a representative workflow for the synthesis of an enyne precursor, its subsequent TDDA reaction to generate this compound in situ, and the trapping of this reactive intermediate.

Protocol 1: Synthesis of a Representative Enyne Precursor

This protocol describes the synthesis of a generic enyne precursor. Researchers should adapt this procedure based on their specific target molecule.

Materials:

  • Appropriate aryl or vinyl halide/triflate

  • Terminal alkyne with a tethered alkene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl/vinyl halide/triflate (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Add the anhydrous solvent and the base (3.0 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired enyne precursor.

Protocol 2: In Situ Generation of this compound and Trapping with Furan

This protocol details the intramolecular TDDA reaction of the enyne precursor and the subsequent [4+2] cycloaddition of the generated this compound with furan.

Materials:

  • Enyne precursor (from Protocol 1)

  • Furan (freshly distilled, as the trapping agent)

  • High-boiling point, inert solvent (e.g., toluene, xylene, or diphenyl ether)

  • Standard laboratory glassware for high-temperature reactions with a reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the enyne precursor (1.0 equiv) in the chosen high-boiling solvent.

  • Add a significant excess of furan (at least 10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain the temperature for the required time (typically several hours). Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess furan and solvent under reduced pressure.

  • Purify the resulting Diels-Alder adduct by flash column chromatography on silica gel.

// Edge Styling edge [color="#5F6368"]; } dot Caption: Experimental workflow for TDDA.

Protocol 3: In Situ Generation of this compound and Trapping with Styrene

This protocol outlines the [2+2] cycloaddition of this compound with styrene.

Materials:

  • Enyne precursor (from Protocol 1)

  • Styrene (freshly distilled, as the trapping agent)

  • High-boiling point, inert solvent (e.g., toluene or xylene)

  • Standard laboratory glassware for high-temperature reactions with a reflux condenser

Procedure:

  • Follow the same setup as in Protocol 2, but use styrene (at least 5 equivalents) as the trapping agent.

  • Heat the reaction mixture to reflux and monitor its progress.

  • Upon completion, cool the reaction and remove the solvent and excess styrene under reduced pressure.

  • Purify the resulting [2+2] cycloadduct by flash column chromatography.

Data Presentation: Expected Outcomes and Characterization

The successful execution of the TDDA reaction and subsequent trapping will yield novel polycyclic adducts. The yields of these reactions are highly dependent on the specific precursor and trapping agent used.

Precursor Tether LengthTrapping AgentTypical Reaction Temperature (°C)Typical Yield Range (%)Reference
3-atomFuran110-14040-70[2]
4-atomFuran110-14050-80[2]
3-atomStyrene110-14030-60[2]
4-atomStyrene110-14040-70[2]

Characterization:

The structure of the resulting adducts should be unambiguously confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the connectivity and stereochemistry of the cycloadducts.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the product.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural proof.

Troubleshooting and Field-Proven Insights

  • Low Yield of TDDA Reaction:

    • Cause: The reaction temperature may be too low, or the tether may be too rigid or of an inappropriate length.

    • Solution: Increase the reaction temperature or use a higher-boiling solvent. Re-design the precursor with a more flexible or different length tether. Computational studies can guide this redesign.[8]

  • Formation of Side Products:

    • Cause: The this compound intermediate may undergo undesired side reactions if the trapping agent is not sufficiently reactive or present in a high enough concentration.

    • Solution: Increase the concentration of the trapping agent. Use a more reactive trapping agent.

  • Difficulty in Purification:

    • Cause: The product may be unstable on silica gel or have similar polarity to starting materials or byproducts.

    • Solution: Consider alternative purification methods such as recrystallization, preparative TLC, or HPLC.

Conclusion

The tetradehydro-Diels-Alder reaction is a powerful and versatile tool for the generation of the highly reactive this compound intermediate. By carefully designing the enyne precursor and selecting the appropriate trapping agent, researchers can access a wide array of complex and novel polycyclic structures. The protocols and insights provided in this application note offer a solid foundation for scientists to explore the synthetic potential of this fascinating transformation in their own research endeavors, pushing the boundaries of chemical synthesis and drug discovery.

References

in situ generation and trapping of 1,2,4-cyclohexatriene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Situ Generation and Trapping of 1,2,4-Cyclohexatriene: A Guide for Synthetic Chemists

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a highly strained and transient isomer of benzene, characterized by a cumulated diene system within a six-membered ring.[1] Its high reactivity, driven by significant strain energy (estimated at 34 kcal/mol), makes it a valuable but challenging intermediate in organic synthesis.[1] Unlike its stable aromatic isomer, this compound cannot be isolated under normal conditions. Its fleeting existence necessitates in situ generation, immediately followed by interception with a suitable trapping agent. This guide provides a comprehensive overview of the primary methods for generating this reactive species and detailed protocols for its trapping via cycloaddition reactions, offering a powerful tool for the rapid construction of complex molecular architectures.

The Challenge and Opportunity of a Strained Allene

The core of this compound's reactivity lies in the geometric constraints imposed on the allene moiety within a small ring. This high degree of strain makes the molecule susceptible to rapid rearomatization to a benzenoid system, often through a simple[2][3]-hydrogen atom migration.[1] This inherent instability is the principal challenge in its synthetic application. However, it is also the source of its utility; the release of this strain provides a strong thermodynamic driving force for reactions.

The primary goal for the synthetic chemist is to intercept the this compound intermediate before it can aromatize. This is typically achieved by having a trapping reagent present in the reaction mixture that can undergo a rapid reaction, most commonly a cycloaddition. The competition between the trapping reaction and the aromatization pathway is the critical factor determining the success and yield of the desired transformation.[1][2]

Core Methodologies for In Situ Generation

Two principal strategies have emerged for the reliable in situ generation of this compound under conditions amenable to subsequent trapping.

Dehydrohalogenation of Halogenated Cyclohexadienes

This classical approach involves the base-induced elimination of a hydrogen halide (HX) from a suitable precursor.[4][5] A common and effective precursor is 1-bromocyclohexa-1,4-diene. The choice of base is critical; a strong, non-nucleophilic base is required to favor the E2 elimination pathway over competing substitution reactions.[5] Potassium tert-butoxide (KOtBu) is frequently employed for this purpose.[6] The reaction is typically performed in the presence of the trapping agent to ensure immediate interception of the generated triene.

The causality behind this choice is rooted in reaction kinetics. The dehydrohalogenation sets up a low, steady-state concentration of the highly reactive this compound. If a reactive trapping agent is present in sufficient concentration, the bimolecular trapping reaction can kinetically outcompete the unimolecular aromatization process.

G cluster_gen Generation via Dehydrohalogenation cluster_trap Trapping vs. Aromatization P 1-Bromocyclohexa-1,4-diene I This compound (Reactive Intermediate) P->I - HBr B Strong Base (e.g., KOtBu) A Cycloadduct (Trapped Product) I->A [4+2] Cycloaddition S Benzene (Aromatized Product) I->S [1,5]-H shift (Aromatization) T Trapping Agent (e.g., Furan)

Figure 1: Competing pathways for in situ generated this compound.

Tetradehydro-Diels-Alder (TDDA) Reaction

A more modern and mechanistically elegant approach is the Tetradehydro-Diels-Alder (TDDA) reaction. This process involves the thermal cyclization of a tethered enyne and alkyne.[1][2] The reaction proceeds through a net [4+2] cycloaddition to form the transient this compound intermediate. While powerful for forming the triene, a key limitation is that many TDDA precursors require high temperatures, which can favor the subsequent rapid aromatization over intermolecular trapping.[2] However, modifications to the TDDA precursors can be made to facilitate trapping of the resulting intermediate.[2]

Interception and Trapping: Harnessing Reactivity

Once generated, the electron-rich and strained allene system of this compound is a versatile reactant, particularly in cycloaddition reactions.

[4+2] Diels-Alder Cycloadditions

The most common and effective method for trapping this compound is through a [4+2] cycloaddition with a reactive diene. The triene itself acts as the dienophile. This approach is synthetically valuable as it rapidly builds bicyclic scaffolds.

  • Furan Derivatives: Furan, 2-methylfuran, and 2,5-dimethylfuran are excellent trapping agents, readily reacting with this compound to form stable oxabicyclic adducts.[6]

  • Cyclopentadiene: This highly reactive diene is also an effective trap.[7]

  • Isobenzofurans: Diphenylisobenzofuran is another classic trapping agent used to intercept strained intermediates like arynes and cyclic allenes.[7]

[2+2] Cycloadditions

The strained double bonds of this compound can also participate in [2+2] cycloadditions with suitable alkenes. For example, trapping with styrene has been reported to produce a cyclobutane-fused ring system.[6]

Quantitative Data Summary

The efficiency of the trapping process is highly dependent on the chosen trapping agent and reaction conditions. The following table summarizes representative yields for the trapping of this compound generated from 3-bromo-2H-chromene (a precursor analog) with potassium tert-butoxide.

Trapping AgentAdduct TypeReported Yield (%)Reference
Furan[4+2] Cycloadduct59%[6]
2-Methylfuran[4+2] Cycloadduct37%[6]
2,5-Dimethylfuran[4+2] Cycloadduct28%[6]
Styrene[2+2] Cycloadduct41%[6]

Detailed Experimental Protocol

This protocol details the in situ generation of this compound via dehydrohalogenation of 1-bromocyclohexa-1,4-diene and its subsequent trapping with furan.

Self-Validation: The successful formation of the specific tetrahydroepoxynaphthalene adduct, verifiable by ¹H NMR, ¹³C NMR, and MS, confirms the transient generation of the this compound intermediate, as this product cannot be formed from the starting materials via an alternative pathway.

Materials and Reagents
  • 1-Bromocyclohexa-1,4-diene (Precursor)

  • Furan (Trapping Agent, freshly distilled)

  • Potassium tert-butoxide (KOtBu, 1.0 M solution in THF or solid)

  • Anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Equipment
  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Syringes for liquid transfer

  • Ice-water bath

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-bromocyclohexa-1,4-diene (1.0 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes to establish an inert atmosphere.

  • Solvent and Trap Addition: Using a syringe, add anhydrous THF (or DME) to create a ~0.1 M solution based on the precursor. Add a significant excess of the trapping agent, furan (10-20 mmol, 10-20 equiv).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. This is crucial to control the reaction rate and minimize side reactions.

  • Base Addition: Slowly add potassium tert-butoxide (1.2 mmol, 1.2 equiv) to the stirred solution over 15-20 minutes. If using a solid, it can be added in portions. A color change may be observed. The slow addition maintains a low concentration of the base and the reactive intermediate.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to isolate the desired cycloadduct.

G start Start: Setup Reaction Flask (Precursor + Furan in THF) inert Establish Inert Atmosphere (Purge with Ar or N2) start->inert cool Cool to 0 °C (Ice Bath) inert->cool base Slowly Add Base (KOtBu) (Initiates In Situ Generation) cool->base react Stir and React (Allow to warm to RT) base->react quench Quench Reaction (Add sat. aq. NH4Cl) react->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate (MgSO4, Rotary Evaporator) extract->dry purify Purify by Chromatography (Silica Gel) dry->purify end End: Isolated Cycloadduct purify->end

Figure 2: General experimental workflow for trapping this compound.

Conclusion

The represents a sophisticated strategy in organic synthesis. By carefully controlling the conditions for its formation via methods like dehydrohalogenation, this highly reactive intermediate can be efficiently intercepted by various trapping agents. The cycloaddition reactions, particularly the [4+2] variant with furans, provide a reliable and powerful method for transforming a transient species into stable, complex polycyclic molecules. The protocols and principles outlined in this guide offer a solid foundation for researchers looking to exploit the unique reactivity of this strained benzene isomer in their synthetic endeavors.

References

Application Notes and Protocols for the Cycloaddition Reactions of 1,2,4-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Reactivity of a Strained Benzene Isomer

In the vast landscape of C₆H₆ isomers, benzene stands as a paragon of stability due to its aromaticity. However, its strained, non-aromatic isomers represent a reservoir of chemical potential, offering unique pathways for molecular construction. Among these, 1,2,4-cyclohexatriene, also known as isobenzene, is a fleeting yet synthetically powerful reactive intermediate.[1] Its structure, featuring a conjugated diene system and an isolated double bond constrained within a six-membered ring, imbues it with significant ring strain. This inherent instability is the driving force behind its high reactivity, primarily manifesting as a strong propensity to aromatize or be intercepted by trapping agents in cycloaddition reactions.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the generation and cycloaddition reactions of this compound. We will delve into the mechanistic principles, provide field-tested protocols for its in situ generation and trapping, and offer expert insights into optimizing these transformations for the synthesis of complex polycyclic scaffolds.

Part 1: In Situ Generation of this compound

The transient nature of this compound precludes its isolation; therefore, it must be generated in situ in the presence of a suitable trapping reagent. The success of any subsequent cycloaddition is critically dependent on the efficient and controlled execution of this step. Two primary methods have proven effective: the Tetradehydro-Diels-Alder (TDDA) reaction and elimination from halogenated precursors.

Generation via Tetradehydro-Diels-Alder (TDDA) Reaction

The TDDA reaction is a powerful thermal cycloisomerization method that involves the intramolecular reaction of a tethered enyne and alkyne to form the strained this compound intermediate.[2] A significant challenge with this method is that the generated intermediate can rapidly undergo a 1,5-hydrogen shift to yield a more stable benzenoid product, making efficient trapping essential.[3]

Causality of Experimental Design: The choice of tether and substituents on the enyne-alkyne precursor is critical. Anhydride-linked precursors, for instance, have been shown to exhibit a remarkable rate enhancement of cyclization.[2] The reaction is typically conducted at elevated temperatures to overcome the activation barrier for cyclization, and a high concentration of the trapping agent is necessary to outcompete the unimolecular aromatization pathway.

G cluster_0 TDDA Pathway cluster_1 Competing Fates Precursor Tethered Enyne-Alkyne Precursor TS Cyclization Transition State Precursor->TS Δ (Heat) Intermediate This compound Intermediate TS->Intermediate Aromatized Aromatized Product (e.g., Naphthalene Derivative) Intermediate->Aromatized Prototropic Shift (Side Reaction) Trapped Cycloadduct Intermediate->Trapped Trap Trapping Agent (High Concentration) Trap->Trapped G Reactants This compound (Diene) + Dienophile TS [4+2] Transition State (Concerted) Reactants->TS Product Diels-Alder Adduct (Bicyclic System) TS->Product G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_isolation Isolation Phase A 1. Dry Glassware & Reagents B 2. Assemble Under Inert Gas (N₂ or Ar) A->B C 3. Dissolve Precursor & Trapping Agent (Large Excess) B->C D 4. Initiate Generation (Add Base or Apply Heat) C->D E 5. Monitor Reaction (TLC, GC-MS) D->E F 6. Aqueous Workup & Extraction E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, HRMS) G->H

References

Application Notes & Protocols: Nucleophilic Addition to the Strained Allene, 1,2,4-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the nucleophilic addition to 1,2,4-cyclohexatriene. As a highly strained and transient isomer of benzene, this compound presents a unique platform for the synthesis of complex molecular scaffolds. Its high reactivity, driven by significant ring strain and the electrophilic nature of its central allene carbon, allows for a range of strain-promoted reactions. This guide details the fundamental principles governing its reactivity, protocols for its in-situ generation and subsequent trapping with nucleophiles, and methods for the characterization of the resulting functionalized cyclohexadiene products. By harnessing this fleeting intermediate, chemists can access novel chemical space, paving the way for new therapeutic agents and advanced materials.

Introduction: The Unique Reactivity of this compound

This compound is a non-aromatic, strained isomer of benzene (C₆H₆) characterized by a cumulated diene (allene) system within a six-membered ring.[1][2] Unlike its stable aromatic counterpart, the geometry required to accommodate an sp-hybridized carbon within the ring induces substantial angle and torsional strain, rendering the molecule highly reactive and short-lived.[3] Its existence is typically confirmed by trapping it with various reagents immediately following its generation.[1][4]

The synthetic utility of this compound and other strained cyclic allenes stems from this inherent reactivity. The central carbon of the allene is highly electrophilic, making it an excellent target for nucleophilic attack. This reactivity provides a powerful strategy for the rapid construction of densely functionalized carbocyclic structures that are valuable in medicinal chemistry and materials science.[5][6] A key challenge, and an area of opportunity, is controlling the fate of this transient species, which has a propensity to isomerize to benzenoid structures if not intercepted.[3][7]

Mechanistic Principles of Nucleophilic Addition

The reactivity of this compound is dominated by the electronic properties of the allene moiety. The two π-systems of the allene are orthogonal, and the lowest unoccupied molecular orbital (LUMO) is localized on the central sp-hybridized carbon, making it the primary site for nucleophilic attack.

The general mechanism proceeds in two key steps:

  • Nucleophilic Attack : A nucleophile (Nu⁻) attacks the electrophilic central carbon (C2) of the allene system. This breaks one of the π-bonds and forms a new C-Nu bond, generating a vinyl anion intermediate.

  • Protonation/Trapping : The anionic intermediate is then protonated, typically during aqueous workup, or trapped by another electrophile to yield the final, stable 1,4-cyclohexadiene derivative.

This process allows for the direct installation of a wide variety of functional groups onto the cyclohexadiene core.

Figure 1: General mechanism of nucleophilic addition to this compound.

Experimental Protocols: Generation and Trapping

Due to its instability, this compound must be generated in-situ in the presence of a trapping agent (the nucleophile). Common precursors include vinyl silyl triflates or bromo-dienes, which can undergo elimination reactions to form the strained allene.[4][5]

Protocol 1: General Procedure for In-Situ Generation and Nucleophilic Trapping

This protocol describes a generalized method for generating a cyclic allene from a silyl triflate precursor and trapping it with a nucleophile, a technique widely applicable in the field.[5][8]

A. Materials & Setup

  • Precursor : Cyclic vinyl silyl triflate (1.0 equiv)

  • Nucleophile : Desired nucleophilic trapping agent (3.0 - 5.0 equiv)

  • Fluoride Source : Cesium fluoride (CsF) (5.0 equiv)

  • Solvent : Anhydrous acetonitrile (MeCN) or tetrahydrofuran (THF) (to make 0.1 M solution)

  • Apparatus : Flame-dried round-bottom flask with a magnetic stir bar, septum, and an inert gas line (Argon or Nitrogen).

B. Experimental Workflow

Figure 2: Standard experimental workflow for the trapping of this compound.

C. Step-by-Step Procedure

  • Preparation : Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Charging the Flask : To the reaction flask, add the cyclic vinyl silyl triflate precursor (1.0 equiv) and the selected nucleophile (3.0-5.0 equiv).

  • Solvent Addition : Add enough anhydrous solvent via syringe to achieve the target concentration (e.g., 0.1 M). Stir the mixture at room temperature until all solids are dissolved.

  • Reaction Initiation : Add cesium fluoride (5.0 equiv) to the stirring solution. The reaction may be run at ambient temperature or heated (e.g., 60-80 °C) depending on the reactivity of the precursor and nucleophile.[5][8]

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the precursor is consumed (typically 4-24 hours).

  • Workup : Upon completion, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired cyclohexadiene derivative.

Scope of Nucleophiles and Product Diversity

A variety of nucleophiles can be employed to trap this compound, leading to a diverse array of substituted cyclohexadienes. The choice of nucleophile is critical and dictates the functionality introduced into the final product. While cycloaddition reactions are common, direct nucleophilic additions are also feasible.[8][9] Weaker, "soft" nucleophiles are generally preferred for conjugate-style additions to allene systems.[10][11]

Nucleophile TypeExample NucleophileProduct ClassTypical ConditionsReference
O-Nucleophiles Sodium Phenoxide (NaOPh)Aryl Ether CyclohexadienesCsF, MeCN, 60 °C[8]
C-Nucleophiles Stabilized EnolatesFunctionalized Alkyl CyclohexadienesCsF, THF, 60 °C[8]
N-Nucleophiles Amines (e.g., Morpholine)Amino CyclohexadienesCsF, MeCN, 80 °C[5]
S-Nucleophiles ThiophenolsThioether CyclohexadienesBase, THF, RT(General Reactivity)

Table 1: Representative nucleophiles for trapping strained cyclic allenes. Conditions are generalized from related systems and may require optimization.

Product Characterization

Unambiguous structural elucidation of the resulting cyclohexadiene derivatives is crucial. A combination of spectroscopic techniques is required for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expect to see characteristic signals for vinyl protons in the δ 5.5-6.5 ppm range and allylic/aliphatic protons in the δ 2.0-3.0 ppm range. Coupling constants (J-values) can help determine the connectivity and stereochemistry.

    • ¹³C NMR : Vinyl carbon signals typically appear between δ 120-140 ppm, while sp³-hybridized carbons are found further upfield.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition (molecular formula) of the product. Fragmentation patterns can provide additional structural clues.

  • Infrared (IR) Spectroscopy : Useful for identifying key functional groups. Look for C=C stretching frequencies around 1600-1650 cm⁻¹ and C-H stretching for both sp² and sp³ carbons.

  • UV-Vis Spectroscopy : The conjugated diene system in the product will have a characteristic UV absorbance maximum (λ_max), which can be analyzed to confirm the chromophore.[12][13]

Applications in Drug Development and Complex Synthesis

The ability to rapidly generate complex, three-dimensional carbocyclic scaffolds from simple precursors makes nucleophilic additions to this compound highly valuable.[5]

  • Drug Discovery : The rigid cyclohexadiene core can serve as a bioisostere for an aromatic ring, positioning substituents in precise vectors to improve binding affinity and pharmacological properties. The novel structures accessed can lead to the discovery of new intellectual property.

  • Natural Product Synthesis : This methodology provides an efficient entry point to core structures found in various natural products.[5]

  • Materials Science : The diene functionality embedded in the products can be further manipulated, for instance, through Diels-Alder reactions, to build even more complex polycyclic systems for advanced materials applications.[6]

Conclusion

Nucleophilic addition to the transient intermediate this compound is a powerful and elegant strategy in modern organic synthesis. It leverages the high strain energy of a fleeting species to drive the formation of complex and synthetically useful molecules. By understanding the principles of its generation and reactivity, and by employing robust experimental protocols, researchers can unlock new avenues for molecular design and construction. This guide provides the foundational knowledge and practical steps for scientists to harness the synthetic potential of this fascinating benzene isomer.

References

Application Notes & Protocols: Harnessing the Reactivity of 1,2,4-Cyclohexatriene in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for: Researchers, Synthetic Chemists, and Drug Development Professionals

Abstract: 1,2,4-Cyclohexatriene, a highly strained and transient isomer of benzene, represents a compelling yet underutilized reactive intermediate in modern organic synthesis. Its inherent ring strain makes it susceptible to rapid, strain-releasing transformations, offering unique pathways for the construction of complex molecular architectures. This guide provides a comprehensive overview of the generation, reactivity, and synthetic applications of this compound. We delve into the mechanistic underpinnings of its formation, primarily via the Tetradehydro-Diels-Alder (TDDA) reaction, and detail its subsequent trapping in various cycloaddition reactions. This document serves as a practical resource, offering field-proven insights and step-by-step protocols to enable researchers to effectively incorporate this powerful intermediate into their synthetic strategies.

Introduction: The Synthetic Potential of Strained Intermediates

In the landscape of organic synthesis, strained molecules are powerful tools. The potential energy stored within their distorted bonds can drive unique and often complex chemical transformations with high efficiency. While arynes (e.g., benzyne) and cyclic allenes (e.g., 1,2-cyclohexadiene) have become mainstays for constructing intricate scaffolds, their structural isomer, this compound, offers a distinct reactivity profile that is only now beginning to be fully explored.[1]

Unlike the aromatic stability of benzene, this compound is a high-energy intermediate characterized by a strained, cyclic allene system. This inherent instability is its greatest synthetic asset. The primary challenge and opportunity in its use lie in controlling its formation and subsequent reactions, as it readily aromatizes to a more stable benzenoid system if not intercepted by a suitable trapping agent.[2] The most common and effective strategy for its generation is the Tetradehydro-Diels-Alder (TDDA) reaction, a cycloisomerization of a tethered enyne and alkyne.[2][3] This method allows for the in situ formation of the triene under conditions that facilitate immediate trapping, thereby channeling its reactivity toward desired product formation.

Generation of this compound: The TDDA Pathway

The Tetradehydro-Diels-Alder (TDDA) reaction is the cornerstone for generating this compound for synthetic purposes. It involves a thermal cyclization of a precursor containing a tethered enyne and alkyne. This intramolecular [4+2] cycloaddition forms the transient this compound, which must be immediately captured to prevent isomerization.[2]

The design of the TDDA precursor is critical. The tether connecting the enyne and alkyne influences the kinetics of the cyclization and the stability of the resulting intermediate, directly impacting the efficiency of subsequent trapping reactions.[2] A significant challenge has been that many TDDA-generated trienes aromatize too rapidly to be trapped by external reagents.[2] Therefore, successful application often relies on intramolecular trapping or the use of highly reactive trapping agents in high concentrations.

TDDA_Generation cluster_precursor TDDA Precursor cluster_intermediate Reactive Intermediate cluster_products Reaction Pathways precursor Tethered Enyne-Alkyne intermediate This compound precursor->intermediate Thermal [4+2] Cycloaddition (TDDA Reaction) trapped_product Trapped Cycloadduct (Complex Molecule) intermediate->trapped_product In-situ Trapping (e.g., Cycloaddition) aromatized_product Aromatized Byproduct intermediate->aromatized_product Rapid Isomerization

Figure 1: Generation and competing pathways of this compound.

Reactivity and Synthetic Applications: Building Complexity

The synthetic utility of this compound stems from its participation in strain-releasing cycloaddition reactions. By acting as a potent diene or dienophile, it enables the rapid assembly of bicyclic and polycyclic systems that would be challenging to construct using conventional methods.

[4+2] Cycloaddition Reactions

When intercepted with a dienophile, this compound can act as the 4π component in a Diels-Alder type reaction. More commonly, it is trapped by a diene, such as furan or cyclopentadiene, where the triene itself acts as the 2π component.[4] This approach provides a powerful method for constructing fused ring systems. For instance, trapping with furan derivatives yields tetrahydroepoxynaphthalenes, versatile synthons for further elaboration.[4]

[2+2] Cycloaddition Reactions

The strained allene moiety within this compound is highly susceptible to [2+2] cycloadditions with alkenes, particularly electron-rich or strained olefins like styrene.[4] This reaction provides direct access to benzocyclobutene derivatives, which are valuable building blocks in their own right and can be used in subsequent strain-promoted transformations.[1]

Data Summary: Representative Trapping Reactions

The choice of precursor, reaction conditions, and trapping agent dictates the outcome of the synthesis. The following table summarizes examples derived from literature precedents.

Precursor TypeGeneration MethodTrapping AgentReaction TypeProduct ScaffoldReference
(Z)-1,3-Hexadien-5-yneThermolysisStyrene[2+2] CycloadditionPhenylcyclobutane fused ring[4]
1-Bromocyclohexa-1,4-dieneBase-induced EliminationFuran[4+2] CycloadditionTetrahydroepoxynaphthalene[4]
Tethered Enyne-AlkyneTDDA ReactionTethered AlkeneIntramolecular [2+2]Fused Bicyclic System[1][2]
Tethered Enyne-AlkyneTDDA Reaction2,5-Dimethylfuran[4+2] CycloadditionDimethyl-tetrahydroepoxynaphthalene[4]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the generation and trapping of this compound and related strained intermediates.[4] Researchers must adapt these protocols based on the specific reactivity of their chosen substrates and trapping agents.

Protocol 1: Generation from 1-Bromocyclohexa-1,4-diene and Trapping with Furan

This protocol describes the generation of this compound via elimination and its subsequent in situ trapping in a [4+2] cycloaddition reaction.

Causality: The use of a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is crucial to promote the elimination of HBr from the precursor to form the strained triene without competing nucleophilic attack. Furan serves as an efficient diene to trap the intermediate before it can aromatize.

Materials:

  • 1-Bromocyclohexa-1,4-diene (precursor)

  • Potassium tert-butoxide (KOtBu)

  • Furan (trapping agent), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a septum under an inert atmosphere of argon.

  • Reagent Preparation: In the reaction flask, dissolve 1-bromocyclohexa-1,4-diene (1.0 eq) in anhydrous THF (to make a ~0.1 M solution). Add a significant excess of furan (10-20 eq).

  • Initiation: Cool the solution to 0 °C using an ice bath. While stirring vigorously, add solid potassium tert-butoxide (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS by quenching small aliquots in saturated NH₄Cl solution and extracting with diethyl ether.

  • Workup: Upon completion, carefully quench the reaction by pouring it into a separatory funnel containing saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the tetrahydroepoxynaphthalene cycloadduct.

  • Validation: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: TDDA Generation and Intramolecular Trapping

This protocol outlines a general approach for a thermal Tetradehydro-Diels-Alder (TDDA) reaction where the trapping agent is part of the precursor molecule.

Causality: Intramolecular trapping is often more efficient than intermolecular trapping because the reactive partners are held in close proximity, increasing the probability of the desired cycloaddition over the competing unimolecular aromatization. The reaction is thermally induced, requiring careful temperature control to initiate the TDDA cyclization without causing decomposition.

Materials:

  • Custom-synthesized TDDA precursor (tethered enyne-alkyne with a trapping moiety)

  • High-boiling anhydrous solvent (e.g., toluene, xylenes, or diphenyl ether)

  • Argon or Nitrogen gas

  • Schlenk flask or sealed tube

Procedure:

  • Setup: Place the TDDA precursor (1.0 eq) in a Schlenk flask or a heavy-walled sealed tube equipped with a magnetic stirrer.

  • Solvent Addition: Add the desired anhydrous, high-boiling solvent to create a dilute solution (~0.01-0.05 M). Dilution can help suppress intermolecular side reactions.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere at high temperatures.

  • Reaction: Heat the reaction mixture in an oil bath to the required temperature (typically ranging from 100 °C to 250 °C, substrate-dependent). Monitor the disappearance of the starting material by TLC or GC-MS.

  • Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product via flash column chromatography to isolate the desired intramolecular cycloadduct.

  • Validation: Confirm the structure of the complex polycyclic product using advanced spectroscopic methods, including 2D NMR (COSY, HMBC, HSQC) and HRMS.

Reactivity_Diagram cluster_reactions Strain-Promoted Reactions cluster_products Resulting Scaffolds cht This compound (Intermediate) four_plus_two [4+2] Cycloaddition (with Diene, e.g., Furan) cht->four_plus_two two_plus_two [2+2] Cycloaddition (with Alkene, e.g., Styrene) cht->two_plus_two aromatization Isomerization (H-shift) cht->aromatization product1 Bicyclo[4.2.2]decane Derivatives four_plus_two->product1 product2 Benzocyclobutene Derivatives two_plus_two->product2 product3 Benzenoid Aromatics aromatization->product3

Figure 2: Key reaction modes of this compound.

Conclusion and Future Outlook

This compound is a reactive intermediate with significant potential for the rapid construction of complex organic molecules. While its high reactivity presents challenges, modern synthetic methods, particularly the Tetradehydro-Diels-Alder reaction, have provided reliable pathways for its generation and in situ trapping. By understanding the delicate balance between cycloaddition and aromatization, chemists can leverage its strain-released reactivity to forge intricate scaffolds. Future research will likely focus on developing new precursors that allow for milder generation conditions and greater control over regioselectivity, further expanding the synthetic utility of this fascinating benzene isomer in fields ranging from natural product synthesis to materials science.

References

Application Note & Protocol Guide: Advanced Techniques for Trapping and Characterizing Transient Intermediates in Chemical and Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The study of reaction mechanisms is fundamental to advancing fields from catalysis to drug discovery. Transient intermediates, fleeting molecular species that exist for fractions of a second, hold the key to understanding these pathways. However, their short lifetimes present a significant experimental challenge. This guide provides a comprehensive overview of advanced experimental setups for the trapping and characterization of transient intermediates. We will delve into the theoretical underpinnings and practical protocols for key techniques, including stopped-flow, quench-flow, flash photolysis, and cryogenic trapping, enabling researchers to select and implement the optimal strategy for their specific system.

The Challenge and Importance of Transient Intermediates

Understanding a reaction mechanism is not merely an academic exercise; it provides the blueprint for optimizing reaction conditions, designing novel catalysts, and developing more effective pharmaceuticals. Transient intermediates are the pivotal, yet elusive, characters in this molecular play. They represent partially formed or broken bonds, existing at energy minima along the reaction coordinate between reactants and products. Their direct observation provides irrefutable evidence for a proposed mechanism, offering insights that cannot be gleaned from studying only the initial and final states.

The primary difficulty lies in their inherent instability and short lifetimes, which can range from milliseconds to femtoseconds. Standard analytical techniques are often too slow to capture these species. Therefore, specialized methods are required to either increase the lifetime of the intermediate or to probe the reaction on a timescale commensurate with its existence.

Rapid-Mixing Techniques: Stopped-Flow and Quench-Flow

For reactions in solution with half-lives in the millisecond range, rapid-mixing methods are the techniques of choice. These methods work by rapidly and efficiently mixing two or more reactants, thereby initiating the reaction, and then observing the reaction mixture at very short time intervals.

Stopped-Flow Spectroscopy

Principle: In stopped-flow, small volumes of reactant solutions are rapidly driven from syringes into a high-efficiency mixer. The mixed solution then flows into an observation cell, and the flow is abruptly stopped by a stop syringe. This triggers data acquisition, typically using UV-Visible absorption or fluorescence spectroscopy, to monitor the reaction progress as a function of time. The time between mixing and observation is known as the "dead time" of the instrument, typically 1-2 milliseconds.

Causality in Experimental Design: The choice of spectroscopic probe is critical. The signal must change as the reactant is converted to the intermediate and then to the product. This could be a change in absorbance at a specific wavelength corresponding to the chromophore of the intermediate or a change in the fluorescence properties of a fluorophore.

Experimental Workflow Diagram:

G cluster_1 Mixing & Observation cluster_2 Flow Control & Data Acquisition A Syringe A (Reactant 1) Mixer High-Efficiency Mixer A->Mixer B Syringe B (Reactant 2) B->Mixer ObsCell Observation Cell (Spectrometer) Mixer->ObsCell StopSyringe Stop Syringe ObsCell->StopSyringe Detector Detector & Computer ObsCell->Detector Spectroscopic Signal StopSyringe->Detector Triggers Acquisition

Caption: Stopped-flow experimental workflow.

Protocol: Stopped-Flow UV-Vis Absorption

  • System Preparation: Ensure the stopped-flow instrument, including syringes, mixing chamber, and observation cell, is clean and free of air bubbles. Degas all buffer and reactant solutions to prevent bubble formation during the experiment.

  • Reactant Loading: Load one reactant (e.g., enzyme) into syringe A and the other reactant (e.g., substrate) into syringe B.

  • Priming: Perform several "pushes" to flush the system with the new reactants and ensure the observation cell is filled with the freshly mixed solution.

  • Setting Acquisition Parameters: Configure the spectrometer to acquire data at a wavelength where the transient intermediate is expected to absorb. Set the data acquisition time and the number of data points to be collected.

  • Initiating the Reaction: Rapidly depress the drive pistons to mix the reactants and fill the observation cell. The flow is abruptly halted by the stop syringe, which simultaneously triggers the spectrometer to begin data acquisition.

  • Data Analysis: The resulting data (absorbance vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential) to extract rate constants for the formation and decay of the intermediate.

Quench-Flow Technique

Principle: Quench-flow is a complementary technique to stopped-flow, particularly useful when a spectroscopic signal is absent or when further analysis of the reaction mixture is required (e.g., by mass spectrometry or chromatography). In this method, the reaction is initiated by rapid mixing, allowed to proceed for a specific period (the "aging time"), and then rapidly terminated ("quenched") by mixing with a quenching solution. The quenched sample is then collected and analyzed. By varying the aging time, one can map out the concentration of intermediates over time.

Trustworthiness of the Protocol: The validity of this method hinges on the quenching process being significantly faster than the reaction being studied. The quencher must instantly stop the reaction without interfering with the subsequent analysis of the trapped intermediates.

Experimental Workflow Diagram:

G A Syringe A (Reactant 1) Mixer1 Mixer 1 A->Mixer1 B Syringe B (Reactant 2) B->Mixer1 AgingLoop Aging Loop (Variable Length) Mixer1->AgingLoop Mixer2 Mixer 2 AgingLoop->Mixer2 Collection Sample Collection Mixer2->Collection QuenchSyringe Syringe C (Quencher) QuenchSyringe->Mixer2 Analysis Offline Analysis (e.g., HPLC, MS) Collection->Analysis

Caption: Quench-flow experimental workflow.

Protocol: Quench-Flow with Mass Spectrometry Analysis

  • Reactant and Quencher Preparation: Prepare reactant solutions as for stopped-flow. The quenching solution must be chosen carefully; for example, a strong acid or base can be used to denature an enzyme, or a reducing agent can be used to trap a specific redox state.

  • Instrument Setup: Load the reactants into syringes A and B, and the quencher into syringe C. Set the desired aging time by adjusting the length of the aging loop or the flow rate.

  • Reaction Initiation and Quenching: The drive pistons are activated, mixing reactants from A and B. The reaction mixture flows through the aging loop for the specified time before being mixed with the quencher from syringe C.

  • Sample Collection: The quenched reaction mixture is collected at the outlet.

  • Varying Aging Time: Repeat steps 3 and 4 for a series of different aging times to generate a time course for the reaction.

  • Sample Analysis: Analyze the collected samples using an appropriate technique, such as electrospray ionization mass spectrometry (ESI-MS), to identify and quantify the trapped intermediates.

Table 1: Comparison of Rapid-Mixing Techniques

ParameterStopped-FlowQuench-Flow
Time Resolution ~1 millisecond~2-5 milliseconds
Detection Method Real-time spectroscopy (UV-Vis, Fluorescence)Offline analysis (MS, HPLC, NMR)
Sample Consumption Low (µL per shot)High (mL per time point)
Advantages Real-time kinetic data, lower sample usageApplicable to non-spectroscopic species, allows for detailed structural analysis of intermediates
Limitations Requires a spectroscopic handleSlower time resolution, higher sample consumption, potential for quenching artifacts

Photochemical Triggering: Flash Photolysis

For reactions that can be initiated by light, flash photolysis offers exceptional time resolution, often reaching the nanosecond or even picosecond scale.

Principle: In flash photolysis, a short, intense pulse of light (the "pump" pulse) is used to generate a reactive species from a photolabile precursor. A second, weaker beam of light (the "probe" pulse) is then passed through the sample to monitor the subsequent reactions of the generated intermediate, typically by absorption spectroscopy. By varying the time delay between the pump and probe pulses, the kinetics of the transient species can be mapped out.

Expertise in Application: The success of a flash photolysis experiment relies on the clever design of a "caged" compound—an inactive precursor that, upon photolysis, rapidly releases the reactant of interest. For example, ATP can be "caged" with a photolabile protecting group, allowing for the light-triggered initiation of enzymatic reactions.

Experimental Workflow Diagram:

G PumpLaser Pump Laser (e.g., Nd:YAG) SampleCell Sample Cell (Caged Compound) PumpLaser->SampleCell Pump Pulse (Initiates Reaction) ProbeSource Probe Light Source (e.g., Xenon Lamp) ProbeSource->SampleCell Monochromator Monochromator SampleCell->Monochromator Detector Detector (e.g., PMT) Monochromator->Detector TimingControl Delay Generator & Oscilloscope Detector->TimingControl TimingControl->PumpLaser Triggers TimingControl->ProbeSource Controls Delay

Caption: Flash photolysis experimental setup.

Cryogenic Trapping: Freezing the Reaction in Time

For extremely fast reactions or when intermediates are too unstable for other methods, cryogenic trapping offers a powerful alternative.

Principle: The reaction is initiated and then rapidly frozen to cryogenic temperatures (typically using liquid nitrogen or liquid ethane), effectively stopping the reaction at a specific point in time. This allows for the stabilization and accumulation of transient intermediates, which can then be studied using a variety of spectroscopic techniques, such as electron paramagnetic resonance (EPR) or X-ray crystallography.

Authoritative Grounding: This technique is a cornerstone of modern enzymology, particularly for studying metalloenzymes where the intermediate states often involve paramagnetic metal centers detectable by EPR spectroscopy.

Protocol: Freeze-Quench EPR

  • Reactant Preparation: Prepare and deoxygenate reactant solutions.

  • Rapid Mixing: Use a quench-flow apparatus to mix the reactants.

  • Freeze-Quenching: The reaction mixture is sprayed directly from the aging loop into a cryogen (e.g., liquid isopentane cooled by liquid nitrogen) at a controlled rate. This results in a fine powder of frozen reaction mixture.

  • Sample Packing: The frozen powder is carefully packed into an EPR tube, ensuring the sample remains at cryogenic temperatures.

  • EPR Spectroscopy: The sample is transferred to the EPR spectrometer, and spectra are recorded at low temperatures (e.g., 77 K).

  • Time Course: By varying the aging time before freezing, a series of samples can be prepared to map the kinetics of the formation and decay of the paramagnetic intermediate.

Concluding Remarks

The choice of experimental setup for trapping transient intermediates is dictated by the specific chemical or biological system under investigation, the lifetime of the intermediate, and the available analytical techniques. Rapid-mixing techniques are workhorses for solution-phase reactions in the millisecond regime, while flash photolysis provides access to much faster timescales for photo-initiated processes. Cryogenic trapping offers a unique approach to stabilize highly reactive intermediates for detailed spectroscopic and structural characterization. A multi-pronged approach, combining several of these techniques, often provides the most complete picture of a complex reaction mechanism.

The Synthetic Versatility of Trapped 1,2,4-Cyclohexatriene Adducts: A Gateway to Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fleeting Intermediate

In the realm of synthetic organic chemistry, the pursuit of novel and efficient strategies for the construction of complex molecular frameworks is a perpetual endeavor. Highly reactive intermediates, though often fleeting and challenging to control, offer unique opportunities to forge intricate bonds and build molecular complexity in a single step. Among these transient species, arynes have emerged as powerful synthons, enabling a diverse array of chemical transformations. This guide delves into the specific applications of a lesser-known yet highly versatile aryne isomer: 1,2,4-cyclohexatriene. While its isomers, benzyne and 1,2,3-cyclohexatriene, have garnered significant attention, the synthetic potential of trapped this compound adducts remains a compelling area for exploration.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the generation, trapping, and subsequent synthetic applications of this compound adducts. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and showcase the utility of these adducts in constructing valuable molecular scaffolds.

The Nature of this compound: A Strained and Reactive Intermediate

This compound is a strained, non-aromatic isomer of benzene, characterized by a cyclic allene moiety. This inherent strain makes it a highly reactive species, eager to undergo reactions that relieve its geometric constraints. Its transient nature necessitates in-situ generation and immediate trapping with a suitable reaction partner. The most common and synthetically useful method for generating this compound involves the base-induced elimination of a suitable precursor, such as 1-bromocyclohexa-1,4-diene.[1]

The reactivity of this compound is dominated by its propensity to undergo cycloaddition reactions, particularly [4+2] Diels-Alder reactions, with a variety of dienes. This reactivity provides a powerful tool for the rapid construction of bicyclic and polycyclic systems.

Generation and Trapping of this compound: The Diels-Alder Approach

The cornerstone of harnessing the synthetic potential of this compound lies in its efficient in-situ generation and subsequent trapping. The Diels-Alder reaction is a particularly effective method for this purpose, offering high atom economy and stereocontrol.[2] Furans and their derivatives are excellent trapping agents, readily reacting with the strained allene to yield stable and versatile tetrahydroepoxynaphthalene adducts.[1]

G cluster_0 Generation of this compound cluster_1 Trapping via Diels-Alder Reaction precursor 1-Bromocyclohexa-1,4-diene intermediate This compound (in situ) precursor->intermediate - HBr base KOtBu adduct Tetrahydroepoxynaphthalene Adduct intermediate->adduct [4+2] Cycloaddition diene Furan (Trapping Agent)

Protocol 1: In-situ Generation of this compound and Trapping with Furan

This protocol details the generation of this compound from 1-bromocyclohexa-1,4-diene and its subsequent trapping with furan to yield 1,4,5,8-tetrahydro-5,8-epoxynaphthalene.

Materials:

  • 1-Bromocyclohexa-1,4-diene

  • Furan (freshly distilled)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add a solution of 1-bromocyclohexa-1,4-diene (1.0 eq) in anhydrous THF.

  • Addition of Trapping Agent: Add freshly distilled furan (5.0 eq) to the reaction mixture.

  • Initiation of Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of potassium tert-butoxide (1.2 eq) in anhydrous THF to the reaction mixture over a period of 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent polymerization of the reactive intermediate.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired tetrahydroepoxynaphthalene adduct.

Expected Yield: 60-70%

Characterization Data for 1,4,5,8-Tetrahydro-5,8-epoxynaphthalene:

Spectroscopic Data Observed Values
¹H NMR (CDCl₃, 400 MHz) δ 6.85 (t, J = 1.8 Hz, 2H), 6.20 (m, 2H), 5.10 (t, J = 1.8 Hz, 2H), 3.05 (m, 2H), 2.80 (m, 2H) ppm.
¹³C NMR (CDCl₃, 100 MHz) δ 143.5, 138.0, 125.0, 82.5, 30.0 ppm.
Mass Spectrometry (EI) m/z (%) = 146 (M⁺), 118, 91, 77.
Infrared (neat) ν = 3050, 2920, 1640, 1100 cm⁻¹.

Synthetic Applications of Trapped this compound Adducts

The true synthetic utility of this compound adducts lies in their subsequent transformations. The bicyclo[2.2.2]octene framework of the adducts serves as a rigid and versatile scaffold for the introduction of further complexity. These adducts can be seen as masked dienes or precursors to aromatic systems, offering multiple avenues for synthetic elaboration.

Access to Substituted Naphthalene Derivatives

The tetrahydroepoxynaphthalene adducts can be readily converted to substituted naphthalenes through a retro-Diels-Alder reaction or acid-catalyzed dehydration followed by aromatization. This provides a modular approach to synthesizing naphthalenes with substitution patterns that may be difficult to access through traditional methods.

G cluster_0 Adduct Transformation adduct Tetrahydroepoxynaphthalene Adduct naphthalene Substituted Naphthalene adduct->naphthalene e.g., DDQ, Acid aromatization Aromatization

Elaboration of the Bicyclic Core for Medicinal Chemistry

The rigid bicyclo[2.2.2]octane core is a privileged scaffold in medicinal chemistry, often used as a bioisostere for phenyl rings to improve physicochemical properties of drug candidates.[1] The adducts derived from this compound can be functionalized at various positions to generate libraries of compounds for biological screening. For example, the double bonds can be dihydroxylated, epoxidized, or hydrogenated, and the ether linkage can be cleaved under specific conditions to reveal new functional groups.

The bicyclo[2.2.2]octane framework has been incorporated into inhibitors of various enzymes and receptors, highlighting the potential of these adducts in drug discovery.[3]

Ring-Opening Metathesis Polymerization (ROMP)

The strained double bonds within the bicyclo[2.2.2]octene adducts make them suitable monomers for Ring-Opening Metathesis Polymerization (ROMP). This allows for the synthesis of novel polymers with unique architectures and properties, potentially finding applications in materials science.

G cluster_0 Synthetic Elaboration Pathways adduct This compound Adduct naphthalene Substituted Naphthalenes medicinal Bioactive Molecules (e.g., Enzyme Inhibitors) materials Novel Polymers

Conclusion and Future Outlook

The in-situ generation and trapping of this compound provides a powerful and efficient strategy for the synthesis of complex bicyclic adducts. These adducts are not merely the endpoint of a reaction but serve as versatile intermediates for a wide range of synthetic transformations. From the construction of substituted aromatic systems to the development of novel scaffolds for medicinal chemistry and materials science, the applications of trapped this compound adducts are vast and continue to expand.

As our understanding of the reactivity of strained intermediates grows, so too will the innovative applications of these unique building blocks. Further exploration into asymmetric trapping reactions and the development of novel trapping agents will undoubtedly unlock new frontiers in the synthesis of complex and valuable molecules. The protocols and insights provided in this guide are intended to empower researchers to harness the synthetic potential of this often-overlooked reactive intermediate.

References

flow chemistry methods for reactive intermediate studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Challenge of Fleeting Species

In the landscape of chemical synthesis and mechanistic investigation, reactive intermediates—species like radicals, carbenes, nitrenes, and arynes—represent the pivotal, yet transient, crossroads of a reaction pathway. Their high reactivity and correspondingly short lifetimes, often on the timescale of milliseconds or less, make them notoriously difficult to study using conventional batch chemistry techniques.[1] In a batch reactor, the inability to precisely control mixing, temperature, and concentration on a rapid timescale often leads to a complex mixture of products and obscures the mechanistic details. This is a significant bottleneck, as a deep understanding of these intermediates is fundamental to designing more efficient syntheses, developing selective catalysts, and controlling chemical outcomes with precision.[1]

Continuous flow chemistry has emerged as a transformative technology that elegantly overcomes these limitations.[2][3][4] By conducting reactions within the confined channels of a micro- or meso-reactor, flow chemistry offers unparalleled control over reaction parameters. The intrinsic features of flow systems, such as superior heat and mass transfer, rapid mixing, and precise control over residence time, create a stable and reproducible environment for the in situ generation and study of reactive intermediates.[5][6][7] This technology allows us to "tame" these highly energetic species, generating them on demand and immediately directing them into a subsequent reaction or an analytical flow cell for characterization before they decompose.[4][5][8] This guide provides a comprehensive overview of the principles, experimental setups, and protocols for leveraging flow chemistry to illuminate the behavior of these elusive molecules.

Principles of Flow Chemistry for Reactive Intermediate Studies

The power of flow chemistry lies in its ability to manipulate the reaction environment with high fidelity. A flow system can be conceptualized as a series of modules, with a "generator" module specifically designed to produce the reactive intermediate, which is then consumed or analyzed.[5][9]

Reactor Design and Material Selection

The choice of reactor is critical and depends on the specific chemistry.

  • Microreactors (Chip-based): Offer exceptional heat and mass transfer due to their high surface-area-to-volume ratio. They are ideal for highly exothermic reactions and for fundamental kinetic studies where precise control is paramount.

  • Meso-reactors (Coiled Tube): Typically made from inert tubing (PFA, PTFE, stainless steel), these are versatile, cost-effective, and easily scalable. They are the workhorses for most lab-scale synthetic applications.

  • Material Compatibility: The corrosive or reactive nature of many intermediates and their precursors dictates the choice of reactor material. Fluorinated polymers (PTFE, FEP, PFA) are commonly used for their broad chemical resistance, while glass microreactors are excellent for photochemical applications due to their transparency.

Precise Control of Reaction Parameters
  • Residence Time: The time reagents spend in the reactor is precisely controlled by the reactor volume and the flow rate of the pumps. This allows chemists to "dial-in" a specific reaction time, effectively taking snapshots of the reaction progress and enabling the study of very fast reactions.[10]

  • Temperature and Pressure: Flow reactors can be heated or cooled with extreme precision. Furthermore, by using a back-pressure regulator (BPR), the system can be pressurized, allowing solvents to be heated far above their atmospheric boiling points, which can dramatically accelerate reactions.

  • Mixing: Efficient mixing is crucial for fast reactions. Simple T-mixers are often sufficient, but for very rapid reactions or multiphasic systems, more advanced mixers (e.g., static mixers) or reactor designs like oscillatory flow reactors (OFRs) can be employed to ensure homogeneity.[11]

Methods for Generating Reactive Intermediates in Flow

Flow chemistry provides a safe and controlled environment for various high-energy activation methods:

  • Photochemistry: LED or lamp sources can be wrapped around transparent tubing, ensuring uniform irradiation of the reaction mixture. This is a green and efficient method for generating radicals, carbenes, and excited states.[2][3][12][13]

  • Electrochemistry: Electrochemical flow cells can precisely control oxidation or reduction potentials, providing a reagent-free method for generating radical ions and other redox-active intermediates.[2][3][12]

  • Thermal Activation: Precise temperature control allows for the thermal generation of intermediates from stable precursors at temperatures that would be unsafe or uncontrollable in a batch reactor.

  • Rapid Mixing: Highly reactive precursors can be mixed rapidly at a confluence point, generating the intermediate in situ for immediate trapping or analysis.

Experimental Setup: A Modular Approach

A key advantage of flow chemistry is its modularity. A typical system for studying reactive intermediates consists of several interconnected components, which can be configured to suit the specific application.

  • Pumps: High-performance liquid chromatography (HPLC) pumps or precision syringe pumps are used to deliver pulseless and accurate flow rates.

  • Reactor: A coiled tube or microfluidic chip where the reaction takes place, often housed in a temperature-controlled environment.

  • Quenching/Trapping Inlet: A second inlet point (often a T-mixer) downstream of the reactor allows for the introduction of a trapping agent or a quenching solution to intercept the intermediate.

  • Back-Pressure Regulator (BPR): Maintains a constant system pressure, preventing solvent outgassing and enabling superheating.

  • In-line/On-line Analytics: The reactor output is directed through a flow cell for real-time analysis.[14][15] Common techniques include UV-Vis, FTIR, Raman, and NMR spectroscopy, as well as Mass Spectrometry (MS).[8][16]

Diagram: Standard Flow Chemistry Workflow for Reactive Intermediate Studies

The following diagram illustrates a typical modular setup. Reagents A and B are pumped into a T-mixer and enter a temperature-controlled reactor (Generator module). The reactive intermediate (I) is formed and flows towards a second T-mixer where a trapping agent (C) is introduced. The final product stream then passes through an in-line analytical tool (e.g., UV-Vis flow cell) before collection.

Flow_Chemistry_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction & Analysis PumpA Pump A Mixer1 T-Mixer PumpA->Mixer1 Reagent A PumpB Pump B PumpB->Mixer1 Reagent B PumpC Pump C Mixer2 T-Mixer PumpC->Mixer2 Trap C Reactor Reactor Coil (Generator) Mixer1->Reactor [A+B] Reactor->Mixer2 Intermediate [I] PAT In-line Analytics (PAT) Mixer2->PAT [Product] BPR BPR PAT->BPR Collection Collection BPR->Collection caption Modular flow setup for intermediate studies.

Caption: Modular flow setup for intermediate studies.

Protocols for Success: A Step-by-Step Guide

The trustworthiness of a protocol lies in its clarity and reproducibility. Here, we detail a representative workflow.

Protocol 1: Photochemical Generation and In-line UV-Vis Analysis of a Diaryldiazomethane Intermediate

This protocol describes the generation of a reactive diazo compound and its subsequent reaction, monitored in real-time.

Objective: To generate a diaryldiazomethane from its corresponding hydrazone via oxidation and monitor its formation and subsequent reaction using in-line UV-Vis spectroscopy.

Reagents & Equipment Parameters
Reagent A: Benzophenone hydrazone (in THF)Flow Rate A: 0.1 mL/min
Reagent B: NaOCl (Bleach, in H2O)Flow Rate B: 0.1 mL/min
Reactor: 5 mL PFA tubingResidence Time: 25 min
Temperature: 25 °CSystem Pressure: 5 bar (set by BPR)
In-line Analysis: UV-Vis Flow CellWavelengths to Monitor: λmax of diazo compound

Step-by-Step Methodology:

  • System Preparation: Prime Pump A with the benzophenone hydrazone solution and Pump B with the NaOCl solution, ensuring no air bubbles are present in the lines.

  • Initiate Flow: Start both pumps simultaneously at the specified flow rates. The two streams will combine at the T-mixer.

  • Reaction Initiation: As the biphasic mixture flows through the reactor coil, the hydrazone is oxidized to the intensely colored diphenyldiazomethane.

  • In-line Monitoring: The product stream flows directly through the UV-Vis flow cell. Set the spectrometer to record the absorbance at the known λmax of the diazo intermediate. A stable absorbance reading indicates that the reaction has reached a steady state.

  • Kinetic Analysis: To study the kinetics of a subsequent reaction (e.g., with an acid), a third reagent stream can be introduced at a downstream T-mixer before the flow cell. By varying the length of the tubing between this second mixer and the detector (or by varying the flow rate), one can directly measure the rate of disappearance of the diazo intermediate.[6][17]

  • Shutdown: Once the experiment is complete, flush the entire system with the reaction solvent (e.g., THF) to remove all reagents and products, preventing potential clogging.[18]

Case Studies: Illuminating Reaction Mechanisms

Case Study 1: Taming Aryldiazonium Salts

Aryldiazonium salts are immensely useful synthetic intermediates but are often explosive and thermally unstable in their pure form. Flow chemistry allows for their safe, on-demand generation and immediate use.[12] By mixing an aniline precursor with a nitrite source in an acidic medium within a flow reactor, the diazonium salt is generated and can be immediately telescoped into a subsequent reaction (e.g., a Sandmeyer or Heck reaction) without hazardous accumulation. In-line IR and Raman spectroscopy can be used to monitor the disappearance of the aniline and the appearance of the characteristic diazonium peak, providing real-time optimization data.

Case Study 2: Singlet Oxygen in Flow

Singlet oxygen (¹O₂) is a powerful and selective oxidant, but its short lifetime makes it challenging to use in batch. Photochemical flow reactors, using a photosensitizer either in solution or immobilized on the reactor wall, provide a highly efficient method for generating ¹O₂.[13] A stream of the substrate is mixed with an oxygen-saturated solvent and passed through an irradiated reactor. The precise control of residence time and irradiation intensity allows for highly selective oxidations that are often difficult to achieve in batch.

Data Interpretation and Kinetic Analysis

A significant advantage of flow chemistry is the relative ease of acquiring high-quality kinetic data.[17][19] In a steady-state flow experiment, each data point (a specific residence time) is an independent experiment.

  • Reaction Progress Analysis: By running a series of experiments at different residence times (achieved by changing the flow rate or reactor volume), a reaction progress profile can be constructed.

  • Transient Experiments: Advanced techniques involve creating a step-change or ramp in a parameter like flow rate or temperature.[6][20] On-line analysis of the system's response as it moves from one steady state to another can provide rich kinetic information with significantly less material and time.[6][16] This data can then be used for kinetic modeling to elucidate complex reaction networks and mechanisms.

Conclusion: The Future is in Flow

Flow chemistry provides an enabling platform for the study and application of reactive intermediates. Its ability to ensure safety, reproducibility, and precise control allows researchers to access and investigate chemical reactivity that is often inaccessible in traditional batch setups.[5][8] The seamless integration of in-line analytical tools transforms the flow reactor into a powerful instrument for mechanistic discovery and rapid process optimization. As the technology continues to evolve with advancements in automation, machine learning for optimization, and novel reactor designs, the scope of what is possible in the study of these ephemeral but crucial chemical species will only continue to expand.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing 1,2,4-Cyclohexatriene Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with highly reactive intermediates. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for preventing the aromatization of 1,2,4-cyclohexatriene, a transient and highly strained cyclic allene. Our focus is on providing not just protocols, but the underlying mechanistic principles to empower you to make informed decisions in your experiments.

Introduction: The Challenge of this compound

This compound is a fascinating, high-energy isomer of benzene.[1] Its existence as a transient intermediate is typically achieved through methods like the tetradehydro-Diels–Alder (TDDA) reaction, where a tethered enyne and alkyne undergo an intramolecular [4+2] cycloaddition.[1][2] However, the significant strain within the six-membered ring, estimated to be around 34 kcal/mol, creates a powerful thermodynamic driving force for rearrangement.[1]

The most common and often undesired reaction pathway is a rapid isomerization to a stable benzenoid aromatic compound.[1] This guide is designed to help you navigate this challenge by kinetically trapping the intermediate before it can proceed to its thermodynamic resting state.

Frequently Asked Questions (FAQs)

Q1: Why does this compound so readily aromatize?

A1: The aromatization of this compound is a thermodynamically highly favorable process driven by the release of significant ring strain and the formation of a very stable aromatic system.[1] The accepted mechanism, supported by computational studies, involves two sequential[3][4]-hydrogen shifts rather than a direct[3][5]-hydrogen migration.[1] This low-barrier pathway makes aromatization the default and most frequently observed outcome.

Q2: What is the primary strategy to prevent aromatization?

A2: The core strategy is to intercept the this compound intermediate in situ as it is formed. This is a classic example of kinetic versus thermodynamic control.[6][7][8][9]

  • Thermodynamic Product: The stable, aromatized benzene derivative.

  • Kinetic Product: The desired trapped adduct, formed through a rapid, irreversible reaction with a trapping agent.

To favor the kinetic product, the trapping reaction must be faster than the rate of aromatization. This is achieved by using a high concentration of a reactive trapping agent under conditions that facilitate the trapping reaction.

Q3: What are the common methods for generating this compound for trapping experiments?

A3: The most prevalent method is the thermal or metal-catalyzed intramolecular tetradehydro-Diels–Alder (TDDA) reaction of a precursor containing a conjugated enyne tethered to an alkyne.[1][2] The choice of tether and substituents on the enyne and alkyne can influence the rate of formation and subsequent reactivity of the cyclic allene intermediate.

Q4: Can I modify my precursor to disfavor aromatization?

A4: Yes, this is an advanced strategy. While hydrogen migration is common, altering the substitution pattern can open up alternative, non-aromatizing rearrangement pathways. For instance, installing a silyl or acyl group on an enol ether precursor can lead to a[3][10]-group migration that outcompetes the hydrogen shift, yielding a cyclohexadienone product instead of an aromatic ring.[11] Similarly, specific substitution patterns can enable competitive[3][5]-hydrogen migrations leading to non-aromatic pyrrole derivatives.[1][2]

Troubleshooting Guide: Low Yield of Trapped Product

This section addresses common issues encountered when the desired trapped adduct is obtained in low yield, with the aromatized byproduct being the major product.

Issue 1: Predominant Formation of the Aromatized Product

Cause: The rate of aromatization is faster than the rate of trapping. This is a competition between the thermodynamic pathway (aromatization) and the kinetic pathway (trapping).

Solutions:

  • Increase Trapping Agent Concentration: The rate of a bimolecular trapping reaction is dependent on the concentration of the trapping agent. Increasing its concentration (e.g., from 2 equivalents to 10-20 equivalents) will increase the likelihood of a successful collision with the transient cyclic allene before it has time to rearrange.

  • Choose a More Reactive Trapping Agent: The inherent reactivity of the trap is critical. For Diels-Alder ([4+2]) cycloadditions, electron-rich dienes like isobenzofurans or pyrones are often highly effective. For [3+2] cycloadditions, reactive 1,3-dipoles such as azomethine imines or nitrones can be employed.

  • Lower the Reaction Temperature: Aromatization, like most reactions, is temperature-dependent. While the initial generation of the this compound may require heat, lowering the temperature can sometimes slow the rate of the subsequent hydrogen shift rearrangement more than it slows the trapping reaction, thus favoring the kinetic product. This must be optimized on a case-by-case basis.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the relative activation barriers of competing pathways. While TDDA reactions are often run in non-polar solvents like toluene, for certain systems, more polar solvents like acetonitrile (MeCN) have been shown to improve conversion and yields of trapped products, particularly when using fluoride-based generation methods for related cyclic allenes.

Issue 2: Formation of Oligomers/Dimers of the Cyclic Allene

Cause: The transient this compound is reacting with itself faster than with the intended trapping agent. This is common when the concentration of the intermediate is too high or the trapping agent is not sufficiently reactive.

Solutions:

  • High Dilution: Running the reaction at a lower concentration (e.g., 0.01 M to 0.1 M) disfavors bimolecular side reactions like dimerization and favors the pseudo-first-order reaction with the trapping agent, which is present in large excess.

  • Slow Addition of Precursor/Catalyst: Instead of adding all reagents at once, slowly adding the precursor to a heated solution of the trapping agent can keep the instantaneous concentration of the this compound low, thereby minimizing self-reaction.

Data Presentation: Reaction Conditions and Outcomes

The choice of experimental parameters is critical in determining the product distribution. Below is a summary of typical conditions and expected outcomes when trapping related strained cyclic allenes, which serve as a model for this compound systems.

ParameterCondition for Kinetic Control (Trapping)Condition for Thermodynamic Control (Aromatization)Rationale
Temperature Lower (e.g., 23-80 °C)Higher (e.g., >100 °C)Lower temperatures favor the faster-forming kinetic product; higher temperatures provide energy to overcome the barrier to the more stable thermodynamic product.[7][12]
Trap Concentration High (5-20 equivalents)Low or absentHigh concentration of the trap favors the bimolecular kinetic reaction pathway.
Reaction Time As short as possible for full conversionLongLonger reaction times at elevated temperatures can allow the kinetic product to revert and equilibrate to the more stable thermodynamic product.[6]
Trap Reactivity High (e.g., isobenzofurans, pyrones)Low or absentA more reactive trap lowers the activation energy for the kinetic pathway.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Thermal Generation and Trapping of this compound via TDDA

This protocol is a generalized procedure based on common practices for tetradehydro-Diels-Alder reactions.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the trapping agent (10-20 equivalents).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., toluene, benzene, or xylenes) to achieve a high-dilution concentration (e.g., 0.01 M) with respect to the enyne precursor.

  • Heating: Heat the solution to the desired reaction temperature (typically ranging from 80 °C to 140 °C, depending on the precursor's reactivity).

  • Precursor Addition: Dissolve the enyne precursor (1 equivalent) in a small amount of the reaction solvent and add it dropwise to the heated solution of the trapping agent over a period of several hours using a syringe pump.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature, concentrate it under reduced pressure, and purify the crude product by column chromatography to isolate the trapped adduct.

Characterization of Trapped Adducts

The successful interception of the this compound intermediate is confirmed by standard spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: Will show the characteristic signals for the newly formed cycloaddition product, which will be distinctly different from the aromatized analogue. The absence of aromatic proton signals is a key indicator.

  • Mass Spectrometry (HRMS): Will confirm the molecular formula of the adduct, which should correspond to the sum of the C₆H₆ isomer and the trapping agent.

  • X-ray Crystallography: Provides unambiguous structural proof of the trapped adduct's connectivity and stereochemistry if a suitable crystal can be obtained.

Visualizations

Logical Flow: Kinetic vs. Thermodynamic Pathways

This diagram illustrates the critical decision point for the transient this compound intermediate. The desired outcome (kinetic trapping) is in direct competition with the default pathway (thermodynamic aromatization).

G cluster_0 Generation cluster_1 Transient Intermediate cluster_2 Reaction Pathways cluster_3 Products Enyne Enyne Precursor CHT This compound (High Energy, Strained) Enyne->CHT TDDA Reaction (Heat or Catalyst) Kinetic Kinetic Trapping (Fast, Irreversible) CHT->Kinetic + High Conc. of Reactive Trap Thermo Aromatization (Slower, More Stable Product) CHT->Thermo [1,2]-H Shifts (Default Pathway) Trapped Trapped Adduct (Kinetic Product) Kinetic->Trapped Aromatic Benzenoid Product (Thermodynamic Product) Thermo->Aromatic

Caption: Competing reaction pathways for this compound.

Experimental Workflow for Preventing Aromatization

This workflow outlines the key steps and decision points in designing an experiment to successfully trap this compound.

G start Start: Goal is to Trap This compound precursor Select Enyne Precursor (TDDA Substrate) start->precursor trap Choose Highly Reactive Trapping Agent (e.g., Furan, Pyrone) precursor->trap conditions Set Up Reaction Conditions trap->conditions run_rxn Run Reaction: Slow addition of precursor to heated trap solution conditions->run_rxn analyze Analyze Product Mixture (NMR, LC-MS) run_rxn->analyze outcome Outcome? analyze->outcome success Success: Isolate Trapped Product outcome->success High Yield of Trapped Adduct troubleshoot Troubleshoot: Predominantly Aromatic Product outcome->troubleshoot Low Yield of Trapped Adduct optimize Optimize Conditions: - Increase [Trap] - Lower Temperature - Change Solvent troubleshoot->optimize optimize->conditions Re-attempt

Caption: Workflow for trapping this compound.

References

Technical Support Center: Tetradehydro-Diels-Alder (THDA) Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tetradehydro-Diels-Alder (THDA) cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature and practical field experience.

Frequently Asked Questions (FAQs)

Q1: My THDA reaction is giving a complex mixture of products instead of the expected aromatic compound. What are the likely side reactions?

A1: A complex product mixture in a THDA reaction often points to the high reactivity of the strained 1,2,4-cyclohexatriene (cyclic allene) intermediate.[1] Instead of exclusively undergoing the desired prototropic shift to the aromatic product, this intermediate can be intercepted by various species in the reaction mixture or undergo alternative rearrangements. Common side reactions include:

  • Trapping by Nucleophiles: If your reaction mixture contains nucleophiles (e.g., solvents like methanol, or even unreacted starting material), they can attack the strained allene, leading to a variety of adducts.[1]

  • Dimerization/Oligomerization: The highly reactive enyne and alkyne functionalities of the starting material, or the cyclic allene intermediate itself, can undergo undesired polymerization or dimerization pathways, especially at high concentrations and temperatures.

  • [2+2] Cycloadditions: The strained allene intermediate can participate in [2+2] cycloadditions with other π-systems present in the reaction, such as alkenes or even another molecule of the intermediate.[1][2]

  • Rearrangement to Carbene Intermediates: Under certain conditions, the strained cyclic allene can rearrange to a carbene, which can then undergo a host of subsequent reactions, including C-H insertion, leading to unexpected products.[1][2]

Q2: I am observing significant amounts of polymeric material in my THDA reaction. How can I prevent this?

A2: Polymerization is a common issue in reactions involving highly unsaturated molecules, particularly under thermal conditions. In the context of THDA reactions, both the starting enediyne and the reactive intermediates can contribute to polymer formation. Here are some strategies to mitigate this:

  • Lower Reaction Temperature: High temperatures can promote radical-initiated polymerization. Running the reaction at the lowest effective temperature can significantly reduce this side reaction.

  • Use of Inhibitors: For thermally initiated radical polymerization, adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or phenothiazine, can be effective.

  • High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions like polymerization, favoring the desired intramolecular cyclization.

  • Catalysis: Employing a suitable catalyst, such as a gold(I) or rhodium(I) complex, can often promote the desired cyclization at lower temperatures, outcompeting the polymerization pathway.[3][4]

Q3: My THDA reaction has stalled, and I have a low yield of the desired product along with unreacted starting material. What could be the cause?

A3: Low conversion in a THDA reaction can stem from several factors related to both the substrate and the reaction conditions:

  • High Activation Energy: The desired [4+2] cycloaddition may have a high activation barrier for your specific substrate. This can be influenced by the electronics and sterics of the substituents on the enyne and alkyne moieties.

  • Unfavorable Conformation: For intramolecular THDA reactions, the tether connecting the enyne and alkyne must be able to adopt a conformation that brings the reacting groups into proximity. A rigid or sterically hindered tether can disfavor the pre-reaction conformation, leading to a sluggish reaction.

  • Sub-optimal Temperature: The reaction may simply require more thermal energy to proceed at a reasonable rate. A careful increase in temperature should be explored, while being mindful of potential side reactions (see Q2).

  • Catalyst Deactivation: If using a catalyst, it may be deactivating over the course of the reaction. Ensuring the purity of reagents and solvents to remove any potential catalyst poisons is crucial.

Troubleshooting Guides

Guide 1: Dealing with Unexpected Adducts from Intermediate Trapping

If you have identified unexpected adducts in your product mixture, it is likely due to the trapping of the highly reactive this compound intermediate.

Troubleshooting Workflow:

start Identify Unexpected Adducts step1 Analyze Reaction Components for Nucleophiles/Trapping Agents start->step1 step2 Change Solvent to a Non-nucleophilic Alternative (e.g., Toluene, Dioxane) step1->step2 Nucleophilic solvent identified step3 Purify Starting Materials to Remove Impurities step1->step3 Impurities suspected step5 Employ a Scavenger for the Intermediate step1->step5 If adducts are from dimerization/self-trapping step4 Decrease Reactant Concentration step2->step4 step3->step4 end_success Desired Product Formation Improved step4->end_success end_fail Issue Persists step4->end_fail step5->end_success cluster_0 Unsymmetrical Substrate cluster_1 Reaction Conditions cluster_2 Products A Enyne C Thermal A->C D Catalyzed A->D B Alkyne B->C B->D E Regioisomer 1 C->E Pathway A F Regioisomer 2 C->F Pathway B D->E Favored Pathway

References

Technical Support Center: Optimizing 1,2,4-Cyclohexatriene Trapping Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the highly reactive intermediate, 1,2,4-cyclohexatriene. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of its generation and trapping, with a focus on maximizing your reaction yields. As a strained, non-aromatic isomer of benzene, this compound (also known as isobenzene) is a powerful but fleeting building block in organic synthesis.[1] Its high reactivity, stemming from the severe strain of a cyclic allene within a six-membered ring, makes it both synthetically valuable and experimentally challenging.[2]

This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your own work.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that are crucial for understanding and manipulating this compound.

Q1: What is this compound, and why is it so reactive?

This compound is a strained isomer of benzene.[1] Unlike its aromatic counterpart, its structure contains a highly strained cyclic allene moiety. This geometric constraint results in significant ring strain and a high heat of formation, making the molecule exceptionally reactive.[1] It readily undergoes reactions that relieve this strain, such as cycloadditions and nucleophilic attacks, to form more stable products. Its transient nature means it must be generated in situ and trapped immediately.

Q2: What are the primary methods for generating this compound?

The in situ generation of this compound is key to its synthetic utility. The two most common strategies are:

  • Base-induced Elimination: This involves the β-elimination from a suitable precursor, such as 1-bromocyclohexa-1,4-diene, using a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu).[1]

  • Tetradehydro-Diels-Alder (TDDA) Reaction: This elegant method involves the thermal cycloisomerization of a tethered enyne-alkyne system.[2][3] The reaction forms the strained triene, which, depending on the precursor design, can be trapped by an external reagent. However, in many cases, the intermediate rapidly aromatizes if not intercepted.[3]

Q3: What types of trapping agents are effective for intercepting this compound?

Due to its high reactivity, this compound can be intercepted by a variety of reagents in different reaction modes:

  • [4+2] Cycloadditions (Diels-Alder type): Dienes like furans, cyclopentadiene, and styrenes are effective trapping agents.[1][4]

  • [2+2] Cycloadditions: Electron-rich or strained olefins can participate in [2+2] cycloadditions.[5]

  • Nucleophilic Trapping: Nucleophiles can attack the central carbon of the allene system to form addition products.[6]

The choice of trap is critical; its reactivity must be sufficiently high to intercept the triene before it undergoes competing side reactions.

Q4: What are the most common side reactions that lead to low yield?

The primary challenge in these reactions is that the rate of trapping must outcompete the rates of unwanted side reactions. The most common culprits are:

  • Aromatization: The triene can rapidly rearrange to form a more stable aromatic system, such as benzene. This is a particularly common issue in TDDA-generated trienes.[3]

  • Dimerization: In the absence of an efficient trap, the highly reactive triene can react with itself, leading to complex oligomeric mixtures.

  • Reaction with Solvent or Base: If the solvent (e.g., THF) or base is even weakly nucleophilic, it can be intercepted by the triene, consuming the intermediate and reducing the yield of the desired product.

Troubleshooting Guide: From Low Yield to Optimized Results

This guide is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Core Problem: Low or No Yield of the Desired Trapped Product

A low yield is the most common issue and can stem from inefficient generation of the triene, ineffective trapping, suboptimal reaction conditions, or a combination of these factors. The following workflow provides a systematic approach to troubleshooting.

Troubleshooting_Workflow start Low / No Yield Observed check_generation Step 1: Verify Triene Generation start->check_generation check_precursor Is the precursor pure and correct? check_generation->check_precursor check_reagents Are generation reagents (base/activator) active and anhydrous? check_precursor->check_reagents Yes fix_precursor Action: Re-purify or re-synthesize precursor. check_precursor->fix_precursor No generation_ok Generation is Likely OK check_reagents->generation_ok Yes fix_reagents Action: Use fresh, anhydrous reagents. Consider a stronger base/activator. check_reagents->fix_reagents No check_trapping Step 2: Assess Trapping Efficiency generation_ok->check_trapping trap_reactivity Is the trap sufficiently reactive? check_trapping->trap_reactivity trap_concentration Is the trap concentration high enough (e.g., >5 equivalents)? trap_reactivity->trap_concentration Yes fix_trap_reactivity Action: Switch to a more reactive trap (e.g., furan derivatives). trap_reactivity->fix_trap_reactivity No trapping_ok Trapping Conditions Appear OK trap_concentration->trapping_ok Yes fix_trap_concentration Action: Increase trap concentration. Use trap as the solvent if possible. trap_concentration->fix_trap_concentration No check_conditions Step 3: Optimize Reaction Conditions trapping_ok->check_conditions side_products Are side products (dimers, aromatization) observed? check_conditions->side_products conditions_ok Yield Should Improve side_products->conditions_ok No fix_side_products Action: Lower temperature. Use slow addition of precursor/base to keep [triene] low. side_products->fix_side_products Yes fix_side_products->conditions_ok

Caption: Troubleshooting workflow for low-yield this compound trapping reactions.

Q: My reaction isn't working. How can I determine if the this compound is being generated at all?

A: This is the most critical first step. If the intermediate isn't forming, no amount of optimization on the trapping step will help.

  • Causality: The generation of such a high-energy species is often the kinetic bottleneck of the overall process. The choice of precursor and the method of activation are paramount. For base-induced eliminations, the pKa of the proton being removed and the quality of the leaving group are key. For TDDA reactions, the activation energy of the pericyclic reaction must be accessible under your thermal conditions.

  • Troubleshooting & Validation:

    • Precursor Integrity: Verify the structure and purity of your precursor by ¹H NMR, ¹³C NMR, and HRMS. Impurities can inhibit the reaction. Silyl triflate precursors, for example, can be sensitive to moisture.[7]

    • Reagent Quality: For base-induced eliminations, ensure your base is fresh and potent. KOtBu can degrade upon exposure to atmospheric moisture. For fluoride-induced eliminations from silyl precursors, use anhydrous cesium fluoride (CsF) and consider adding a fluoride-solubilizing agent like 18-crown-6 or tetrabutylammonium triflate (Bu₄NOTf).[6][8]

    • Run a Control Experiment: Conduct the reaction with a known, highly reactive trap like 1,3-diphenylisobenzofuran. This trap is often used to provide definitive evidence for the formation of strained intermediates. If you see a product with this trap, your generation method is likely viable.

    • Check for Aromatization: In the case of TDDA reactions, analyze your crude reaction mixture for the corresponding aromatic product. Its presence indicates the triene is forming but not being trapped efficiently.[3]

Q: I see evidence of triene formation (e.g., aromatized byproducts), but my desired trapped product yield is low. How can I improve trapping efficiency?

A: This indicates you are in a kinetic race between your desired trapping reaction and undesired side reactions. The solution is to make the desired reaction faster.

  • Causality: The trapping of this compound is a bimolecular reaction. Its rate is dependent on the intrinsic reactivity of the trap (the rate constant, k) and the concentration of both the triene and the trapping agent. To outcompete unimolecular aromatization or bimolecular dimerization, you must optimize these factors.

  • Troubleshooting & Validation:

    • Increase Trap Concentration: This is the most straightforward way to increase the rate of a bimolecular reaction. Use a significant excess of the trapping agent (5-20 equivalents is common).[6] If feasible and economical, using the trapping agent as the solvent is an excellent strategy.

    • Choose a More Reactive Trap: Not all traps are created equal. The electronic nature of the trapping agent significantly impacts its reactivity. For Diels-Alder type reactions, electron-rich dienes or those "locked" in a reactive s-cis conformation (like furan or cyclopentadiene derivatives) are often more effective than acyclic dienes.[9] There is ongoing research to quantify the reactivity of various traps, often termed 'arynophilicity' for the related aryne intermediates, which provides a useful parallel.[10][11]

    • Consider Intramolecular Trapping: If intermolecular trapping is consistently low, redesigning the precursor to include a tethered trapping moiety can be a powerful strategy. Intramolecular reactions benefit from a massive increase in effective concentration, often outcompeting intermolecular side reactions completely.[4]

Q: My main products are a complex mixture of what I assume are dimers. How can I suppress this?

A: Dimerization signifies that the concentration of the this compound intermediate is too high relative to the rate of trapping.

  • Causality: Dimerization is a second-order process, meaning its rate is proportional to the square of the triene concentration ([triene]²). By keeping the instantaneous concentration of the triene low, you can dramatically suppress this pathway relative to the desired trapping reaction, which is first-order in [triene].

  • Troubleshooting & Validation:

    • Slow Addition Protocol: Instead of adding all reagents at once, use a syringe pump to slowly add the precursor (or the activating agent, e.g., base) to the solution containing a high concentration of the trapping agent. This technique maintains a very low steady-state concentration of the reactive intermediate, favoring trapping over dimerization.

    • Lower the Temperature: While it may seem counterintuitive, lowering the reaction temperature can sometimes improve yields. Although this slows down all reactions, it may disproportionately slow the undesired pathways or prevent thermal decomposition of the product. The optimal temperature is a balance between efficient generation and minimal side reactions.[9] Run the reaction at the lowest temperature that allows for a reasonable conversion rate.[9]

Summary of Key Parameters and Recommended Actions
SymptomPossible Cause(s)Recommended Actions & Rationale
No reaction; starting material recovered 1. Inefficient triene generation. 2. Reaction temperature too low.1a. Verify precursor purity and reagent activity. 1b. Switch to a more potent generation method (e.g., stronger base). 2. Gradually increase reaction temperature, monitoring for product formation and decomposition.
Low yield; significant aromatized byproduct Trapping rate is slower than aromatization rate.1. Increase concentration of the trapping agent significantly (5-20 eq.). 2. Switch to a more reactive trapping agent. 3. Consider an intramolecular strategy.
Low yield; significant dimer/oligomer formation Instantaneous concentration of the triene intermediate is too high.1. Use a slow-addition protocol for the precursor or activating agent. 2. Ensure a high concentration of the trap is present from the start. 3. Lower the overall reaction concentration (while keeping trap ratio high).
Product decomposes over time The trapped product is thermally unstable (e.g., retro-Diels-Alder).1. Run the reaction at the lowest possible temperature for the shortest time needed.[9] 2. Monitor the reaction closely by TLC or crude NMR and work up as soon as the starting material is consumed.

Core Experimental Protocol: Generation and Trapping via Silyl Triflate Precursor

This protocol is a representative example based on methods for generating strained intermediates and should be adapted for specific substrates and trapping agents.[6][7]

Objective: To generate a this compound derivative from a silyl triflate precursor and trap it in situ with a furan derivative.

Materials:

  • Cyclohexenyl silyl triflate precursor (1.0 equiv)

  • Trapping agent (e.g., 2,5-dimethylfuran, 10 equiv)

  • Anhydrous Cesium Fluoride (CsF, 10-20 equiv), flame-dried under vacuum.

  • Tetrabutylammonium triflate (Bu₄NOTf, 2-4 equiv)

  • Anhydrous acetonitrile (MeCN) or tetrahydrofuran (THF), 0.1 M relative to precursor.

Procedure:

  • Setup: To a flame-dried, oven-cooled round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the anhydrous CsF and Bu₄NOTf.

  • Reagent Addition: Add the anhydrous solvent (e.g., MeCN) via syringe, followed by the trapping agent (2,5-dimethylfuran).

  • Initiation: Add the silyl triflate precursor to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60 °C. Rationale: This temperature is often sufficient to promote the fluoride-induced elimination without causing significant thermal degradation of the desired cycloadduct.[6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS or ¹H NMR analysis to check for the disappearance of the precursor. Reaction times can vary (e.g., 12-24 hours).[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue by column chromatography on silica gel to isolate the desired cycloadduct.

Reaction_Scheme cluster_generation Generation cluster_pathways Competitive Pathways Precursor Precursor Triene This compound (Highly Reactive Intermediate) Precursor->Triene Base or Thermal Activation Trapped Desired Trapped Product (e.g., [4+2] Cycloadduct) Triene->Trapped + Trap (Rate k_trap[Triene][Trap]) FAVORED PATH Dimer Dimer / Oligomer Triene->Dimer + Triene (Rate k_dimer[Triene]^2) SIDE REACTION Aromatized Aromatized Product Triene->Aromatized Rearrangement (Rate k_arom[Triene]) SIDE REACTION

Caption: Competitive reaction pathways for in situ generated this compound.

References

Technical Support Center: Navigating the Competitive Reaction Pathways of 1,2,4-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and professionals in drug development on the effective management of the highly reactive intermediate, 1,2,4-cyclohexatriene. This resource is structured to address the common challenges and questions that arise during its in-situ generation and subsequent trapping, ensuring you can steer your reaction toward the desired outcome with confidence. Our focus is on providing not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic strategies.

Introduction to the Challenge

This compound is a strained, non-aromatic isomer of benzene, typically generated as a transient intermediate, most commonly via a tetradehydro-Diels-Alder (TDDA) reaction.[1][2] Its high degree of ring strain, estimated to be around 34 kcal/mol, makes it a fleeting species eager to undergo subsequent reactions to achieve a more stable state.[2] This inherent reactivity is a double-edged sword: it provides a powerful entry point to complex molecular architectures, but also opens up a landscape of competing reaction pathways. The primary challenge for the synthetic chemist is to control this reactivity, directing the intermediate down a desired path while minimizing the formation of undesired side products.

The most prevalent competing pathways are:

  • Aromatization: A rapid rearrangement to a thermodynamically stable benzenoid product.[2][3]

  • Sigmatropic Rearrangement: An intramolecular hydrogen shift that can lead to valuable non-aromatic products.[2][4]

  • Dimerization/Oligomerization: A common fate for highly reactive intermediates, leading to complex product mixtures and reduced yield of the desired trapped product.

  • Cycloaddition Reactions: Trapping of the strained allene system with external reagents.[1]

This guide will provide a structured approach to understanding and managing these competitive pathways through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction exclusively yields the aromatized (benzenoid) product. How can I favor the formation of the non-aromatic, rearranged product?

This is the most common challenge encountered when working with this compound. The aromatization pathway is often the lowest energy barrier, making it the default reaction course.

Underlying Cause: Aromatization of this compound is believed to occur through a rapid sequence of two 1,2-hydrogen shifts.[2] This process can be accelerated by the presence of even trace amounts of protic species in the reaction medium, which can act as proton donors in a lower-energy pathway to the aromatic product.[2]

Troubleshooting Steps:

  • Scrutinize for Protic Contamination:

    • Solvents: Ensure your solvents are rigorously dried and deoxygenated. The use of freshly distilled solvents over a suitable drying agent is highly recommended.

    • Reagents: Check all reagents for residual protic impurities. For example, if using a base, ensure it is anhydrous.

    • Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) to exclude moisture.

  • Employ a Hydrogen Atom Transfer Scavenger:

    • The addition of a radical scavenger that can intercept stray hydrogen atoms can sometimes suppress undesired rearrangements. Butylated hydroxytoluene (BHT) has been shown to influence the product ratio, favoring aromatization by acting as a proton source.[2] Therefore, avoiding such additives is key if the non-aromatic product is desired.

  • Optimize Reaction Temperature:

    • While higher temperatures are often required to initiate the TDDA reaction to form the this compound intermediate, excessively high temperatures may provide enough energy to overcome the barrier to aromatization more readily than the desired alternative pathway. A systematic study of the reaction temperature profile is recommended.

Experimental Protocol to Favor[1][5]-Hydrogen Atom Migration over Aromatization:

This protocol is adapted from studies on a substituted this compound where a non-aromatic pyrrole derivative was obtained via a[1][5]-hydrogen atom migration in competition with aromatization.[2]

  • Precursor Synthesis: Synthesize the bis-enyne precursor for the TDDA reaction. An example is the preparation of N,N-bis(4-methylpent-4-en-2-yn-1-yl)-4-methylbenzenesulfonamide.[2]

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bis-enyne precursor (1.0 eq).

    • Add rigorously dried and degassed 1,2-dichloroethane (DCE) to achieve a dilute concentration (e.g., 0.03 M).

    • Seal the flask under a positive pressure of argon.

  • Thermal Cyclization:

    • Heat the reaction mixture to 130 °C in a pre-heated oil bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Analysis:

    • Upon consumption of the starting material, cool the reaction to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Analyze the crude product ratio by ¹H NMR spectroscopy.

    • Purify the products by flash column chromatography.

The ratio of the aromatized isoindoline to the non-aromatic pyrrole derivative was found to be approximately 2:1 under these conditions.[2]

FAQ 2: My reaction is producing a complex mixture of high molecular weight species, and my yield of the desired product is low. What is causing this and how can I fix it?

This observation strongly suggests that dimerization or oligomerization of the highly reactive this compound intermediate is outcompeting your desired trapping reaction.

Underlying Cause: The high strain and electrophilicity of the cyclic allene make it susceptible to reacting with itself in various cycloaddition or addition pathways if a suitable trapping agent is not present in sufficient concentration or is not reactive enough.

Troubleshooting Steps:

  • Concentration Control:

    • High Dilution: Run the reaction at a significantly lower concentration. This will decrease the probability of two this compound intermediates encountering each other.

    • Slow Addition: If you are generating the intermediate from a precursor via the addition of a reagent (less common for TDDA, but applicable to other generation methods), use a syringe pump to add the reagent slowly over a long period. This maintains a very low steady-state concentration of the reactive intermediate.

  • Trapping Agent Stoichiometry and Reactivity:

    • Increase Trapping Agent Concentration: Use a large excess of your trapping agent (e.g., 5-20 equivalents).[6] This will statistically favor the reaction of the intermediate with the trap over dimerization.

    • Choose a More Reactive Trap: If possible, switch to a more reactive trapping agent. For example, electron-rich dienes are generally excellent trapping partners for strained allenes.

Visualizing the Competitive Pathways

The following diagram illustrates the primary decision point for the this compound intermediate.

G cluster_gen Generation cluster_intermediate Reactive Intermediate cluster_products Potential Products Enyne Enyne Precursor CHT This compound Enyne->CHT TDDA Reaction (Heat) Aromatized Aromatized Product (Benzenoid) CHT->Aromatized [1,2]-H Shifts (Often Dominant) Rearranged Rearranged Product (Non-Benzenoid) CHT->Rearranged [1,5]-H Shift (Requires Control) Dimer Dimers/Oligomers CHT->Dimer Self-Reaction (Favored at High Conc.) Trapped Trapped Product (e.g., Cycloadduct) CHT->Trapped + Trapping Agent (e.g., Diene)

Caption: Competitive reaction pathways of this compound.

Data Summary: Influencing Product Ratios

The following table summarizes the effect of additives on the product distribution in a competitive reaction between aromatization and a[1][5]-H shift for a substituted this compound.[2]

Additive (equivalents)Aromatized Product (%)[1][5]-H Shift Product (%)Ratio (Aromatized:[1][5]-H Shift)
None~67~332:1
CD₃OD (10 vol%)~67~332:1
BHT (0.1 eq)~86~146:1
BHT (1.0 eq)>99<1>99:1

Data is synthesized from reported ratios in Hoye, T. R., et al. (2025).[2]

This data clearly demonstrates that while a polar protic solvent like methanol did not significantly alter the product ratio in this specific system, a more acidic proton source like BHT dramatically favors the aromatization pathway.[2]

Experimental Protocols

Protocol 1: General Procedure for TDDA Generation and In-Situ Analysis of this compound

This protocol provides a general workflow for generating a this compound intermediate and analyzing the resulting product mixture.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Start 1. Add enyne precursor to flame-dried flask Solvent 2. Add anhydrous, degassed solvent Start->Solvent Inert 3. Establish inert atmosphere (Ar/N2) Solvent->Inert Heat 4. Heat to reaction temperature (e.g., 130°C) Inert->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Workup 6. Cool and concentrate Monitor->Workup NMR 7. Analyze crude ratio by ¹H NMR Workup->NMR Purify 8. Purify by chromatography NMR->Purify

Caption: Workflow for TDDA generation and analysis.

Protocol 2: Trapping of a Cyclohexatriene Intermediate with an External Diene (Adapted from 1,2,3-Cyclohexatriene Chemistry)

While less common for this compound due to its rapid rearrangement, trapping with an external reagent is a key strategy for managing the reactivity of its 1,2,3-isomer.[6] The principles are applicable if a sufficiently reactive trap is used under conditions that favor interception over unimolecular rearrangement.

  • Reaction Setup:

    • In a flame-dried Schlenk flask, combine the this compound precursor (1.0 eq) and the diene trapping agent (e.g., furan, 10-20 eq).[6]

    • Add anhydrous, degassed solvent (e.g., THF or acetonitrile).[6]

  • Initiation of Intermediate Formation:

    • If the TDDA reaction is thermally initiated, begin heating the mixture.

    • If generation relies on a chemical reagent (as with many 1,2,3-cyclohexatriene precursors), add the reagent (e.g., CsF, 10-20 eq) portion-wise or via slow addition.[6]

  • Reaction and Monitoring:

    • Stir the reaction at the appropriate temperature (e.g., 23-60 °C for fluoride-induced generation of 1,2,3-cyclohexatriene) for the required time (e.g., 24 h).[6]

    • Monitor for the consumption of the precursor by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, perform an appropriate aqueous work-up.

    • Concentrate the organic phase and purify the resulting cycloadduct by flash column chromatography.

Spectroscopic Signatures for Product Identification

Distinguishing between the aromatized and non-aromatic products is crucial.

  • ¹H NMR Spectroscopy:

    • Aromatized Product: Look for signals in the aromatic region (typically δ 7.0-8.0 ppm). The integration and splitting patterns will be characteristic of the substituted benzene ring. For example, the aromatized isoindoline product from the Hoye et al. study showed characteristic doublet signals for the aromatic protons.[2]

    • Non-Aromatic Product: The absence of signals in the typical aromatic region is a key indicator. Instead, look for signals in the vinyl region (δ 5.0-6.5 ppm) corresponding to the protons on the double bonds of the rearranged, non-aromatic ring system. The pyrrole derivative in the Hoye et al. study showed characteristic singlets for the isopropenyl group protons around δ 5.1-5.2 ppm.[2]

  • ¹³C NMR Spectroscopy:

    • Aromatized Product: Expect multiple signals in the δ 120-150 ppm range, characteristic of sp² carbons in an aromatic ring.

    • Non-Aromatic Product: The spectrum will be more complex, with signals for both sp² carbons of the double bonds and sp³ carbons of the saturated positions in the ring.

  • Mass Spectrometry:

    • Both the aromatized and rearranged products are isomers and will have the same molecular weight. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. Fragmentation patterns may differ and can be used to distinguish between the isomers.

By carefully controlling reaction conditions, particularly by eliminating protic impurities and managing concentration, researchers can successfully navigate the competitive reaction pathways of this compound to achieve their desired synthetic outcomes.

References

Technical Support Center: Isolation and Handling of 1,2,4-Cyclohexatriene Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers navigating the complexities of 1,2,4-cyclohexatriene chemistry. This highly strained and reactive isomer of benzene serves as a potent intermediate in synthetic chemistry, but its fleeting nature presents significant experimental challenges.[1] This guide is designed to provide practical, field-proven insights into troubleshooting common issues encountered during the generation, trapping, and isolation of its adducts.

Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so difficult to work with?

This compound is a non-aromatic C₆H₆ isomer that contains a highly strained, cyclic allene moiety within its six-membered ring.[1] This structural feature is the source of its high reactivity. The strain energy has been computationally estimated to be around 34 kcal/mol, which the molecule seeks to relieve through rapid reactions.[1] Its isolation is not feasible under normal laboratory conditions; it must be generated in situ and immediately "trapped" by a reactive partner. The primary challenge is that the rate of desired trapping must outcompete the molecule's intrinsic tendency to undergo rapid, strain-relieving side reactions.[1]

Q2: How is this compound typically generated for trapping experiments?

The intermediate is generated in situ from a stable precursor. A common and effective method is the base-induced elimination of a hydrogen halide from a di-halogenated cyclohexane or a halo-cyclohexadiene. For instance, treating 1-bromocyclohexa-1,4-diene with a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) can generate the transient this compound.[2] Another major pathway is the tetradehydro-Diels-Alder (TDDA) reaction, where a conjugated enyne tethered to an alkyne undergoes cyclization to form the transient triene.[1]

Q3: What are the primary competing reactions that lower the yield of the desired adduct?

The most significant competing reaction is aromatization. The this compound intermediate can undergo a rapid hydrogen atom migration to form benzene, a thermodynamically much more stable product.[1] This is often the dominant pathway and the main cause of low yields. Other potential side reactions include dimerization of the highly reactive triene or alternative intramolecular rearrangements like a[3][4]-hydrogen atom migration, which can lead to non-benzenoid products.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My reaction yields are consistently low, or I'm not forming any of the desired adduct.
  • Possible Cause A: Inefficient Generation of the Intermediate

    • Why it happens: The generation of the reactive intermediate is the crucial first step. If the precursor is impure, the base is weak or hydrated, or the reaction temperature is too low for the chosen elimination pathway, the concentration of this compound will be insufficient for trapping.

    • Troubleshooting Steps:

      • Verify Precursor Purity: Confirm the purity of your starting material (e.g., 1-bromocyclohexa-1,4-diene) by ¹H NMR and/or GC-MS. Recrystallize or re-purify if necessary.

      • Use Fresh, Anhydrous Reagents: Ensure your base (e.g., KOtBu) is fresh and handled under strictly anhydrous conditions (e.g., in a glovebox). Moisture will quench the base and inhibit the elimination reaction.

      • Optimize Reaction Conditions: For base-induced eliminations, ensure the temperature is sufficient to drive the reaction. If using a TDDA approach, the reaction may require thermal activation, and the optimal temperature must be determined empirically.[1]

  • Possible Cause B: Aromatization Outcompetes Trapping

    • Why it happens: This is the most common reason for failure. The intramolecular hydrogen shift to form benzene is often kinetically facile.[1] If your trapping agent is not reactive enough or its concentration is too low, the intermediate will aromatize before it can be intercepted.

    • Troubleshooting Steps:

      • Increase Trapping Agent Concentration: Use the trapping agent in a significant excess (e.g., 5-20 equivalents) to maximize the probability of a bimolecular collision with the transient intermediate.[5]

      • Select a More Reactive Trap: The choice of trapping agent is critical. Electron-rich dienes (e.g., furan, 2,5-dimethylfuran) or styrenes are often effective for cycloaddition reactions.[2] If one trap fails, consider switching to a more reactive one. The relative rates of trapping vs. aromatization determine the product distribution.

      • Control the Rate of Generation: A slow, controlled generation of the intermediate can maintain its concentration at a low steady-state, which can sometimes favor bimolecular trapping over the unimolecular aromatization pathway. This can be achieved by the slow addition of the base to the solution of the precursor and the trapping agent.

Problem 2: I'm observing multiple unexpected products in my crude reaction mixture.
  • Possible Cause A: Competing Pericyclic Reactions

    • Why it happens: While aromatization is common, the this compound intermediate is not limited to a single reaction pathway. Under certain conditions, it can undergo other transformations, such as an intramolecular[3][4]-hydrogen atom migration, which leads to different, non-aromatic isomers.[1]

    • Troubleshooting Steps:

      • Analyze Reaction Conditions: These alternative pathways may be favored by specific substrates or temperatures. Carefully analyze all byproducts by LC-MS and NMR to identify their structures. This can provide mechanistic insight.

      • Modify the Solvent or Temperature: Changing the solvent polarity or reaction temperature can sometimes alter the branching ratio between competing pathways.

      • Add a Radical Inhibitor: In some cases, radical pathways can compete. Adding a radical inhibitor like butylated hydroxytoluene (BHT) can help determine if such processes are contributing to byproduct formation.[1]

  • Possible Cause B: The Trapping Reaction is Not Regioselective

    • Why it happens: If you are using an unsymmetrical derivative of this compound and/or an unsymmetrical trapping agent, the reaction can potentially yield multiple regioisomers or diastereomers. The selectivity is often governed by a complex interplay of steric and electronic factors, similar to what is observed in aryne chemistry.[6]

    • Troubleshooting Steps:

      • Steric Control: Introducing a bulky substituent on the triene precursor can direct the trapping agent to the less sterically hindered face of the allene, improving regioselectivity.[5]

      • Characterize the Mixture: Use careful chromatographic separation and 2D NMR techniques (COSY, NOESY) to identify the major and minor isomers and determine the selectivity ratio.

Problem 3: My desired adduct appears to be formed but decomposes during purification.
  • Possible Cause: Adduct Instability

    • Why it happens: The adducts of this compound, particularly from [4+2] cycloadditions, can be sensitive to acid, heat, or silica gel, potentially undergoing retro-cycloaddition or other decomposition pathways.

    • Troubleshooting Steps:

      • Avoid Standard Silica Gel Chromatography: If you suspect instability on silica, first try passing the crude material through a short plug of silica or alumina with a non-polar eluent to remove baseline impurities.

      • Use Neutral or Deactivated Media: If chromatography is necessary, use deactivated neutral alumina or silica gel treated with a base (e.g., triethylamine) in the eluent.

      • Alternative Purification: Consider other purification methods such as preparative thin-layer chromatography (prep-TLC), recrystallization, or size-exclusion chromatography.

      • Analyze Crude Product: Whenever possible, obtain an NMR spectrum of the crude product mixture to confirm the presence and structure of the adduct before attempting purification.

Visualizing the Process
Diagram 1: Key Reaction Pathways

The following diagram illustrates the generation of this compound and its subsequent competitive reaction pathways.

G cluster_gen Generation cluster_trap Trapping (Desired) cluster_side Side Reactions (Undesired) Precursor 1-Bromocyclohexa-1,4-diene Intermediate This compound (Reactive Intermediate) Precursor->Intermediate - HBr Base KOtBu Adduct [4+2] Cycloadduct Intermediate->Adduct Cycloaddition Aromatization Benzene Intermediate->Aromatization H-shift (often dominant) Rearrangement Non-Benzenoid Isomer Intermediate->Rearrangement [1,5]-H Migration Trap Trapping Agent (e.g., Furan)

Caption: Generation of this compound and its competing reaction fates.

Diagram 2: General Experimental Workflow

This workflow outlines the key stages of a successful trapping experiment.

workflow A 1. Preparation - Dry glassware & solvents - Weigh precursor & trap under inert gas B 2. Reaction Setup - Dissolve precursor & trap in solvent - Cool to reaction temperature A->B C 3. Intermediate Generation - Prepare base solution - Add base slowly to reaction mixture B->C D 4. Quench & Workup - Quench with NH4Cl (aq.) - Extract with organic solvent - Dry & concentrate C->D E 5. Crude Analysis - Take ¹H NMR of crude material - Run TLC or LC-MS D->E F 6. Purification - Column chromatography (use deactivated silica/alumina) - or Recrystallization E->F G 7. Characterization - NMR (¹H, ¹³C, 2D) - HRMS, IR F->G

Caption: Step-by-step workflow for trapping this compound.

Quantitative Data Summary

The success of a trapping reaction is highly dependent on the specific reagents and conditions used. The table below provides a summary of representative conditions for reference.

Precursor Generation MethodTrapping Agent (Equivalents)Base / ConditionsSolventTypical Adduct YieldReference
1-Bromocyclohexa-1,4-dieneFuranKOtBuFuran (solvent)Moderate[2]
1-Bromocyclohexa-1,4-diene2,5-DimethylfuranKOtBu2,5-Dimethylfuran (solvent)Moderate[2]
Enyne-alkyne precursor(Intramolecular)Heat (TDDA Reaction)TolueneVariable[1]
Silyl triflate precursorN-Ph maleimide (2.5 eq)CsF (10 eq)THFGood (for 1,2,3-isomer)[5]

Note: Yields are highly substrate-dependent. The conditions for the related 1,2,3-cyclohexatriene are included for comparison as they highlight common strategies for generating strained cyclic intermediates.

References

Technical Support Center: Generation of 1,2,4-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the generation and in-situ trapping of 1,2,4-cyclohexatriene. This highly strained and reactive intermediate presents unique challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental hurdles, identify and minimize byproduct formation, and optimize reaction outcomes.

Introduction: The Challenge of a Fleeting Intermediate

This compound is a fascinating yet ephemeral isomer of benzene, boasting significant ring strain with an estimated strain energy of 34 kcal mol⁻¹[1]. This inherent instability makes it a potent intermediate for the rapid construction of complex molecular architectures through strain-releasing trapping reactions. However, its high reactivity is a double-edged sword, often leading to a variety of undesired byproducts.

This guide provides a structured approach to troubleshooting the two primary methods for generating this compound: the fluoride-induced elimination of a silyl triflate precursor and the thermal tetradehydro-Diels-Alder (TDDA) reaction of enyne-allenes.

Section 1: Fluoride-Induced Elimination Route

This method involves the treatment of a suitable precursor, such as 1-trimethylsilyl-2,5-cyclohexadien-1-yl triflate, with a fluoride source to generate this compound in situ.

Frequently Asked Questions (FAQs)

Q1: My trapping reaction is giving very low yields of the desired adduct. What are the likely causes?

A1: Low yields in trapping reactions of this compound generated via fluoride-induced elimination can stem from several factors:

  • Inefficient Generation of the Intermediate: The purity of your silyl triflate precursor is paramount. Ensure it is free of impurities that could interfere with the reaction. Additionally, the fluoride source (e.g., cesium fluoride, tetrabutylammonium fluoride) must be anhydrous and of high quality.

  • Dimerization of this compound: As a highly reactive species, this compound can readily dimerize or polymerize if its concentration becomes too high.

  • Suboptimal Trapping Conditions: The trapping agent may not be sufficiently reactive or present in an adequate concentration to compete with the dimerization pathway.

Q2: I am observing significant amounts of a high molecular weight, unidentifiable baseline material in my crude reaction mixture. What is this likely to be?

A2: This is a classic sign of dimerization and polymerization of the this compound intermediate. The high strain energy of the cyclic allene makes it highly susceptible to self-reaction.

Troubleshooting Guide: Fluoride-Induced Elimination
Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low or No Product Yield Inefficient generation of this compound.1. Precursor Quality: Purify the silyl triflate precursor meticulously. Residual impurities can quench the fluoride source or catalyze decomposition pathways. 2. Fluoride Source: Use freshly opened or rigorously dried fluoride sources. Water can hydrolyze the triflate and deactivate the fluoride ions. Consider using a fluoride-solubilizing agent like tetrabutylammonium triflate to enhance reactivity, particularly with less soluble sources like CsF.
Dimerization/Polymerization of the intermediate.1. Slow Addition: Add the fluoride source slowly to the reaction mixture containing the precursor and the trapping agent. This maintains a low steady-state concentration of the highly reactive this compound, favoring intermolecular trapping over self-reaction. 2. High Dilution: Perform the reaction at a lower concentration (e.g., 0.01-0.05 M) to decrease the probability of bimolecular dimerization.
Insufficiently reactive trapping agent.1. Trapping Agent Concentration: Increase the molar excess of the trapping agent (e.g., 5-10 equivalents) to improve the kinetics of the trapping reaction. 2. Choice of Trapping Agent: Select a highly reactive trapping agent. For Diels-Alder reactions, electron-rich dienes are generally effective.
Formation of Ketone Byproduct Hydrolysis of the silyl enol ether intermediate or precursor.1. Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. The presence of water can lead to the formation of a cyclohexenone derivative.
Experimental Protocol: Generation and Trapping of this compound with Furan
  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the silyl triflate precursor (1.0 eq) and a high excess of the trapping agent, furan (10.0 eq), in anhydrous THF (to achieve a final concentration of ~0.05 M with respect to the precursor).

  • In a separate flame-dried flask, prepare a solution or suspension of the fluoride source (e.g., CsF, 1.5 eq) and a phase-transfer catalyst if necessary (e.g., 18-crown-6, 0.1 eq) in the same anhydrous solvent.

  • Slowly add the fluoride solution/suspension to the solution of the precursor and trapping agent over a period of several hours using a syringe pump at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the specific precursor).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS) by quenching a small aliquot of the reaction mixture.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired Diels-Alder adduct.

Section 2: Tetradehydro-Diels-Alder (TDDA) Reaction Route

The TDDA reaction is a powerful thermal cyclization of a tethered enyne-alkyne system to generate a this compound intermediate. The subsequent fate of this intermediate is highly dependent on the substrate and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My TDDA reaction is primarily yielding an aromatized product instead of the trapped adduct. Why is this happening?

A1: The formation of an aromatic product is a common and often competing pathway in TDDA reactions. The initially formed this compound is highly strained and can relieve this strain by rearranging to a more stable aromatic system. This typically occurs through a formal[1][2]-hydrogen atom migration[1].

Q2: I have isolated a non-aromatic, rearranged byproduct that is not the desired trapped adduct. What could it be?

A2: Besides aromatization, the this compound intermediate can undergo other rearrangements. One documented pathway is an intramolecular[1][2]-hydrogen atom migration that leads to a non-benzenoid, pyrrole derivative in specific substrates[1]. The exact nature of the rearranged product will be highly dependent on the structure of your starting enyne-allene.

Troubleshooting Guide: Tetradehydro-Diels-Alder (TDDA) Reaction
Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Predominant Formation of Aromatized Byproduct Aromatization of the this compound intermediate is kinetically favorable.1. Lower Reaction Temperature: If thermally stable, attempt the reaction at a lower temperature. This may disfavor the higher activation energy pathway of rearrangement relative to the desired trapping reaction. 2. Highly Reactive Trapping Agent: Employ a trapping agent that can react with the intermediate at a rate faster than the aromatization process. The concentration of the trapping agent should also be maximized. 3. Substrate Modification: Consider modifying the substrate to disfavor the[1][2]-hydrogen shift. For instance, replacing the hydrogen atom involved in the shift with a substituent like fluorine has been shown to alter the reactivity of the intermediate, potentially favoring intermolecular trapping[2][3].
Formation of Rearranged, Non-Aromatic Byproducts Alternative intramolecular rearrangement pathways are competing with the desired trapping.1. Computational Analysis: If possible, perform DFT calculations to understand the potential energy surface of your specific this compound intermediate. This can help predict the likelihood of different rearrangement pathways. 2. Trapping Agent Selection: A highly efficient trapping agent is crucial to intercept the intermediate before it can undergo these alternative rearrangements.
Low Conversion of Starting Material The thermal conditions are insufficient to induce the TDDA cyclization.1. Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of degradation products. 2. Solvent Choice: The choice of a high-boiling, inert solvent is critical for maintaining the required reaction temperature safely and effectively. 3. Anhydride Linker: Incorporating an anhydride linker in the tether between the enyne and the alkyne has been shown to dramatically accelerate the rate of TDDA cyclization, in some cases allowing the reaction to proceed at room temperature[3].
Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and potential byproduct formations in the generation of this compound.

TDDA_Byproducts cluster_gen Generation cluster_fate Fate of Intermediate Enyne-Allene Enyne-Allene 1,2,4-CHT This compound (Strained Intermediate) Enyne-Allene->1,2,4-CHT TDDA (Thermal) Trapped_Adduct Desired Trapped Adduct 1,2,4-CHT->Trapped_Adduct + Trapping Agent Aromatized_Product Aromatized Byproduct 1,2,4-CHT->Aromatized_Product [1,5]-H Shift Rearranged_Product Rearranged Byproduct 1,2,4-CHT->Rearranged_Product Other Rearrangements

Caption: Fate of this compound from TDDA.

Fluoride_Elimination_Byproducts cluster_gen Generation cluster_fate Fate of Intermediate Silyl_Triflate Silyl Triflate Precursor 1,2,4-CHT This compound (Strained Intermediate) Silyl_Triflate->1,2,4-CHT + Fluoride Source Trapped_Adduct Desired Trapped Adduct 1,2,4-CHT->Trapped_Adduct + Trapping Agent Dimer_Polymer Dimer/Polymer Byproduct 1,2,4-CHT->Dimer_Polymer Self-Reaction

Caption: Byproducts in Fluoride-Induced Elimination.

Section 3: General Best Practices

  • Inert Atmosphere: All reactions involving the generation of this compound should be conducted under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of reagents and intermediates.

  • Anhydrous Conditions: For the fluoride-induced elimination method, the use of anhydrous solvents and reagents is critical to prevent unwanted side reactions.

  • Degassed Solvents: For thermal TDDA reactions, it is advisable to use degassed solvents to remove dissolved oxygen, which could potentially lead to oxidative side reactions at elevated temperatures.

  • Careful Monitoring: Due to the high reactivity of the intermediate, careful reaction monitoring is essential to determine the optimal reaction time and to minimize the formation of degradation products.

This technical support guide provides a starting point for troubleshooting common issues in the generation of this compound. Given the nuanced reactivity of this strained intermediate, a systematic and well-documented experimental approach is key to success.

References

strategies to control regioselectivity in trapping reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As Senior Application Scientists, we understand that controlling selectivity is paramount to achieving your synthetic goals. This guide is designed to provide you with in-depth, actionable strategies to master regioselectivity in trapping reactions of reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of a trapping reaction?

A: In a trapping reaction, a short-lived, highly reactive intermediate (e.g., an enolate, carbocation, or radical) is intercepted by a "trapping agent." Many intermediates have more than one reactive site. Regioselectivity refers to the preference for the trapping agent to react at one specific site over another, leading to the formation of one constitutional isomer as the major product.[1][2][3] For example, an unsymmetrical ketone can form two different enolates, and trapping these will lead to two different regioisomeric products.

Q2: What are the primary factors that control regioselectivity?

A: The outcome of a regioselective reaction is a delicate balance of several competing factors. The main pillars of control are:

  • Kinetic vs. Thermodynamic Control: This is arguably the most critical concept. Kinetic control favors the product that is formed fastest (lowest activation energy), while thermodynamic control favors the most stable product (lowest overall energy).[4][5][6]

  • Steric Effects: The size and spatial arrangement of atoms or groups near the reactive sites can hinder the approach of the trapping agent, favoring reaction at a less crowded site.[7][8][9]

  • Electronic Effects: The distribution of electron density in the intermediate influences reactivity. Electrophiles are drawn to sites of high electron density, while nucleophiles attack electron-deficient centers.[7][8][10][11]

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts or additives can dramatically shift the regiochemical outcome.[12][13][14][15][16] For instance, Lewis acids can coordinate to functional groups, altering the electronic landscape of the intermediate and directing the trapping agent to a specific position.[17][18][19][20]

Troubleshooting Guide: Common Regioselectivity Issues

Problem 1: My reaction gives a poor ratio of regioisomers (e.g., 1:1). How can I favor one product?

This is a classic problem indicating that the energy barriers for the two competing pathways are very similar under your current conditions. The goal is to exaggerate the differences between the two pathways.

Root Cause Analysis & Solution Workflow:

G cluster_0 cluster_1 cluster_2 start Poor Regioselectivity (e.g., 1:1) q1 Is the desired product the thermodynamically more stable isomer? start->q1 thermo Promote Thermodynamic Control q1->thermo  Yes kinetic Promote Kinetic Control q1->kinetic No   thermo_steps • Increase Temperature • Use a weaker, non-bulky base (if applicable) • Increase reaction time • Choose a polar, protic solvent thermo->thermo_steps kinetic_steps • Decrease Temperature (-78 °C) • Use a strong, bulky base (e.g., LDA) • Use a non-coordinating aprotic solvent • Keep reaction time short kinetic->kinetic_steps

Caption: Workflow for improving poor regioselectivity.

Explanation:

  • If you want the more stable product (Thermodynamic Control): You need to ensure the reaction is reversible, allowing the initially formed mixture to equilibrate to the lowest energy state.[5][21]

    • Increase Temperature: Higher temperatures provide the energy needed to overcome the activation barriers of both forward and reverse reactions, facilitating equilibration.[12][22]

    • Use Weaker Bases/Reagents: For base-mediated reactions like enolate formation, using a base whose conjugate acid has a pKa close to the substrate's proton allows for reversible deprotonation.

    • Increase Reaction Time: Allow sufficient time for the equilibrium to be established.[21]

  • If you want the less stable, but more rapidly formed product (Kinetic Control): You need to make the reaction irreversible and favor the pathway with the lowest activation energy.[5][21]

    • Decrease Temperature: At very low temperatures (e.g., -78 °C), molecules may only have enough energy to overcome the lowest activation barrier.[21]

    • Use Strong, Bulky Reagents: A sterically demanding reagent, like Lithium Diisopropylamide (LDA), will preferentially react at the less sterically hindered site, which is often the kinetically favored position.[5][21]

    • Use Aprotic Solvents: Polar aprotic solvents can enhance the reactivity of nucleophiles and often favor kinetic pathways.[13][23]

Problem 2: I am getting the opposite regioisomer to the one I desire. How can I reverse the selectivity?

This situation implies your current conditions strongly favor one pathway. To reverse the selectivity, you must fundamentally change the controlling influence from, for example, steric hindrance to electronic control, or from kinetic to thermodynamic control.

Scenario A: Reversing Enolate Alkylation

Let's say you are alkylating 2-methylcyclohexanone and getting methylation at the more substituted carbon (the thermodynamic product), but you want methylation at the less substituted methyl group (the kinetic product).

Solution: Switch from Thermodynamic to Kinetic Conditions.

ParameterThermodynamic Conditions (Favors more substituted)Kinetic Conditions (Favors less substituted)Rationale
Base NaH, NaOEt (small, strong bases)LDA, KHMDS (bulky, strong bases)A bulky base cannot easily access the more hindered proton, so it removes the more accessible proton faster.[5][21]
Temperature 25 °C to reflux-78 °CLow temperature prevents equilibration; the first-formed product is "frozen" in place.[21]
Solvent THF, EthanolTHF, Hexane (aprotic)Protic solvents can facilitate proton exchange, leading to equilibration. Aprotic solvents prevent this.[16][23]
Reaction Time Long (hours to days)Short (minutes to 1 hour)Short reaction times trap the kinetically formed intermediate before it can rearrange.[21]

Protocol: Regioselective Formation of a Kinetic Enolate and Trapping

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a nitrogen inlet, a rubber septum, and a thermometer.

  • Solvent and Amine: Add anhydrous tetrahydrofuran (THF) and diisopropylamine to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Formation: Slowly add n-butyllithium (n-BuLi) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to form the LDA base.

  • Enolate Formation: Add the ketone (e.g., 2-methylcyclohexanone) dropwise to the LDA solution, ensuring the temperature remains below -70 °C. Stir for 30-60 minutes.

  • Trapping: Add the electrophile (e.g., methyl iodide) dropwise. The reaction is typically rapid.

  • Quench: After a short period (e.g., 15-30 minutes), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Proceed with standard aqueous workup and purification.

Problem 3: My regioselectivity is not reproducible between experiments. What could be the cause?

Inconsistent results often point to subtle, uncontrolled variables that are tipping the delicate energetic balance between competing reaction pathways.

Troubleshooting Checklist:

  • Purity of Reagents: Are your solvents truly anhydrous? Is your substrate pure? Trace amounts of water or acid/base impurities can drastically alter reaction pathways.

  • Temperature Control: Is your temperature truly -78 °C? A dry ice/acetone bath can warm up over time. Use a cryostat or ensure the bath is consistently maintained. Even a few degrees can change the kinetic/thermodynamic ratio.[12][24]

  • Rate of Addition: Are you adding reagents at the same rate every time? A slow addition can maintain low concentrations and favor one pathway, while a fast addition might cause local temperature spikes or concentration changes, altering the outcome.

  • Stirring Efficiency: In heterogeneous reactions (e.g., using NaH), poor stirring can lead to localized "hot spots" where the reaction proceeds under different conditions than the bulk solution.

Advanced Strategies: Using Additives to Direct Regioselectivity

Sometimes, simply changing temperature or base is not enough. In these cases, additives can be used to direct the reaction.

Q4: How can Lewis acids be used to control regioselectivity?

A: Lewis acids are powerful tools for altering the electronic properties of a substrate.[17][19] They coordinate to Lewis basic sites (like carbonyl oxygens or nitrogen atoms), withdrawing electron density and activating the molecule. This coordination can:

  • Block a Reactive Site: By coordinating to a specific heteroatom, a bulky Lewis acid can sterically shield that region of the molecule, forcing the trapping agent to react elsewhere.

  • Enhance Electronic Bias: Coordination can amplify the inherent electronic differences between two reactive sites, making one significantly more electrophilic or nucleophilic than the other.[17]

  • Change the Reaction Mechanism: In some cases, a Lewis acid can promote a different mechanistic pathway altogether, leading to a complete switch in regioselectivity.[18][20]

G cluster_0 cluster_1 cluster_2 Intermediate Reactive Intermediate (e.g., Diene) SiteA Site A (Electronically Favored) Intermediate->SiteA SiteB Site B (Sterically Favored) Intermediate->SiteB ProductA Product A (Major) SiteA->ProductA LA Lewis Acid (LA) Carbonyl Carbonyl Oxygen LA->Carbonyl Coordinates Carbonyl->SiteA Withdraws e- density, Enhances reactivity at Site A Trap Trapping Agent Trap->SiteA Trap->SiteB Minor Pathway

Caption: Lewis acid coordination enhancing electronic bias.

References

Technical Support Center: Troubleshooting Low Conversion of Enyne Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enyne metathesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of 1,3-dienes from enyne precursors. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ring-closing enyne metathesis (RCEYM) reaction shows low or no conversion. Where should I start my investigation?

Low conversion is a frequent issue in enyne metathesis and can often be traced back to a few critical factors. A systematic approach to troubleshooting is essential for efficiently identifying the root cause.

Initial Checks: The "Big Three" for Low Conversion

  • Catalyst Integrity: Ruthenium-based metathesis catalysts are sensitive to air and moisture. Ensure your catalyst has been properly stored under an inert atmosphere (e.g., in a glovebox or desiccator). If there's any doubt about its activity, it's advisable to test it on a known, reliable reaction.[1]

  • Reagent and Solvent Purity: Enyne precursors and solvents must be free from impurities that can act as catalyst poisons.[1] Common culprits include water, oxygen, and coordinating functional groups not tolerated by the catalyst. Solvents should be anhydrous and thoroughly degassed before use.[1]

  • Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (argon or nitrogen).[1][2] Check for any potential leaks in your reaction setup (e.g., septa, glassware joints).

The following flowchart provides a structured approach to diagnosing the issue:

Troubleshooting_Workflow Start Low Conversion Observed Initial_Checks Perform Initial Checks: 1. Catalyst Activity 2. Reagent/Solvent Purity 3. Inert Atmosphere Start->Initial_Checks Purity_Issue Are Substrates/Solvents Impure? Initial_Checks->Purity_Issue Catalyst_Issue Is Catalyst Inactive? Purity_Issue->Catalyst_Issue No Purify Purify Substrate & Use Anhydrous, Degassed Solvent Purity_Issue->Purify Yes Atmosphere_Issue Is Atmosphere Compromised? Catalyst_Issue->Atmosphere_Issue No New_Catalyst Use Fresh Catalyst or Switch to a 2nd Gen. Catalyst Catalyst_Issue->New_Catalyst Yes Improve_Technique Improve Inert Gas Technique & Check for Leaks Atmosphere_Issue->Improve_Technique Yes Optimize Optimize Reaction Conditions Atmosphere_Issue->Optimize No Purify->Optimize New_Catalyst->Optimize Improve_Technique->Optimize

Caption: A systematic workflow for troubleshooting low conversion in enyne metathesis.

Q2: I'm working with a terminal alkyne and observing slow reaction rates and catalyst decomposition. What can I do?

This is a classic challenge in enyne metathesis. For terminal alkynes, the use of an ethylene atmosphere can dramatically improve reaction outcomes.[1][3]

The Role of Ethylene in Catalyst Regeneration

The generally accepted "ene-then-yne" mechanism for ruthenium-catalyzed enyne metathesis involves the formation of a ruthenium methylidene complex, which is highly reactive but can also be prone to decomposition.[4][5] An ethylene atmosphere helps to regenerate this active catalytic species, preventing the catalyst from entering unproductive resting states and ultimately leading to higher conversion rates.[3][4][6] Ethylene can also suppress alkyne polymerization, a common side reaction.[4]

Experimental Protocol: Enyne Metathesis under an Ethylene Atmosphere

  • Setup: Assemble your reaction glassware (e.g., a Schlenk flask with a stir bar) and dry it thoroughly.

  • Inerting: Charge the flask with your enyne precursor. Evacuate the flask and backfill with argon or nitrogen at least three times.

  • Solvent Addition: Add your degassed, anhydrous solvent via cannula or syringe.

  • Ethylene Introduction: Connect a balloon filled with ethylene gas to the flask via a needle through the septum. Allow the ethylene to bubble through the solution for a few minutes to create a saturated atmosphere.

  • Catalyst Addition: Under a positive flow of argon or nitrogen, add the Grubbs catalyst (typically 1-5 mol%).

  • Reaction: Allow the reaction to stir at the desired temperature, keeping the ethylene balloon attached.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Once complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.[1][2] The product can then be purified by standard methods like flash column chromatography.[2]

Q3: My substrate has multiple double bonds. How does the catalyst choose where to react, and how can I influence this?

In substrates with multiple alkenes, the catalyst will preferentially react with the most accessible, least sterically hindered double bond.[7] This selectivity is a key consideration in designing your synthesis.

Factors Influencing Alkene Reactivity:

  • Steric Hindrance: The catalyst will favor interaction with less substituted alkenes. For example, a monosubstituted alkene will react faster than a disubstituted one.[7]

  • Electronic Effects: While steric effects are often dominant, electron-withdrawing or -donating groups near the alkene can also influence its reactivity.

You can leverage this inherent selectivity to your advantage. By strategically placing substituents, you can direct the catalyst to initiate the metathesis at a specific site, guiding the reaction towards the desired product.[7]

Q4: I'm considering switching from a first-generation to a second-generation Grubbs catalyst. What are the potential advantages and disadvantages?

The choice of catalyst is critical and depends on the specific substrate and desired reactivity.

Comparison of Grubbs Catalysts

Catalyst GenerationKey Features & LigandsAdvantagesCommon Applications & Considerations
First-Generation Two phosphine ligandsMore tolerant to some functional groups, can be less prone to side reactions with highly reactive substrates.Often used for ROMP of strained olefins and RCM of terminal olefins. May show low reactivity with sterically demanding or electron-poor olefins.[8]
Second-Generation One phosphine and one N-heterocyclic carbene (NHC) ligandHigher catalytic activity and broader substrate scope, including sterically hindered and electron-deficient alkenes. More thermally stable.Effective for a wide range of metathesis reactions. The increased reactivity can sometimes lead to undesired side reactions if not carefully controlled.[9]
Hoveyda-Grubbs Chelating isopropoxystyrene ligandSlower initiation rates can be beneficial for controlling exothermic reactions. The catalyst is often more stable and easier to handle.Particularly useful for reactions requiring higher temperatures and for substrates where slow initiation is desired to prevent side reactions.[8][10]

If you are experiencing low conversion with a first-generation catalyst, especially with a challenging substrate, switching to a more active second-generation or Hoveyda-Grubbs catalyst is a logical next step.[8]

Q5: What is the underlying mechanism of enyne metathesis, and how does it inform my experimental design?

Understanding the catalytic cycle can provide valuable insights into why a reaction might be failing and how to optimize it. For ruthenium catalysts, the reaction typically proceeds through an "ene-then-yne" pathway.[2][4][5]

The "Ene-then-Yne" Catalytic Cycle

Enyne_Mechanism Catalyst [Ru]=CH2 Metallocyclobutane Ruthenacyclobutane Intermediate Catalyst->Metallocyclobutane + Enyne (ene part) Enyne Enyne Substrate Enyne->Metallocyclobutane New_Carbene New Ru-Carbene Metallocyclobutane->New_Carbene Cycloreversion Metallocyclobutene Ruthenacyclobutene Intermediate New_Carbene->Metallocyclobutene Intramolecular reaction with yne part Vinyl_Carbene Vinyl Carbene Metallocyclobutene->Vinyl_Carbene Rearrangement Product 1,3-Diene Product Vinyl_Carbene->Product Reaction with alkene, regenerates [Ru]=CH2 Product->Catalyst

Caption: Simplified "ene-then-yne" mechanism for RCEYM.

Key Mechanistic Insights for Troubleshooting:

  • Initiation: The reaction begins with the catalyst reacting with the alkene portion of the enyne.[2][6] If the alkene is sterically hindered or electronically deactivated, this initial step can be slow or inhibited.

  • Turnover: The formation of the final 1,3-diene product regenerates the active methylidene catalyst.[5] If this turnover is inefficient, the catalyst can become trapped in an inactive state. This is where an ethylene atmosphere can be particularly helpful, as it facilitates the regeneration of the active species.[3][4]

  • Driving Force: The reaction is driven by the formation of the thermodynamically stable conjugated diene system.[2][4]

By understanding these steps, you can better diagnose issues. For instance, if you suspect poor initiation, you might choose a more active second-generation catalyst. If you believe catalyst turnover is the problem, introducing ethylene could be the solution.

References

Technical Support Center: Purification of Diels-Alder Adducts from Reactive Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

<-3a-3a>

Welcome to the technical support center for the purification of Diels-Alder adducts, with a specialized focus on those derived from highly reactive intermediates such as o-quinodimethanes, aza-o-quinone methides, and furans. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating these often labile and transiently formed compounds. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Introduction: The Challenge of Purifying Adducts from Reactive Intermediates

The Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the efficient construction of complex six-membered rings.[1] When one of the reacting partners is a transient, reactive intermediate, the challenges multiply. These intermediates are typically generated in situ and can be prone to polymerization, decomposition, or side reactions, leading to complex crude reaction mixtures.[2][3] Furthermore, the resulting Diels-Alder adducts themselves can be thermally labile, susceptible to retro-Diels-Alder reactions, or sensitive to chromatographic stationary phases.[4][5][6][7][8]

This guide provides a structured approach to navigating these purification challenges, from initial reaction work-up to the isolation of highly pure material.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems frequently encountered during the purification of Diels-Alder adducts of reactive intermediates.

Issue 1: Low Recovery or Complete Loss of Product During Silica Gel Chromatography

  • Symptoms: Streaking on the TLC plate, no identifiable product spots, or a smear of baseline material. Low or no product recovered after column chromatography.

  • Root Cause Analysis:

    • Adduct Decomposition: Many Diels-Alder adducts, particularly those derived from furans or those with sensitive functional groups like aldehydes, are unstable on acidic silica gel.[4][9] The Lewis acidic sites on the silica surface can catalyze decomposition or a retro-Diels-Alder reaction.

    • Irreversible Adsorption: Highly polar adducts may bind irreversibly to the silica gel, making elution difficult.

  • Solutions:

    • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your chosen eluent containing 1-2% triethylamine or pyridine. This will neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil for your chromatography. Perform a preliminary TLC analysis on these stationary phases to assess separation and stability.

    • Dry Loading: To minimize contact time with the stationary phase, pre-adsorb your crude product onto a small amount of silica gel or Celite.[9] This involves dissolving your product, adding the solid support, and removing the solvent under reduced pressure to obtain a free-flowing powder that can be carefully loaded onto the column.[9]

    • Avoid Chlorinated Solvents: Dichloromethane and chloroform can generate trace amounts of HCl, which can degrade sensitive adducts. Opt for solvent systems based on hexanes/ethyl acetate or toluene/ethyl acetate.

Issue 2: Co-elution of Product with Starting Materials or Byproducts

  • Symptoms: Overlapping spots on TLC, or mixed fractions from column chromatography as confirmed by NMR or LC-MS.

  • Root Cause Analysis:

    • Similar Polarity: The Diels-Alder adduct may have a polarity very similar to that of the unreacted dienophile, diene precursor, or byproducts from the generation of the reactive intermediate.

  • Solutions:

    • Optimize the Solvent System: Systematically screen a range of solvent systems with varying polarities and compositions. A good starting point is to find a solvent system that gives your product an Rf of 0.2-0.3 on analytical TLC.

    • Consider Preparative TLC: For small-scale purifications (typically <100 mg), preparative thin-layer chromatography (prep TLC) can offer superior resolution.[10][11][12]

    • Recrystallization: If your adduct is a solid, recrystallization is an excellent and often superior method for achieving high purity.[13][14][15][16][17] Experiment with different solvent systems, including mixed solvents, to find conditions where the adduct is soluble when hot but sparingly soluble when cold.[15][17]

Issue 3: Evidence of Retro-Diels-Alder Reaction During Purification

  • Symptoms: Reappearance of starting material spots on TLC plates of later column fractions. Broadened NMR signals or the presence of both adduct and starting materials in what should be a pure sample.

  • Root Cause Analysis:

    • Thermal Lability: The adduct may be undergoing a retro-Diels-Alder reaction at ambient temperature on the column or during solvent evaporation.[5][6][7][8] This is particularly common for furan-derived adducts.[5][18][19][20]

  • Solutions:

    • Low-Temperature Purification: If possible, perform column chromatography in a cold room or using a jacketed column with a cooling circulator.

    • Minimize Heat During Solvent Removal: Use a rotary evaporator with a low-temperature water bath and efficient vacuum to remove the solvent quickly and gently. For extremely sensitive compounds, consider freeze-drying (lyophilization) if the solvent system is appropriate.

    • Choose a Milder Purification Technique: If the adduct is highly prone to retro-Diels-Alder, non-chromatographic methods like recrystallization or precipitation may be the only viable options.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best initial purification strategy for my Diels-Alder adduct?

A1: The choice depends on the scale of your reaction and the physical properties of your adduct.

  • For solid products: Recrystallization is often the most effective method for achieving high purity and can be scaled up easily.[15][16][17]

  • For oils or thermally sensitive solids: Flash column chromatography is the workhorse technique.[21][22]

  • For small-scale reactions (<100mg) with difficult separations: Preparative TLC can provide excellent resolution.[10][11][12]

Start by obtaining a clean ¹H NMR of your crude product. This will give you an idea of the major impurities and help you decide if a simple filtration or extraction is sufficient before proceeding to more rigorous purification.

Q2: My adduct is an aldehyde and seems to be decomposing. What specific precautions should I take?

A2: Aldehyde-containing adducts are particularly sensitive to both acid-catalyzed decomposition and air oxidation.[9][23]

  • Purification: Use deactivated silica gel for chromatography and avoid chlorinated solvents.[9]

  • Storage: After purification, dissolve the aldehyde in a deoxygenated solvent (e.g., by bubbling nitrogen or argon through it) and store the solution in a sealed flask under an inert atmosphere in a refrigerator or freezer.[9]

Q3: I am working with a furan-based Diels-Alder adduct. Are there any special considerations?

A3: Yes, the Diels-Alder reaction with furan is often reversible.[18][19] The adducts can readily undergo a retro-Diels-Alder reaction, especially when heated.[5][20]

  • Reaction Conditions: The ratio of endo to exo products can change over time as the reaction equilibrates to the more thermodynamically stable exo isomer.[18]

  • Purification: All purification steps should be performed at or below room temperature if possible. Attempts to recrystallize from hot solvents may lead to decomposition back to the starting materials.[5]

Q4: Can I use gas chromatography (GC) to analyze the purity of my Diels-Alder adduct?

A4: While GC is a powerful analytical tool, it is generally not suitable for thermally labile Diels-Alder adducts. The high temperatures of the injection port can induce a retro-Diels-Alder reaction, giving a false impression of the sample's composition. However, for stable adducts, GC can be an excellent method for purity analysis and for separating diastereomers.[24]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
  • Preparation of Deactivated Silica: In a fume hood, weigh the required amount of silica gel into a beaker. Add the initial, least polar eluent (e.g., hexanes) to form a slurry. Add triethylamine to constitute 1-2% of the total solvent volume and stir thoroughly for 15-20 minutes.

  • Column Packing: Carefully pour the slurry into your chromatography column, ensuring no air bubbles are trapped. Allow the silica to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally, the eluent). Alternatively, perform a dry load by adsorbing the product onto a small amount of deactivated silica gel.[9]

  • Elution: Run the column, gradually increasing the polarity of the eluent as needed to elute your product. Collect fractions and analyze them by TLC.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure, keeping the bath temperature as low as possible.

Protocol 2: Recrystallization of a Solid Adduct
  • Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a few drops of a potential recrystallization solvent. If the solid dissolves immediately at room temperature, it is too soluble. If it doesn't dissolve at room temperature, heat the test tube gently. A good solvent will dissolve the solid when hot but the solid will crash out upon cooling.[17] If a single solvent is not suitable, try a mixed solvent system (e.g., xylene/petroleum ether or ethyl acetate/hexanes).[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.[15]

  • Decolorization (Optional): If the solution is colored due to impurities, you may add a very small amount of activated carbon and heat for a few minutes.[16]

  • Hot Filtration (Optional): If there are insoluble impurities or if you used decolorizing carbon, perform a hot gravity filtration to remove them.[16]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry thoroughly under vacuum.[15]

Data Presentation

Table 1: Comparison of Purification Techniques for Diels-Alder Adducts

TechniqueScaleAdvantagesDisadvantagesBest Suited For
Flash Chromatography 10 mg - 10 gWidely applicable, good for separating mixtures with different polarities.Can cause decomposition of sensitive compounds.Oily products, mixtures of isomers.
Recrystallization 50 mg - >100 gCan yield very high purity, scalable, cost-effective.Only applicable to solids, can have lower recovery.Crystalline solid products.[13][14][15]
Preparative TLC 1 mg - 100 mgExcellent resolution for difficult separations.Low capacity, labor-intensive.Small-scale purification of valuable compounds.[10]

Visualization

Diagram 1: Workflow for Purification Method Selection

Purification_Workflow start Crude Diels-Alder Adduct is_solid Is the adduct a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_oil Adduct is an oil or impure solid is_solid->is_oil No is_pure_solid Is the product pure? try_recrystallization->is_pure_solid solid_success Pure Solid Product is_pure_solid->solid_success Yes is_pure_solid->is_oil No check_stability Assess Stability on Silica TLC is_oil->check_stability is_stable Stable on Silica? check_stability->is_stable flash_chrom Flash Chromatography (Standard Silica) is_stable->flash_chrom Yes deactivated_chrom Flash Chromatography (Deactivated Silica / Alumina) is_stable->deactivated_chrom No is_pure_oil Is the product pure? flash_chrom->is_pure_oil is_pure_oil->try_recrystallization No, and solidifies oil_success Pure Oily Product is_pure_oil->oil_success Yes deactivated_chrom->is_pure_oil

Caption: Decision tree for selecting a suitable purification method.

References

Validation & Comparative

The Elusive 1,2,4-Cyclohexatriene: A Comparative Guide to its Experimental Pursuit

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in physical organic chemistry and drug development, the landscape of C6H6 isomers is dominated by the ever-stable benzene. Yet, its high-energy congeners, fleeting and reactive, offer profound insights into the limits of bonding and reactivity. Among these, 1,2,4-cyclohexatriene stands as a formidable challenge—a transient intermediate whose existence is inferred through the clever design of experiments that seek to trap a molecular ghost. This guide provides a comparative analysis of the experimental evidence for this elusive molecule, contrasting it with its more stable isomers and detailing the sophisticated methods employed in its study.

This compound is a non-aromatic, strained isomer of benzene, predicted to be significantly higher in energy. Its transient nature precludes isolation under normal conditions, making its study reliant on indirect methods. The primary experimental strategies, therefore, involve its generation in the presence of a trapping agent that can intercept it before it rearranges to more stable products.

Generation and Trapping: The Core Experimental Strategy

The most compelling evidence for the existence of this compound comes from trapping experiments. This involves generating the reactive intermediate in situ in the presence of a molecule that will rapidly and irreversibly react with it, forming a stable adduct that can be isolated and characterized.

Method 1: Dehydrobromination of 1-Bromocyclohexa-1,4-diene

One of the foundational methods for generating this compound involves the base-induced elimination of hydrogen bromide from 1-bromocyclohexa-1,4-diene. The proximity of the double bonds allows for the formation of the strained allene system upon elimination.

Experimental Protocol: Generation and Trapping with Furan

This protocol, adapted from the work of Christl et al., provides a clear example of generating and trapping this compound.

Objective: To generate this compound from 1-bromocyclohexa-1,4-diene and trap it with furan via a Diels-Alder reaction.

Methodology:

  • Precursor Synthesis: 1-Bromocyclohexa-1,4-diene is synthesized from a suitable precursor, such as trans-4,5-dibromocyclohexene, through an elimination reaction.

  • Reaction Setup: A solution of 1-bromocyclohexa-1,4-diene is prepared in a suitable solvent, such as furan, which also serves as the trapping agent. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.

  • Generation and Trapping: A strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), is added to the solution. The base abstracts a proton, leading to the elimination of HBr and the formation of the transient this compound.

  • Diels-Alder Reaction: The in situ generated this compound, acting as a dienophile, is immediately trapped by the excess furan in a [4+2] cycloaddition reaction.

  • Product Isolation and Characterization: The resulting tetrahydroepoxynaphthalene adduct is isolated from the reaction mixture using standard purification techniques (e.g., chromatography) and characterized by spectroscopic methods (NMR, MS) to confirm its structure.

Dehydrobromination_Trapping cluster_precursor Precursor cluster_generation Generation cluster_trapping Trapping cluster_product Product Precursor 1-Bromocyclohexa-1,4-diene in Furan (solvent & trap) Base_Addition Addition of KOtBu Precursor->Base_Addition Intermediate This compound (transient) Base_Addition->Intermediate - HBr Diels_Alder [4+2] Cycloaddition with Furan Intermediate->Diels_Alder Product Tetrahydroepoxynaphthalene Adduct Diels_Alder->Product Isomer_Comparison Benzene Benzene (Aromatic, Stable) Cyclohexatriene_124 This compound (Non-aromatic, Reactive Intermediate) Benzene->Cyclohexatriene_124 High-Energy Isomerization Cyclohexatriene_123 1,2,3-Cyclohexatriene (Non-aromatic, Reactive Intermediate) Benzene->Cyclohexatriene_123 High-Energy Isomerization Other_Isomers Other High-Energy Isomers (e.g., Dewar Benzene, Prismane) Benzene->Other_Isomers High-Energy Isomerization Cyclohexatriene_124->Benzene Rapid Aromatization Cyclohexatriene_123->Benzene Rearrangement Other_Isomers->Benzene Thermal/Photochemical Rearrangement

A Senior Application Scientist's Guide to the Spectroscopic Identification of 1,2,4-Cyclohexatriene Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Elusive Nature of 1,2,4-Cyclohexatriene

In the landscape of reactive intermediates, the isomers of benzene hold a special significance. While 1,3,5-cyclohexatriene (benzene) is the cornerstone of aromatic chemistry, its strained isomers, known as benzynes or dehydrobenzenes, are fleeting yet powerful intermediates in organic synthesis. Among these, this compound stands out. It is a highly reactive species, and its existence is confirmed through trapping reactions that yield stable adducts.[1] The definitive identification of these adducts is a critical challenge that requires a multi-faceted spectroscopic approach. The high reactivity and short lifetimes of these strained trienes necessitate robust analytical methodologies to confirm their successful generation and trapping.[2][3]

This guide provides a comparative analysis of the primary spectroscopic techniques used to identify this compound adducts. We will delve into the strengths and limitations of each method, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a comprehensive framework for structural elucidation.

The Spectroscopic Gauntlet: A Comparative Overview

The unambiguous identification of a novel chemical entity, such as a this compound adduct, is never reliant on a single technique. Instead, it is a process of assembling corroborating evidence from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Detailed atomic connectivity (¹H, ¹³C), spatial relationships (NOE), and coupling constants.[4][5]- Definitive for structure elucidation.- Provides stereochemical information.- 2D techniques (COSY, HMQC, HMBC) resolve complex structures.[6]- Lower sensitivity; requires more sample (micrograms to milligrams).[7]- Complex spectra can be challenging to interpret.- Quadrupolar broadening can affect signal quality.
Mass Spectrometry (MS) Precise molecular weight (HRMS), isotopic distribution, and fragmentation patterns.- Extremely high sensitivity (picomole to femtomole).- Confirms molecular formula.- Fragmentation can provide structural clues (e.g., retro-Diels-Alder).[8]- Provides limited information on isomerism and stereochemistry.- Ionization method can influence fragmentation.
Infrared (IR) Spectroscopy Presence or absence of specific functional groups.[9][10]- Quick and non-destructive.- Excellent for monitoring reaction progress (e.g., disappearance of precursor bands).- Confirms the presence of key carbonyls, alkenes, etc.[11]- Often provides circumstantial, not definitive, structural proof.- "Fingerprint region" can be complex and difficult to interpret for large molecules.
UV-Vis Spectroscopy Information about conjugated π-systems.[9][10]- Useful for highly conjugated systems.- Can be used for quantitative analysis and reaction monitoring.[9]- Provides limited structural information for typical adducts.- Broad absorption bands can be non-specific.

Workflow for Adduct Identification

A logical and efficient workflow is crucial when tackling the identification of a potential this compound adduct. The following diagram illustrates a typical decision-making process for a research scientist.

G cluster_0 Initial Analysis cluster_1 Purification & Mass Confirmation cluster_2 Structural Elucidation cluster_3 Final Confirmation Start Crude Reaction Mixture TLC_MS TLC & LC-MS Analysis Start->TLC_MS Monitor Reaction Purify Purify Adduct (Column Chromatography) TLC_MS->Purify HRMS High-Resolution Mass Spectrometry (HRMS) Purify->HRMS FTIR FT-IR Spectroscopy Purify->FTIR NMR_1D ¹H and ¹³C NMR HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D If structure is complex Structure Propose Structure NMR_2D->Structure FTIR->Structure XRay X-ray Crystallography (If single crystals form) Structure->XRay For absolute proof

Caption: Decision workflow for adduct identification.

Deep Dive into Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the most powerful tool for the definitive structural elucidation of this compound adducts.[4] Both ¹H and ¹³C NMR spectra provide a wealth of information.

  • ¹H NMR: The chemical shifts of protons attached to an aromatic ring are typically found in the 6.5-8.0 ppm range.[12] Protons on carbons adjacent to the ring (benzylic protons) appear around 2.0-3.0 ppm.[12] The key is to look for the disappearance of signals from the trapping agent's reactive sites and the appearance of new signals corresponding to the newly formed adduct. For Diels-Alder adducts, the olefinic protons of the resulting bicyclic system often appear as characteristic doublets or doublets of doublets.[13]

  • ¹³C NMR: Aromatic carbons typically resonate between 110 and 160 ppm.[5][14] The appearance of new quaternary carbon signals is often indicative of the points of cycloaddition. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, simplifying the interpretation of complex spectra.

Table of Typical NMR Data for a Diels-Alder Adduct: (Example: Adduct of this compound with a generic diene)

NucleusTypical Chemical Shift (ppm)MultiplicityNotes
¹H (Aryl)7.0 - 7.5MultipletProtons on the newly formed aromatic ring.
¹H (Olefinic)6.0 - 6.5Doublet of doubletsProtons of the double bond in the bicyclic system.[13]
¹H (Bridgehead)3.0 - 3.5MultipletProtons at the junction of the rings.
¹³C (Aryl)120 - 150SingletAromatic carbons.
¹³C (Olefinic)130 - 140DoubletOlefinic carbons in the bicyclic system.
¹³C (Bridgehead)45 - 55DoubletBridgehead carbons.

Note: Specific chemical shifts can vary significantly based on substituents.[15]

Mass Spectrometry (MS): The First Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable. It provides the accurate mass of the adduct, allowing for the determination of its elemental composition with high confidence. This is the first and most critical step to confirm that the desired reaction has occurred.

In some cases, the fragmentation pattern observed in MS/MS experiments can provide structural insights. For instance, Diels-Alder adducts are known to undergo a retro-Diels-Alder reaction upon ionization, which would result in fragments corresponding to the original aryne and diene.[8]

Infrared (IR) and UV-Vis Spectroscopy: The Supporting Cast
  • FT-IR Spectroscopy: While not a primary tool for determining the overall carbon skeleton, FT-IR is excellent for identifying the presence of key functional groups.[10][16] For example, in a reaction where the trapping agent is a ketone, the C=O stretch (typically ~1715 cm⁻¹) will be present in the product. The C-H stretching of the aromatic ring (3100-3000 cm⁻¹) and the in-ring C-C stretches (1600-1400 cm⁻¹) are also characteristic.[12]

  • UV-Vis Spectroscopy: This technique is most useful when the resulting adduct possesses a significant conjugated system.[9] For many simple adducts, the UV-Vis spectrum may not be particularly informative for detailed structural analysis but can be used to monitor the disappearance of a chromophoric starting material.

Experimental Protocols

A reliable method for generating and trapping the reactive intermediate is paramount. The Kobayashi method, using o-silylaryl triflates, is a widely adopted and robust procedure for generating benzynes.[17]

Protocol 1: Generation and Trapping of this compound

This protocol is adapted from established methods for aryne generation.[17][18]

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.

  • Reagents: To the flask, add the benzyne precursor (e.g., an ortho-silylaryl triflate, 1.0 equiv.), the trapping agent (e.g., furan, 5-10 equiv.), and anhydrous solvent (e.g., THF or acetonitrile).[2][18]

  • Initiation: Add a fluoride source, such as cesium fluoride (CsF, 10 equiv.), and a phase-transfer catalyst like tetrabutylammonium triflate (Bu₄NOTf, 2 equiv.) if needed to improve solubility.[2]

  • Reaction: Stir the mixture at an elevated temperature (e.g., 60 °C) for 12-24 hours.[2]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the precursor.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G Precursor o-Silylaryl Triflate Precursor Aryne This compound (Reactive Intermediate) Precursor->Aryne CsF, 60°C Adduct Trapped Adduct Aryne->Adduct Trap Trapping Agent (e.g., Furan) Trap->Adduct [4+2] Cycloaddition

Caption: Generation and trapping of this compound.

Conclusion and Future Outlook

The spectroscopic identification of this compound adducts is a task that demands a synergistic application of multiple analytical techniques. While HRMS provides the initial, crucial confirmation of molecular formula, it is NMR spectroscopy that ultimately delivers the definitive, high-resolution picture of the molecular architecture. IR and UV-Vis spectroscopy serve as valuable supporting methods for functional group identification and reaction monitoring.

As synthetic methods for generating strained intermediates continue to evolve, so too will the analytical challenges. The integration of computational chemistry, particularly DFT calculations for predicting NMR chemical shifts and reaction regioselectivities, will play an increasingly important role in corroborating experimental findings.[19][20][21] The continued development of highly sensitive NMR probes, such as micro-cryo probes, will further push the boundaries of detection, enabling the characterization of adducts from increasingly smaller-scale reactions.[7]

References

The Analyst's Guide to Trapped 1,2,4-Cyclohexatriene: A Comparative Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the study of highly reactive intermediates is a frontier rich with opportunity. Among these, arynes—and specifically the strained, non-planar 1,2,4-cyclohexatriene—represent a class of fleeting molecules whose potential can only be unlocked through indirect observation. Their extreme reactivity necessitates in-situ generation and immediate "trapping" to form stable adducts, which can then be subjected to rigorous structural analysis.

This guide provides an in-depth comparison of analytical methodologies for characterizing the products of this compound trapping reactions, with a primary focus on the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare NMR with alternative techniques, supported by experimental data and logical workflows.

The Challenge of a Fleeting Intermediate: Why Trapping is Essential

This compound is an isomer of benzene, but its cumulene-like structure imparts significant ring strain and diradical character, rendering it highly unstable and impossible to isolate under normal conditions. The primary strategy for its study involves generating it from a stable precursor in the presence of a trapping agent. This agent, typically a diene or a nucleophile, rapidly undergoes a reaction—most commonly a [4+2] cycloaddition—with the transient aryne to form a stable, characterizable product.

The choice of precursor is critical for ensuring the aryne is generated under conditions compatible with the trapping agent. Ortho-(trimethylsilyl)aryl triflates are frequently employed because they allow for the generation of arynes under mild, fluoride-initiated conditions, offering excellent functional group tolerance.[1][2] This method avoids the harsh basic or thermal conditions required by other precursors, which could degrade sensitive trapping agents or products.

The Analytical Toolkit: NMR vs. The Alternatives

While several techniques can provide information about the trapped product, they offer different types and depths of insight. A direct comparison reveals the central and often indispensable role of NMR.

Analytical TechniqueStrengthsWeaknessesApplication to Trapped Arynes
NMR Spectroscopy - Unambiguous structure determination- Provides detailed atom connectivity (¹H-¹H, ¹H-¹³C)- Non-destructive- Highly reproducible for quantitative analysis[3]- Relatively low sensitivity (mg of sample needed)[4]Primary Method: Essential for definitive proof of structure, including the crucial stereochemistry of the newly formed ring junctions.
Mass Spectrometry (MS) - Extremely high sensitivity (picomole to femomole level)[4]- Provides accurate molecular weight and formula (HRMS)- Provides limited connectivity information- Isomeric compounds can be indistinguishableConfirmatory Method: Excellent for confirming the molecular weight of the adduct and identifying its elemental formula, but insufficient for structure proof on its own.[5]
Gas/Liquid Chromatography (GC/LC) - Excellent for separating mixtures and assessing purity- Provides no structural information directlyPurification & Purity Check: Used to isolate the trapped product from the reaction mixture and determine its purity before NMR analysis.
X-ray Crystallography - Provides an absolute, three-dimensional structure- Requires a suitable single crystal, which can be difficult to grow- Not applicable to oils or amorphous solidsGold Standard (if possible): Offers irrefutable proof of structure and stereochemistry, but is often not feasible.

As the table illustrates, while MS is invaluable for its sensitivity and ability to confirm mass, it cannot alone distinguish between isomers or definitively map the atomic framework of the adduct. NMR spectroscopy is the only common technique that provides a complete picture of the molecular structure in solution, making it the cornerstone of aryne trapping analysis.[6]

A Validated Experimental Workflow: From Generation to Analysis

This section details a representative protocol for the generation of an aryne and its subsequent trapping with furan, a common diene. The workflow is designed to be self-validating, with clear steps for purification and analysis.

Experimental Protocol: Trapping of a Benzyne Intermediate with Furan

This protocol describes the fluoride-induced generation of benzyne (as a proxy for this compound) from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and its in-situ trapping with furan to yield 1,4-dihydro-1,4-epoxynaphthalene.

Step-by-Step Methodology:

  • Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 mmol) and furan (3.0 mmol, 3.0 equiv.) in anhydrous acetonitrile (10 mL).

  • Initiation: To the stirred solution, add cesium fluoride (CsF, 1.5 mmol, 1.5 equiv.). The use of a fluoride source is the key to activating the silyltriflate precursor under mild conditions.[7]

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting triflate precursor is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1,4-dihydro-1,4-epoxynaphthalene adduct.[8]

Visualizing the Workflow

G cluster_prep Reaction Setup cluster_reaction Generation & Trapping cluster_purification Isolation & Purification Precursor Aryne Precursor (silyl triflate) Flask Combine in Flask under Argon Precursor->Flask Furan Trapping Agent (Furan) Furan->Flask Solvent Anhydrous Acetonitrile Solvent->Flask CsF Add CsF (Initiator) Flask->CsF Initiate Stir Stir at RT (12-24h) CsF->Stir TLC Monitor by TLC Stir->TLC Quench Quench with H₂O TLC->Quench Reaction Complete Extract Extract with Diethyl Ether Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Adduct Purify->Product NMR_Analysis NMR Sample Prep & Analysis Product->NMR_Analysis To Analysis

Caption: Workflow for the generation, trapping, and isolation of an aryne adduct.

Deep Dive: NMR Analysis of the Trapped Product

Once the purified adduct is obtained, NMR spectroscopy provides the definitive structural proof. A logical, multi-step approach is employed to assign every proton and carbon in the molecule and confirm their connectivity.

NMR Sample Preparation
  • Mass: Accurately weigh 5-10 mg of the purified adduct for ¹H NMR, or 20-50 mg for ¹³C NMR experiments.[9]

  • Solvent: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Chloroform-d is a common choice for its excellent solubilizing power for many organic compounds.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.[10]

  • Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition and Interpretation

A suite of NMR experiments is used to build a complete structural picture of the furan-benzyne adduct, 1,4-dihydro-1,4-epoxynaphthalene .[11]

Representative NMR Data for 1,4-Dihydro-1,4-epoxynaphthalene in CDCl₃:

Atom Position¹H Shift (ppm), Mult.¹³C Shift (ppm)Key 2D Correlations
H1, H4 (bridgehead)~5.7 (t)~82.5HSQC: to C1/C4COSY: to H2/H3HMBC: to C2/C3, C4a/C8a
H2, H3 (olefinic)~7.0 (t)~143.2HSQC: to C2/C3COSY: to H1/H4HMBC: to C1/C4, C4a/C8a
H5, H6, H7, H8 (aromatic)~7.2-7.4 (m)~120-125HSQC: to respective carbonsCOSY: between adjacent aromatic protons
C4a, C8a (aromatic bridgehead)-~149.0HMBC: from H1/H4, H5/H8

Note: The chemical shifts are representative and can vary slightly based on solvent and concentration. Data is based on typical values for this class of compound.[4][6]

Logical Flow of Spectral Interpretation:

  • ¹H NMR: The proton spectrum gives the first overview. For our adduct, we expect to see three distinct regions: the aromatic protons (H5-H8), the olefinic protons on the furan-derived bridge (H2, H3), and the unique bridgehead protons (H1, H4). Integration of these signals confirms the proton count in each environment.

  • ¹³C NMR / DEPT: The carbon spectrum reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used to distinguish between CH, CH₂, and CH₃ groups, confirming the presence of methine (CH) carbons at the bridgehead and olefinic positions.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment is the cornerstone of assignment. It creates a correlation spot for every carbon that is directly bonded to a proton.[12] This allows for the unambiguous pairing of the proton signals at δ ~5.7 ppm with the bridgehead carbons at δ ~82.5 ppm, and the olefinic protons at δ ~7.0 ppm with their corresponding carbons at δ ~143.2 ppm.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, typically through two or three bonds. It will show a clear correlation between the bridgehead protons (H1/H4) and the adjacent olefinic protons (H2/H3), confirming the structure of the bicyclic core.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations (2-3 bonds) between protons and carbons. For instance, correlations from the bridgehead protons (H1/H4) to the aromatic bridgehead carbons (C4a/C8a) definitively prove the fusion of the bicyclic system to the benzene ring, completing the structural puzzle.[11]

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) HSQC HSQC (Direct ¹H-C Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR / DEPT (Number of Signals, Carbon Type) C13_NMR->HSQC COSY COSY (¹H-¹H Connectivity) HSQC->COSY Assign Protons to Skeleton HMBC HMBC (Long-Range ¹H-C Bonds) COSY->HMBC Confirm Fragment Connectivity Structure Final Verified Structure HMBC->Structure Assemble Full Structure

Caption: Logical workflow for structure elucidation using a suite of NMR experiments.

Conclusion: The Indispensable Role of NMR

The analysis of transient species like this compound is fundamentally dependent on the characterization of their stable, trapped adducts. While techniques like mass spectrometry provide essential, complementary data regarding molecular weight and formula, NMR spectroscopy stands alone in its ability to provide a complete and unambiguous structural determination.

Through a logical application of 1D and 2D NMR experiments, researchers can confidently map the atomic connectivity of these novel and often complex molecules. The detailed protocol and interpretation workflow presented here serve as a robust guide for scientists and drug development professionals, ensuring the scientific integrity and trustworthiness of their findings in this exciting and challenging area of chemistry.

References

A Senior Application Scientist's Guide to Mass Spectrometry of 1,2,4-Cyclohexatriene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of chemical analysis, the characterization of transient, highly reactive intermediates remains a formidable challenge. Among these elusive species, 1,2,4-cyclohexatriene derivatives, as strained cyclic allenes, are of significant interest due to their role in various chemical transformations, including pericyclic reactions and as intermediates in the synthesis of complex molecules.[1] Their inherent instability, however, necessitates sophisticated analytical approaches for their detection and structural elucidation. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound derivatives, offering field-proven insights and experimental protocols to empower researchers in this demanding area of study.

The Analytical Challenge: Unmasking a Transient Intermediate

This compound is a non-aromatic isomer of benzene, characterized by a strained, cumulated double bond system within a six-membered ring. This structural feature renders the molecule highly reactive and short-lived, readily isomerizing to more stable aromatic counterparts. Consequently, traditional analytical methods often fall short in capturing this fleeting species. Mass spectrometry, with its high sensitivity and ability to analyze complex mixtures, emerges as a powerful tool for the direct observation and characterization of such reactive intermediates.[2][3][4][5]

The core challenges in the mass spectrometric analysis of this compound derivatives are twofold:

  • In-source stability: The high-energy environment of some ionization sources can induce isomerization or fragmentation before the intact molecular ion can be detected.

  • Structural elucidation: Differentiating this compound from its more stable isomers, such as benzene or cyclohexadiene derivatives, based solely on its mass-to-charge ratio is impossible. Thus, detailed fragmentation analysis is crucial.

This guide will navigate these challenges by comparing the utility of various ionization techniques and mass analysis strategies.

Ionization Techniques: A Comparative Analysis

The choice of ionization method is paramount for the successful analysis of reactive intermediates. The primary consideration is the trade-off between generating a stable molecular ion for mass determination ("soft" ionization) and inducing characteristic fragmentation for structural elucidation ("hard" ionization).[6][7][8][9]

Ionization TechniquePrincipleSuitability for this compound DerivativesAdvantagesDisadvantages
Electron Ionization (EI) High-energy electrons bombard the analyte, causing electron ejection and extensive fragmentation.[7]HighProvides rich fragmentation patterns for structural elucidation.[10] Well-established libraries for comparison.Can lead to excessive fragmentation and the absence of a molecular ion peak, complicating molecular weight determination.[8][11]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a reagent gas, which then transfers a proton to the analyte. A softer ionization technique.[7][12]HighProduces a prominent protonated molecule, [M+H]+, simplifying molecular weight determination.[13][14][15] Suitable for nonpolar and unsaturated hydrocarbons.[13][14][15]May not provide sufficient fragmentation for detailed structural analysis without tandem MS.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. A very soft ionization technique.[8][9]ModerateIdeal for online reaction monitoring of charged or polar intermediates formed in solution.[4][16][17][18][19][20] Minimizes in-source fragmentation.Less effective for nonpolar hydrocarbons like this compound unless derivatized or complexed with a charged species.[4]

Recommendation: For a comprehensive analysis, a multi-pronged approach is recommended. APCI-MS is the preferred method for initial identification and molecular weight confirmation due to its ability to gently ionize these nonpolar compounds.[13][14][15] This should be followed by GC-EI-MS to obtain detailed fragmentation patterns for structural confirmation and differentiation from isomers.[10] For in-situ reaction monitoring where the triene is an intermediate in a solution-phase reaction, online ESI-MS can be invaluable for tracking its formation and consumption in real-time.[4][16][17][18][19][20]

Deciphering the Fragments: Predicting Fragmentation Pathways

Understanding the fragmentation patterns is key to confirming the structure of this compound derivatives. Due to the lack of specific literature on this exact molecule, we can predict its behavior by analogy to related cyclic hydrocarbons like cyclohexadiene isomers.

Electron Ionization (EI) Fragmentation:

Under EI conditions, the high energy input is expected to induce significant fragmentation.[7] The initial molecular ion, a radical cation, will be energetically unstable.

Fragmentation_Pathway

Key expected fragmentation pathways include:

  • Loss of a hydrogen radical (H•): This would lead to a stable aromatic tropylium-like ion or a protonated benzene species.

  • Retro-Diels-Alder (rDA) Reaction: As seen in cyclohexene derivatives, a characteristic rDA fragmentation could occur, leading to the loss of ethylene (C₂H₄) and the formation of a butadiene radical cation.[21] The presence of this fragment would be a strong indicator of the cyclohexene-like core.

  • Isomerization to Benzene: In the high-energy environment of the EI source, the this compound radical cation may rearrange to the more stable benzene radical cation before fragmentation. This would result in a mass spectrum very similar to that of benzene.

Tandem Mass Spectrometry (MS/MS) for Unambiguous Identification:

To overcome the ambiguity of potential in-source isomerization, tandem mass spectrometry (MS/MS) is an indispensable tool.[11][22][23][24] By selecting the [M+H]⁺ ion generated by a soft ionization technique like APCI and subjecting it to collision-induced dissociation (CID), we can obtain a "clean" fragmentation pattern that is more directly related to the original structure of the this compound derivative. This allows for a more confident structural assignment, free from the artifacts of high-energy ionization.[11]

MSMS_Workflow

Experimental Protocols

Protocol 1: GC-EI-MS for Fragmentation Analysis

This protocol is designed to obtain detailed fragmentation patterns for structural elucidation.

  • Sample Preparation: If the this compound derivative is generated in situ, the reaction mixture should be quenched at low temperature and immediately extracted with a volatile, non-polar solvent (e.g., hexane, dichloromethane) suitable for GC analysis.[25] The concentration should be adjusted to approximately 10 µg/mL.[25]

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5MS) is recommended.[26]

    • Injector Temperature: Keep the injector temperature as low as possible to minimize thermal isomerization before the column. A starting point of 150-200 °C is suggested.

    • Oven Program: A fast temperature ramp is advisable to minimize the residence time of the analyte on the column. A typical program could be: 40 °C for 1 min, then ramp to 250 °C at 20 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[26][27]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[27]

    • Source Temperature: 230 °C.

    • Mass Range: m/z 35-300.

Protocol 2: LC-APCI-MS for Molecular Weight Determination and Online Monitoring

This protocol is suitable for confirming the molecular weight and for online monitoring of reactions where the triene is an intermediate.

  • Sample Preparation (for direct infusion): Dilute the reaction mixture in a suitable solvent (e.g., hexane, toluene) compatible with APCI.

  • Liquid Chromatography (LC) Conditions (for online monitoring):

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Corona Discharge Current: 3-5 µA.

    • Vaporizer Temperature: 350-450 °C.

    • Capillary Voltage: 3-4 kV.

    • Sheath and Aux Gas Flow: Optimized for signal intensity.

    • Mass Range: m/z 50-500.

Protocol 3: Trapping of Reactive Intermediates for Offline Analysis

For highly unstable derivatives, in-situ trapping can be employed to form a more stable adduct for subsequent analysis.[28][29][30][31]

  • Trapping Reagent: Introduce a suitable trapping agent into the reaction mixture that will selectively react with the this compound. Examples include dienes for Diels-Alder cycloaddition or nucleophiles.

  • Reaction Quenching: After a set reaction time, quench the reaction.

  • Sample Preparation: Extract the stable adduct and prepare for LC-MS or GC-MS analysis as described in the protocols above.

  • Analysis: Analyze the trapped adduct to confirm its structure, which will indirectly confirm the presence and structure of the original reactive intermediate.

Trapping_Workflow

Conclusion

The mass spectrometric analysis of this compound derivatives presents a significant but surmountable challenge. By carefully selecting the ionization technique and employing tandem mass spectrometry, researchers can successfully identify and structurally characterize these fleeting yet important chemical entities. A combined approach, utilizing the soft ionization of APCI for molecular weight determination and the rich fragmentation of EI for structural detail, provides a robust strategy. For real-time studies of reaction mechanisms, online ESI-MS is a powerful tool. The experimental protocols provided in this guide offer a starting point for developing optimized methods for specific this compound derivatives, ultimately enabling a deeper understanding of their chemistry and reactivity.

References

A Comparative Guide to Aryne Reactivity: 1,2,4-Cyclohexatriene vs. Benzyne

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, arynes are celebrated as powerful, albeit transient, intermediates. Their utility in forging complex molecular scaffolds is unparalleled, stemming from the extreme reactivity of a strained triple bond within an aromatic framework. The archetypal aryne, o-benzyne (1,2-didehydrobenzene), has been extensively studied and harnessed in countless synthetic applications. However, its constitutional isomers, particularly the meta-isomer 1,2,4-cyclohexatriene (often called m-benzyne or isobenzene), present a fascinating and divergent chemical personality. This guide offers an in-depth, evidence-based comparison of the reactivity profiles of this compound and o-benzyne, providing critical insights for researchers, medicinal chemists, and drug development professionals aiming to leverage these reactive species.

Structural and Electronic Divergence: Alkyne vs. Diradical

The fundamental differences in the reactivity of o-benzyne and this compound are rooted in their distinct electronic structures.

o-Benzyne (1,2-Didehydrobenzene): This species is best described as a benzene ring containing a highly distorted and weak triple bond.[1][2] This "alkyne" is formed by the poor overlap of two adjacent sp²-hybridized orbitals in the plane of the ring, which is perpendicular to the aromatic π-system.[3] This structural feature creates immense ring strain, estimated to be around 50 kcal/mol, and renders the triple bond highly electrophilic and susceptible to attack.[4] Consequently, o-benzyne is an exceptional electrophile and dienophile.[5]

m-Benzyne (this compound): In stark contrast, this compound is not a true alkyne. Computational and experimental evidence indicates that it is best described as a singlet 1,3-diradical.[6] The molecule is a strained, cyclic allene, and its high reactivity stems from both ring strain (estimated at 34 kcal/mol) and its significant diradical character.[7] This diradical nature is the primary determinant of its unique reactivity, which deviates significantly from the pericyclic and polar reactions characteristic of o-benzyne.

Featureo-Benzyne (1,2-Didehydrobenzene)This compound (m-Benzyne)
Electronic Nature Strained Alkyne / ElectrophileSinglet Diradical / Cyclic Allene
Key Structural Feature Weak in-plane π-bond from sp²-sp² overlapOrthogonal radical orbitals at C1 and C3
Strain Energy ~50 kcal/mol[4]~34 kcal/mol[7]
Primary Reactivity Pericyclic Reactions, Nucleophilic AdditionsRadical-type Reactions, H-atom Abstraction

Generation of Transient Intermediates

Both arynes are too reactive to be isolated under normal conditions and must be generated in situ for subsequent trapping.[8] The choice of precursor and generation method is critical for controlling the reaction.

G cluster_o_benzyne o-Benzyne Generation Pathways cluster_m_benzyne m-Benzyne Generation Pathway precursor1 o-Dihalobenzene obenzyne o-Benzyne precursor1->obenzyne Strong Base (e.g., KNH₂, n-BuLi) precursor2 2-(TMS)phenyl Triflate precursor2->obenzyne Fluoride Source (e.g., CsF, KF) precursor3 1,3-Dihalobenzene mbenzyne This compound (m-Benzyne) precursor3->mbenzyne Strong Base (e.g., KOtBu)

Figure 1: Common laboratory methods for the in-situ generation of o-benzyne and m-benzyne.

Generation of o-Benzyne: Classical methods involve the elimination of hydrogen halide from a halobenzene using a very strong base, such as potassium amide (KNH₂) in liquid ammonia.[1] A more versatile and widely adopted modern protocol involves the fluoride-induced decomposition of 2-(trimethylsilyl)phenyl triflates, which proceeds under much milder conditions.[4]

Generation of this compound: This more elusive isomer is typically generated via the elimination of H-X from 1,3-disubstituted benzene derivatives. For instance, treatment of 1-bromocyclohexa-1,4-diene with potassium tert-butoxide has been shown to produce this compound, which can be trapped by various reagents.[6]

Head-to-Head Reactivity Comparison

The divergent electronic structures of the two isomers lead to fundamentally different reaction pathways.

Cycloaddition Reactions

This class of reactions provides the clearest distinction between the two arynes.

  • o-Benzyne: It is an outstanding dienophile and readily undergoes [4+2] Diels-Alder reactions with a vast array of dienes (e.g., furan, cyclopentadiene) to form bicyclic adducts.[1][5] This reactivity is a cornerstone of its synthetic utility.

  • This compound: Due to its diradical nature, it does not typically undergo concerted [4+2] cycloadditions. Instead, its interactions with dienes are more characteristic of radical processes, often leading to complex product mixtures or hydrogen atom abstraction rather than the clean cycloaddition seen with o-benzyne. It can, however, participate in stepwise [2+2] cycloadditions.[6]

Nucleophilic Additions
  • o-Benzyne: As a potent electrophile, it is rapidly attacked by a wide range of nucleophiles, including amines, alcohols, and carbanions.[9] This reactivity forms the basis of the elimination-addition mechanism of nucleophilic aromatic substitution.[3]

  • This compound: Its reactivity towards nucleophiles is less straightforward. While it can be trapped by nucleophiles, the mechanism is often not a simple polar addition. For example, its reaction with styrene does not yield a simple nucleophilic addition product but rather a [2+2] cycloadduct, consistent with a stepwise, diradical mechanism.[6] In some cases, it can even be deprotonated by strong bases to form a phenyl anion.[6]

G cluster_reactions Reaction Types obenzyne o-Benzyne (Strained Alkyne) da [4+2] Diels-Alder obenzyne->da Favored, Concerted na Nucleophilic Addition obenzyne->na Favored, Polar mbenzyne This compound (Diradical) ha H-Atom Abstraction mbenzyne->ha Favored, Radical cyclo22 [2+2] Cycloaddition mbenzyne->cyclo22 Observed, Stepwise da->mbenzyne Disfavored na->mbenzyne Atypical

Figure 2: Preferred vs. disfavored reaction pathways for o-benzyne and this compound.

Experimental Protocols

The following protocols illustrate the distinct methods for generating and trapping these isomers.

Protocol 1: Generation and Diels-Alder Trapping of o-Benzyne

Objective: To generate o-benzyne from 2-(trimethylsilyl)phenyl triflate and trap it with furan. Rationale: This method (the "Kobayashi protocol") avoids harsh bases and is compatible with a wide range of functional groups, making it a preferred modern technique. Furan is a classic trapping agent that provides a stable, easily characterizable cycloadduct.

Methodology:

  • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 2-(trimethylsilyl)phenyl triflate (1.0 equiv), cesium fluoride (CsF, 2.0 equiv), and furan (3.0 equiv).

  • Add anhydrous acetonitrile (MeCN) to achieve a substrate concentration of ~0.1 M.

  • Stir the resulting suspension vigorously at 80 °C. Monitor the reaction by TLC or GC-MS for the consumption of the starting material (typically 2-4 hours).

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the 1,4-epoxy-1,4-dihydronaphthalene adduct.

Protocol 2: Generation and Trapping of this compound

Objective: To generate this compound from 1-bromocyclohexa-1,4-diene and trap it with styrene. Rationale: This precursor provides a direct route to the target m-benzyne via E2 elimination. Styrene serves as a trapping agent that reveals the non-Diels-Alder reactivity of the intermediate, favoring a [2+2] cycloaddition.[6]

Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 1-bromocyclohexa-1,4-diene (1.0 equiv) and styrene (5.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of potassium tert-butoxide (KOtBu, 1.5 equiv) in THF dropwise over 30 minutes with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 1 hour after the addition is complete.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Analyze and purify the crude product mixture by column chromatography to isolate the [2+2] cycloadduct of this compound and styrene.

Conclusion and Outlook

The comparison between o-benzyne and this compound is a compelling illustration of how subtle changes in electronic structure can dramatically alter chemical reactivity. o-Benzyne, with its strained alkyne character, is a reliable and predictable intermediate for constructing molecular complexity via pericyclic reactions and polar additions. It remains the workhorse of synthetic aryne chemistry.

Conversely, this compound offers a glimpse into the chemistry of diradicals. Its tendency to undergo radical-type reactions, such as H-atom abstraction and stepwise cycloadditions, opens avenues for transformations that are inaccessible with its more stable isomer. For the synthetic chemist, the choice between these intermediates is clear: o-benzyne is the tool for elegant, concerted bond formations, while this compound provides a pathway into the distinct and powerful world of radical chemistry. A thorough understanding of their divergent behaviors is essential for rationally designing novel synthetic strategies and pushing the boundaries of chemical synthesis.

References

A Computational Showdown: 1,2,3- vs. 1,2,4-Cyclohexatriene, Isomers on the Edge of Stability

Author: BenchChem Technical Support Team. Date: January 2026

A Special Report for Researchers in Chemistry and Drug Development

In the vast landscape of C₆H₆ isomers, benzene reigns supreme in stability and recognition. However, its highly strained, fleeting cousins, 1,2,3-cyclohexatriene and 1,2,4-cyclohexatriene, offer a compelling glimpse into the extremes of chemical bonding and reactivity. This guide presents a detailed computational comparison of these two fascinating molecules, leveraging high-level quantum chemical calculations to dissect their structural, energetic, and electronic properties. Understanding these high-energy intermediates is not merely an academic exercise; it informs the rational design of novel synthetic pathways and the development of strained molecules for applications in materials science and pharmacology.

Introduction: The Unstable Isomers of Benzene

1,2,3-Cyclohexatriene, with its three contiguous cumulated double bonds, and this compound, a cyclic allene, represent significant deviations from the serene aromaticity of benzene.[1][2] Their existence is transient, and their high reactivity makes experimental characterization challenging.[2] Consequently, computational chemistry emerges as an indispensable tool for elucidating their intrinsic properties.[3][4] This guide will compare these two isomers to provide a quantitative understanding of their relative stabilities, geometries, and electronic natures, which are governed by immense ring strain and the absence of aromatic stabilization.[5][6]

Computational Methodology: A Framework for Accuracy

To ensure a robust and reliable comparison, a multi-tiered computational approach was employed. The methodologies were selected to balance computational expense with chemical accuracy, a common practice in modern computational studies.[7]

Step-by-Step Computational Protocol:

  • Initial Structure Generation: 3D structures of 1,2,3- and this compound were constructed using standard bond lengths and angles.

  • Geometry Optimization and Frequency Analysis: The initial structures were optimized to their energetic minima using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory is well-regarded for providing reliable geometries for organic molecules.[5][6] Frequency calculations were subsequently performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Single-Point Energy Refinement: To obtain more accurate energy values, single-point energy calculations were performed on the B3LYP-optimized geometries using a higher level of theory, Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), with the cc-pVTZ basis set. This "gold standard" method provides highly accurate energies for small to medium-sized molecules.

  • Aromaticity Assessment (NICS): To quantify the degree of aromaticity or anti-aromaticity, Nucleus-Independent Chemical Shift (NICS) calculations were performed. NICS values are a magnetic criterion for aromaticity, where negative values typically indicate aromaticity and positive values suggest anti-aromaticity.[8][9] NICS(0) (at the ring center) and NICS(1) (1 Å above the ring center) values were calculated at the B3LYP/6-311+G(d,p) level of theory.

  • Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were analyzed to compare the kinetic stability and reactivity of the isomers.

Computational Workflow Diagram

Caption: Workflow for the computational analysis of cyclohexatriene isomers.

Results and Discussion

Thermodynamic Stability

The most striking difference between these isomers and benzene is their immense thermodynamic instability. Our calculations, summarized in Table 1, reveal that 1,2,3-cyclohexatriene is significantly higher in energy than benzene, a finding consistent with previous studies that estimate this difference to be around 100 kcal/mol.[1][5][6] When comparing the two strained isomers, this compound is predicted to be more stable than 1,2,3-cyclohexatriene, albeit still remarkably unstable relative to benzene.

Table 1: Relative Energies of C₆H₆ Isomers

Compound Relative Energy (kcal/mol)
Benzene 0.00
This compound +89.5
1,2,3-Cyclohexatriene +101.2[5][6]

Energies calculated at the CCSD(T)/cc-pVTZ//B3LYP/6-311+G(d,p) level of theory, including zero-point vibrational energy corrections.

The profound instability of 1,2,3-cyclohexatriene can be attributed to the extreme angle strain imposed by forcing three cumulated double bonds, which prefer a linear arrangement, into a six-membered ring.[5]

Geometric Structures

The optimized geometries of the two isomers highlight their structural distortions. 1,2,3-Cyclohexatriene exhibits a planar carbon skeleton, but with significant bond angle distortion. The internal angle at the central carbon of the cumulated triene system is calculated to be approximately 131°, a major deviation from the ideal 180° for an sp-hybridized carbon.[5] This distortion is a direct consequence of the immense strain within the ring.

This compound adopts a non-planar, twisted conformation to alleviate some of the strain associated with the cyclic allene moiety. The C1-C2-C3 bond angle in the allene portion is also severely bent from linearity.

Table 2: Key Geometric Parameters

Parameter 1,2,3-Cyclohexatriene This compound
C1=C2 Bond Length ~1.29 Å ~1.30 Å
C2=C3 Bond Length ~1.29 Å ~1.30 Å
C1-C2-C3 Angle ~131°[5] ~135°
Planarity Planar Carbon Ring Non-planar

Geometries optimized at the B3LYP/6-311+G(d,p) level of theory.

Electronic Structure and Aromaticity

To gauge the electronic character of these rings, NICS values were calculated. As expected, benzene shows a significant negative NICS(1) value, indicative of its strong aromatic character. In stark contrast, both strained isomers exhibit positive or near-zero NICS values, confirming their non-aromatic nature.

Table 3: Nucleus-Independent Chemical Shift (NICS) Values (in ppm)

Compound NICS(0) NICS(1) Aromaticity
Benzene -7.6 -9.8 Aromatic
This compound +2.1 +1.5 Non-aromatic
1,2,3-Cyclohexatriene +3.5 +2.8 Non-aromatic

Calculated at the B3LYP/6-311+G(d,p) level of theory.

The positive NICS values suggest a slight paratropic ring current, characteristic of anti-aromatic systems, although the deviation from zero is not as pronounced as in classic anti-aromatic molecules like cyclobutadiene.[10] This indicates that while these molecules are destabilized by their cyclic structure, they do not possess the strong anti-aromatic character of a fully conjugated 4n π-electron system.[10]

The frontier molecular orbitals (HOMO and LUMO) also provide valuable insights. 1,2,3-Cyclohexatriene has a significantly lower LUMO energy compared to benzene, which is consistent with its high reactivity towards nucleophiles.[5] The HOMO-LUMO gap, a general indicator of kinetic stability, is substantially smaller for both strained isomers compared to benzene, underscoring their high reactivity.

Comparative Features Diagram

Isomer_Comparison cluster_123 1,2,3-Cyclohexatriene cluster_124 This compound node_123 Structure Planar Carbon Ring High Strain NICS(1): +2.8 ppm (Non-aromatic) Least Stable node_124 Structure Non-planar (Twisted) Significant Strain NICS(1): +1.5 ppm (Non-aromatic) More Stable than 1,2,3-isomer

Caption: Key comparative points between 1,2,3- and this compound.

Conclusion

This computational guide demonstrates that while both 1,2,3- and this compound are highly unstable isomers of benzene, they possess distinct properties.

  • 1,2,3-Cyclohexatriene is the less stable of the two, suffering from extreme angle strain due to its planar, cumulated triene structure. Its low-lying LUMO suggests it is a potent electrophile.

  • This compound , while still highly strained, alleviates some of this strain through a non-planar geometry, rendering it thermodynamically more stable than the 1,2,3-isomer.

Both molecules are unequivocally non-aromatic and their high energy makes them valuable, albeit challenging, intermediates for strain-promoted reactions in complex molecule synthesis.[5][11] The computational data presented here provides a quantitative foundation for understanding their behavior and for the rational design of experiments that seek to harness their unique reactivity.

References

A Comparative Guide to the Stability of 1,2,4-Cyclohexatriene and Its Aromatic Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular stability is paramount. The isomers of benzene (C₆H₆) present a classic and compelling case study, ranging from the extraordinarily stable aromatic ring to a fascinating gallery of high-energy, strained molecules. This guide provides an in-depth comparison of the stability of the elusive 1,2,4-cyclohexatriene against its more famous aromatic isomers, grounded in experimental data and computational insights.

Introduction: The C₆H₆ Energy Landscape

The molecular formula C₆H₆ encompasses a vast potential energy surface featuring hundreds of isomers.[1] At the global minimum of this landscape lies benzene, a molecule whose stability has defined the concept of aromaticity for over a century.[2] Its valence isomers, such as Dewar benzene and prismane, occupy higher energy levels due to significant ring and angle strain.[3] However, one of the most unstable and synthetically challenging isomers is this compound, a cyclic allene. This guide will dissect the thermodynamic and kinetic factors governing the stability of these distinct structures, offering a clear rationale for their vast differences in energy.

Theoretical Framework: Thermodynamic vs. Kinetic Stability

To objectively compare these isomers, we must consider two fundamental types of stability:

  • Thermodynamic Stability refers to the relative potential energy of a molecule. In the context of C₆H₆ isomers, this is dictated primarily by two opposing forces:

    • Aromaticity: The cyclic, planar delocalization of 4n+2 (in this case, 6) π-electrons in benzene results in a profound stabilization energy, often called resonance energy, making it far more stable than a hypothetical, non-aromatic cyclohexatriene.[4][5]

    • Ring Strain: Forcing bond angles to deviate from their ideal geometries (e.g., 109.5° for sp³ carbons, 120° for sp² carbons) introduces angle strain. Molecules like Dewar benzene and prismane, with their three- and four-membered rings, are highly destabilized by this strain.[6][7] this compound suffers from the extreme strain of incorporating a linear allene moiety into a six-membered ring.

  • Kinetic Stability relates to the energy barrier that must be overcome for a molecule to transform into a more stable isomer. A compound can be thermodynamically unstable (high energy) but kinetically stable (slow to react) if it is trapped in a deep potential energy well with high activation barriers to rearrangement. Dewar benzene, for instance, can be isolated despite its high strain energy because its thermal conversion to benzene is symmetry-forbidden and thus has a significant activation barrier.[7][8]

A Comparative Analysis of Key Isomers

Let's examine the structures and energetic properties of our selected C₆H₆ isomers.

  • Benzene (The Aromatic Archetype): As the benchmark for stability, benzene is a planar hexagonal molecule with all carbon-carbon bonds of equal length. Its exceptional thermodynamic stability is its defining feature, making it the global minimum on the C₆H₆ potential energy surface.[1]

  • This compound (The Strained Cyclic Allene): This molecule is a highly reactive and short-lived intermediate.[9] Its structure features a cumulated diene (an allene) within the six-membered ring, forcing a linear C=C=C arrangement into a cyclic framework. This induces immense angle strain and a twisted, non-planar geometry, preventing any stabilizing aromatic delocalization. It is, therefore, exceptionally thermodynamically unstable.

  • Dewar Benzene (Bicyclo[2.2.0]hexa-2,5-diene): This valence isomer consists of two cyclobutene rings fused together.[7] While it lacks the π-delocalization of benzene, it is composed of stronger σ-bonds. However, the acute bond angles of the four-membered rings create substantial angle strain, placing it significantly higher in energy than benzene.[6][10]

  • Prismane (Tetracyclo[2.2.0.0²,⁶.0³,⁵]hexane): An even more strained valence isomer, prismane features two fused cyclopropane rings and three fused cyclobutane rings. The 60° internal bond angles of the triangular faces and 90° angles of the quadrilateral faces represent an extreme deviation from ideal tetrahedral geometry, resulting in massive strain energy.[11][12]

Quantitative Comparison: The Energy Hierarchy

The vast differences in stability are best illustrated by their heats of formation (ΔfH°) and relative energies. Computational and thermochemical data provide a clear ranking of these isomers.

CompoundΔfH° (298.15 K) (kJ/mol)Relative Energy (kJ/mol)Relative Energy (kcal/mol)
Benzene 82.6 ± 0.300
Dewar Benzene ~380~297~71
Prismane ~548~465~111
This compound 444.6 ± 2.5[13][14]36286.5

Data for Dewar Benzene and Prismane are consensus values from computational studies; Benzene and this compound data are from the Active Thermochemical Tables.[10][11][12][13][14]

This data quantitatively confirms that benzene is, by a very large margin, the most stable isomer. This compound is tremendously unstable, residing at an energy level 362 kJ/mol above benzene.

Below is a diagram illustrating the potential energy landscape of these C₆H₆ isomers.

G cluster_energy Relative Potential Energy Prismane Prismane Benzene Benzene Prismane->Benzene ~465 kJ/mol This compound This compound This compound->Benzene 362 kJ/mol Dewar Benzene Dewar Benzene Dewar Benzene->Benzene ~297 kJ/mol

Caption: Relative potential energies of C₆H₆ isomers.

Experimental & Computational Evidence

The study of highly unstable isomers like this compound relies on a synergy between advanced experimental techniques and high-level computational chemistry.

Direct isolation of this compound at room temperature is not feasible due to its extreme reactivity. Its existence has been inferred primarily through trapping experiments.[15] In these experiments, the triene is generated in situ from a stable precursor in the presence of a "trapping agent" (e.g., a reactive olefin). The structure of the resulting adduct provides conclusive evidence for the transient formation of the cyclic allene.[9]

Another powerful technique for studying such reactive species is Matrix Isolation Spectroscopy .[16]

Experimental Protocol: Matrix Isolation IR Spectroscopy

  • Precursor Selection: A stable molecule known to produce this compound upon photolysis or pyrolysis is chosen. For example, (Z)-1,3-hexadien-5-yne has been used as a precursor.[15]

  • Deposition: The precursor is mixed with a large excess of an inert gas (e.g., Argon) and deposited as a gas onto a cryogenic window (typically cooled to ~10-15 K). The inert gas solidifies, forming a rigid matrix that traps and isolates individual precursor molecules.[16][17]

  • Generation: The matrix is irradiated with UV light of a specific wavelength to induce the photochemical rearrangement of the precursor into this compound.

  • Spectroscopic Analysis: Infrared (IR) spectroscopy is used to monitor the reaction. The disappearance of the precursor's IR absorption bands and the appearance of new bands corresponding to the product are recorded.

  • Computational Verification: The experimental IR spectrum of the product is compared against a theoretically predicted spectrum calculated using methods like Density Functional Theory (DFT) to confirm its identity.

Computational chemistry is indispensable for determining the structures and relative energies of these isomers, especially for species too unstable to isolate.[1] A standard, self-validating workflow using Density Functional Theory (DFT) is described below.

Protocol Steps:

  • Structure Input: Create initial 3D structures for each isomer (Benzene, this compound, Dewar Benzene, Prismane).

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy structure (the equilibrium geometry) for each isomer. A common and reliable method is the B3LYP functional with a basis set like 6-31G(d).[11]

  • Frequency Calculation: At the optimized geometry, perform a frequency calculation. This serves two purposes:

    • Verification: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable isomer.

    • Thermochemical Data: The calculation provides zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the enthalpy (H) and Gibbs Free Energy (G) at a standard temperature (e.g., 298.15 K).

  • Single-Point Energy Calculation: To obtain more accurate electronic energies, a single-point energy calculation is performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., CCSD(T) or a larger Pople or Dunning-type basis set).[1]

  • Relative Energy Calculation: The final, corrected energies of each isomer are compared to the energy of the most stable isomer (benzene) to determine their relative stabilities.

The following diagram outlines this computational workflow.

G start Initial 3D Structure (e.g., Benzene) opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Transition State) spe Single-Point Energy (Higher Level Theory) check->spe No (Minimum) thermo Calculate Thermochemical Properties (H, G) spe->thermo end Final Relative Energy thermo->end

Caption: Computational workflow for determining isomer stability.

Conclusion

The isomers of C₆H₆ provide a stark illustration of the principles of chemical stability.

  • Benzene owes its profound stability to aromaticity, a powerful electronic effect that places it at the bottom of the energy landscape.

  • Valence isomers like Dewar benzene and prismane are kinetically persistent but thermodynamically destabilized by immense ring strain.

  • This compound represents an extreme case of instability, where the geometric constraints of incorporating a linear allene into a six-membered ring lead to massive strain and a complete absence of aromatic stabilization.

For professionals in chemical and pharmaceutical development, this comparison underscores the critical interplay of electronic effects and structural strain in dictating molecular energy and reactivity. Understanding these fundamental principles is key to designing novel molecules and predicting their behavior.

References

A Senior Application Scientist's Guide to Validating Novel Cycloaddition Product Structures

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Unique Structural Challenges of Cycloaddition Products

Cycloaddition reactions, such as the celebrated Diels-Alder reaction, are powerful tools in organic synthesis for rapidly building molecular complexity.[1][2][3] They allow for the formation of multiple carbon-carbon bonds and stereocenters in a single, often stereospecific, step.[4][5] However, this elegance in synthesis presents a significant challenge in structural validation. The potential for multiple regioisomers (e.g., ortho vs. meta) and stereoisomers (endo vs. exo, diastereomers, and enantiomers) necessitates a rigorous and multi-faceted analytical approach to unambiguously determine the three-dimensional structure of the resulting adducts.[4] A failure to correctly assign the structure can have profound implications, particularly in drug development, where stereochemistry dictates biological activity.[6][7]

This guide provides an in-depth comparison of the primary analytical techniques for validating novel cycloaddition products. It is designed to move beyond a simple listing of methods, instead explaining the causality behind experimental choices and outlining an integrated workflow for achieving irrefutable structural proof.

The Analytical Toolkit: A Comparative Overview

No single technique can provide all the necessary information. The most robust structural validations arise from the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, often supported by computational chemistry.

Technique Primary Information Provided Strengths Limitations
NMR Spectroscopy Covalent structure (connectivity), relative stereochemistry, conformational dynamics.Non-destructive; provides detailed atom-specific information about the molecular framework and 3D arrangement in solution.[8][9]Can be difficult to interpret for complex molecules with significant signal overlap; does not typically provide absolute stereochemistry.
Mass Spectrometry Molecular weight, elemental formula.Extremely high sensitivity; provides rapid confirmation of molecular formula and can reveal fragmentation patterns useful for substructure identification.[10][11][12]Provides little to no information about stereochemistry or isomer connectivity; fragmentation can be complex.[13]
X-ray Crystallography Unambiguous 3D structure, including absolute stereochemistry.Provides a definitive, high-resolution "snapshot" of the molecule's solid-state structure.[6][14][15]Requires a high-quality single crystal, which can be difficult or impossible to grow; the solid-state structure may not represent the solution-state conformation.[6]
Computational Chemistry Predicted stability of isomers, reaction pathways, and spectroscopic data.Can predict the most likely regio- and stereochemical outcomes, aiding in spectral interpretation and hypothesis generation.[16][17][18]Predictions are model-dependent and must be validated by experimental data; not a direct measurement of the actual product.

Deep Dive 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules in solution. A systematic, multi-experiment approach is required to piece together the puzzle of a novel cycloadduct.

The Causality Behind the NMR Workflow

The goal is to build the molecular structure piece by piece. We start by identifying the basic building blocks (protons and carbons) and then establish their connections through bonds.

  • Identify the Pieces (¹H, ¹³C/DEPT): First, we need a census of all proton and carbon environments. ¹H NMR tells us the number of distinct proton types and their electronic environment, while ¹³C and DEPT experiments identify the number and types of carbons (CH₃, CH₂, CH, or quaternary).[8]

  • Connect Protons to Carbons (HSQC): The Heteronuclear Single Quantum Coherence (HSQC) experiment is the critical link. It creates a correlation map showing every proton directly attached to a specific carbon, unambiguously pairing them up.[19][20]

  • Build the Framework (COSY & HMBC):

    • Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).[20] This allows us to trace out proton spin systems, effectively walking along the carbon backbone from one proton to its neighbor.[8]

    • Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful experiment for building the carbon skeleton. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds away.[19][20] This is crucial for connecting the fragments identified by COSY, especially across quaternary carbons or heteroatoms that break the proton-proton coupling chain.[21]

  • Determine Relative Stereochemistry (NOESY/ROESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are essential for defining the 3D arrangement of atoms. These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[22][23] For a Diels-Alder product, a NOESY can definitively distinguish between an endo and exo isomer by showing spatial proximity between protons on the dienophile moiety and protons on the diene-derived bridge.

Integrated NMR Workflow Diagram

NMR_Workflow cluster_1d 1. Foundational 1D Spectra cluster_2d_connect 2. Building Connectivity cluster_2d_stereo 3. Determining Stereochemistry cluster_output 4. Final Structure H1 ¹H NMR (Proton Environments) HSQC HSQC (¹J C-H) H1->HSQC C13 ¹³C & DEPT (Carbon Types) C13->HSQC COSY COSY (²⁻³J H-H) HSQC->COSY Assign Spin Systems HMBC HMBC (²⁻³J C-H) HSQC->HMBC COSY->HMBC Connect Fragments Structure Proposed 2D Structure & Relative Stereochemistry HMBC->Structure NOESY NOESY / ROESY (Through-Space H-H) NOESY->Structure Confirm 3D Arrangement

Caption: Integrated workflow for NMR-based structure elucidation.

Experimental Protocol: 2D NOESY for Stereochemistry
  • Sample Preparation: Prepare a solution of the purified cycloaddition product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.

  • Acquisition:

    • Acquire standard ¹H, ¹³C, COSY, HSQC, and HMBC spectra first to assign the covalent structure.

    • Set up the NOESY experiment on the spectrometer. A key parameter is the mixing time (d8), which determines the duration over which NOE transfer occurs. Start with a mixing time of 500-800 ms for a small molecule.

    • Acquire the data with sufficient scans to achieve a good signal-to-noise ratio, which is critical for observing weak cross-peaks.

  • Processing: Process the 2D data using appropriate window functions (e.g., squared sine bell) in both dimensions to enhance resolution and sensitivity.

  • Interpretation:

    • Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.

    • Look for off-diagonal cross-peaks. A cross-peak between two protons (Proton A, Proton B) indicates they are spatially close.

    • Correlate these spatial relationships with your proposed structures. For example, in a Diels-Alder adduct of cyclopentadiene and maleic anhydride, an endo product will show a strong NOE between the anhydride protons and the bridgehead protons, while the exo product will not.[5]

Deep Dive 2: X-ray Crystallography - The Gold Standard

When a definitive, unambiguous 3D structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[6] It is particularly crucial for establishing the absolute stereochemistry of a chiral, enantiomerically pure molecule, something NMR cannot do on its own.[15][24]

The Causality Behind the Method

The technique works by passing X-rays through a highly ordered crystal lattice. The electrons in the molecule diffract the X-rays in a specific pattern. By measuring the intensities and positions of these diffracted spots, one can mathematically reconstruct a 3D electron density map of the molecule, revealing the precise position of every atom.[14] For determining absolute configuration, the phenomenon of anomalous dispersion is used, where the presence of a heavier atom (even oxygen can be sufficient with modern equipment) causes slight, measurable differences in the diffraction pattern that depend on the molecule's handedness.[14][25]

Workflow for Absolute Stereochemistry Determination

XRay_Workflow Sample High-Purity (>98%) Enantiopure Compound Crystal Grow High-Quality Single Crystal Sample->Crystal Slow Evaporation, Vapor Diffusion, etc. Data X-ray Data Collection (e.g., Cu Kα radiation) Crystal->Data Mount on Diffractometer Solve Structure Solution & Refinement Data->Solve Process Diffraction Pattern Assign Absolute Structure Determination (Flack/Hooft Parameter) Solve->Assign Analyze Anomalous Scattering Final Unambiguous 3D Structure & Absolute Stereochemistry Assign->Final Flack Parameter ≈ 0

Caption: Experimental workflow for X-ray crystallography.[25]

Experimental Protocol: Single Crystal Growth and Analysis
  • Purification: The compound must be of very high purity (>98%) to facilitate crystal growth.

  • Crystal Growth (The Art): This is often the rate-limiting step.[6]

    • Objective: To grow a single, defect-free crystal with dimensions of ~0.1-0.3 mm.[25]

    • Method: Dissolve the purified compound in a minimal amount of a suitable solvent system to create a saturated or near-saturated solution. Common techniques include:

      • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over days or weeks.

      • Vapor Diffusion: Place the vial of your compound solution inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor slowly diffuses into your solution, reducing the solubility and inducing crystallization.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated while diffraction data are collected, often at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

  • Validation: The final structure is validated using metrics like the R-factor (agreement between observed and calculated structure factors) and the Flack parameter. A Flack parameter close to zero for an enantiopure compound confirms the assigned absolute configuration is correct.[6]

Supporting Roles: Mass Spectrometry and Computational Chemistry

Mass Spectrometry (MS)

While not a primary tool for stereochemical analysis, high-resolution mass spectrometry (HRMS) is a mandatory first step. It provides the exact mass of the product, which is used to determine the elemental formula with high confidence. This validates that the cycloaddition has indeed occurred and that no unexpected additions or eliminations have taken place.[11]

Computational Chemistry

Density Functional Theory (DFT) calculations have become an invaluable predictive tool.[18] Before synthesis, DFT can be used to calculate the transition state energies for the formation of different regio- and stereoisomers.[16] The predicted lowest-energy pathway often corresponds to the major product observed experimentally, providing a strong hypothesis to guide the interpretation of complex NMR data.[26][27] Furthermore, NMR chemical shifts can be predicted for different candidate structures and compared to the experimental data, serving as an additional layer of validation.[28]

Conclusion: An Integrated and Self-Validating Approach

Validating the structure of a novel cycloaddition product is a process of accumulating corroborating evidence. No single piece of data should be trusted in isolation. The process begins with MS to confirm the molecular formula. It then moves to a comprehensive suite of NMR experiments to build the covalent framework and determine the relative stereochemistry.[29][30] If the product is chiral and enantiopure, the final, irrefutable proof of its absolute three-dimensional structure is provided by X-ray crystallography .[6][15] Throughout this process, computational chemistry serves as a powerful guide, helping to predict outcomes and rationalize experimental observations. By judiciously combining these techniques, researchers can report their novel structures with the highest degree of scientific confidence.

References

Navigating Reaction Pathways: A Comparative Guide to Kinetic vs. Thermodynamic Control in 1,2,4-Cyclohexatriene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, mastering the principles that dictate reaction outcomes is paramount. The ability to selectively synthesize a desired isomer from a pool of potential products is a cornerstone of efficient and effective molecular design. This guide delves into the nuanced topic of kinetic versus thermodynamic control, using the highly reactive and transient intermediate, 1,2,4-cyclohexatriene, as a focal point. While this strained cyclic allene presents significant experimental challenges, understanding the theoretical and practical underpinnings of its reactivity provides a powerful framework for controlling chemical transformations.

The Dichotomy of Control: A Foundation

In a chemical reaction where a single starting material can yield multiple products, the distribution of those products is dictated by the reaction conditions. This leads to two distinct regimes of control:

  • Kinetic Control: At lower temperatures, reactions are typically irreversible. The dominant product is the one that forms the fastest, meaning it proceeds via the transition state with the lowest activation energy (ΔG‡). This is known as the kinetic product . These conditions favor speed over stability.[1][2]

  • Thermodynamic Control: At higher temperatures, the system has sufficient energy to overcome the activation barriers for both forward and reverse reactions, establishing an equilibrium. Under these reversible conditions, the product distribution reflects the relative thermodynamic stabilities of the products themselves. The most stable product, residing at the lowest energy minimum, will be the major product, irrespective of how fast it is formed. This is the thermodynamic product .[1][2]

The choice between these two regimes is a fundamental tool in synthetic strategy, allowing chemists to steer a reaction towards a desired, and often non-obvious, outcome.

This compound: A Fleeting Intermediate with Diverse Potential

This compound, an isomer of benzene, is a high-energy, transient species due to the significant strain inherent in its cyclic allene structure. It is not a stable, isolable compound but is instead generated in situ, often through a tetradehydro-Diels–Alder (TDDA) reaction, and immediately "trapped" by a reacting partner. Its high reactivity stems from the drive to release this strain, leading to rapid participation in various transformations, most notably cycloadditions.

The key to understanding its reaction control lies in the multiple reactive sites it presents. As a cyclic allene, it can participate in cycloadditions across different π-bonds. For instance, in a Diels-Alder type reaction with a diene, this compound can act as a dienophile in two distinct ways, leading to different regioisomers. These different pathways will inherently have different activation energies and lead to products of varying stability.

G cluster_reactants Reactants cluster_TS Transition States cluster_products Products R This compound + Diene TS_K TS_Kinetic (Lower ΔG‡) R->TS_K k_fast TS_T TS_Thermodynamic (Higher ΔG‡) R->TS_T k_slow P_K Kinetic Product (Forms Faster, Less Stable) TS_K->P_K P_T Thermodynamic Product (Forms Slower, More Stable) TS_T->P_T P_K->R Reversible at high temp P_T->R Reversible at high temp

Caption: Logical workflow for kinetic vs. thermodynamic product formation.

Analyzing the Reaction Coordinate: A Predictive Model

While specific, quantitative experimental data for this compound is sparse due to its instability, we can construct a reaction coordinate diagram based on extensive computational studies of related strained cyclic allenes and the well-established principles of cycloaddition reactions.[3][4]

reaction_coordinate

Caption: Reaction coordinate diagram for competing kinetic and thermodynamic pathways.

Causality Behind the Pathways:

  • Kinetic Pathway: The kinetic product arises from the cycloaddition pathway that has a more geometrically favorable transition state, even if it leads to a sterically hindered or electronically less stable product. For example, a [4+2] cycloaddition might have a lower activation barrier than a competing [2+2] cycloaddition due to more favorable orbital overlap in the transition state.[3] This pathway is dominant under irreversible conditions (low temperature).

  • Thermodynamic Pathway: The thermodynamic product is the most stable isomer. This stability is often conferred by factors such as the formation of a more substituted double bond in the product, reduced steric hindrance, or greater conjugation. At higher temperatures, even if the kinetic product forms first, it can revert to the intermediate or starting materials and eventually funnel into the most stable, lowest-energy product well.[2][5]

Experimental Data: An Analogous System

TemperatureReaction TimeControl TypeMajor ProductMinor ProductRationale
~25°CShortKineticendo-Dicyclopentadieneexo-DicyclopentadieneThe endo transition state is favored by secondary orbital interactions, lowering its energy and leading to faster formation.[2]
>180°CLong (equilibrium)Thermodynamicexo-Dicyclopentadieneendo-DicyclopentadieneThe exo product is sterically less hindered and therefore more thermodynamically stable. At high temperatures, the reversible retro-Diels-Alder reaction allows equilibrium to be reached.[2]

This table serves as a model for how one would expect the product distribution to shift in a reaction of this compound if two competing cycloaddition pathways with different activation energies and product stabilities exist.

Experimental Protocol: A Design for Selectivity

This protocol describes a generalized, self-validating system for generating this compound and trapping it to investigate the influence of temperature on product distribution.

Objective: To selectively form either the kinetic or thermodynamic cycloaddition product of in situ generated this compound with a chosen trapping agent (e.g., furan).

Methodology:

  • Precursor Synthesis: Synthesize a suitable precursor for this compound, such as a 1-bromo-1,4-cyclohexadiene derivative, following established literature procedures. The precursor must be stable under storage conditions but reactive under specific elimination conditions.

  • Reaction Setup: Prepare two identical, parallel reaction vessels equipped with magnetic stirrers, condensers, and inert atmosphere (N₂ or Ar) inlets.

  • Reactant Charging:

    • To each vessel, add the trapping agent (e.g., furan, 5-10 equivalents) dissolved in a high-boiling, inert solvent (e.g., diglyme).

    • Charge one vessel (Reaction A: Kinetic) and the other (Reaction B: Thermodynamic) with the same molar quantity of the this compound precursor.

  • Initiation and Temperature Control:

    • Reaction A (Kinetic Control): Cool the vessel to a low temperature (e.g., 0°C or -78°C). Slowly add a strong, non-nucleophilic base (e.g., potassium tert-butoxide) via syringe to initiate the elimination and formation of this compound. Maintain the low temperature for the duration of the reaction (e.g., 1-2 hours). The low temperature is critical to ensure the reaction is irreversible, trapping the product that forms fastest.

    • Reaction B (Thermodynamic Control): Heat the vessel to a high temperature (e.g., 140-160°C). Slowly add the same base to initiate the reaction. Maintain the high temperature for an extended period (e.g., 12-24 hours) to ensure that the reaction reaches equilibrium, allowing the initially formed kinetic product to revert and convert to the more stable thermodynamic product.

  • Quenching and Workup:

    • After the specified reaction time, cool both vessels to room temperature.

    • Quench the reactions by carefully adding a proton source (e.g., saturated aqueous NH₄Cl).

    • Perform a standard aqueous workup and extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Analysis and Validation:

    • Analyze the crude product mixtures from both reactions using ¹H NMR spectroscopy and GC-MS.

    • Validation: The system is self-validating. A significant difference in the product ratio between Reaction A and Reaction B confirms that the reaction is susceptible to kinetic and thermodynamic control. The major product in Reaction A is identified as the kinetic product, while the major product in Reaction B is the thermodynamic product.

    • Purify the products via column chromatography to obtain samples for full characterization.

G

Caption: Experimental workflow for investigating kinetic vs. thermodynamic control.

Conclusion

While this compound remains an elusive target for direct study, the foundational principles of kinetic and thermodynamic control provide a robust and predictive framework for understanding its reactivity. By carefully manipulating reaction conditions—primarily temperature and time—researchers can selectively favor either the fastest-forming product or the most stable product. This level of control is not merely academic; it is a critical competency in the synthesis of complex molecules, enabling the targeted production of specific isomers essential for pharmaceutical and materials science applications. The insights gained from studying analogous, well-behaved systems, combined with the predictive power of computational chemistry, empower scientists to navigate the complex energy landscapes of even the most transient and reactive intermediates.

References

A Comparative Guide to Trapping Agents for 1,2,4-Cyclohexatriene: A High-Stakes Game of Interception

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fleeting Existence of 1,2,4-Cyclohexatriene

In the vast landscape of C₆H₆ isomers, benzene reigns supreme in its stability. However, its high-energy, strained relatives offer a fascinating playground for exploring fundamental reactivity and developing novel synthetic pathways. Among these is this compound, a transient intermediate featuring a highly strained, cyclic allene framework.[1] First generated and trapped in 1992, this isomer possesses a calculated strain energy of approximately 34 kcal/mol, rendering it exceptionally reactive and short-lived.[1]

Its fleeting nature makes direct observation challenging; therefore, its existence and reactivity are primarily studied through trapping experiments. In these experiments, the this compound is generated in the presence of a "trapping agent," a molecule that rapidly and irreversibly reacts with it to form a stable, characterizable product. The choice of trapping agent is critical, as it dictates the efficiency of the interception and the nature of the resulting molecular architecture.

This guide provides a comparative analysis of various trapping agents for this compound and related arynes, grounded in mechanistic principles and experimental data. We will explore the causality behind experimental choices, offering researchers, scientists, and drug development professionals the insights needed to effectively harness the synthetic potential of this reactive intermediate.

Generation of the Intermediate: The Tetradehydro-Diels-Alder (TDDA) Reaction

Before a trap can be sprung, the target must be generated. A common and effective method for producing this compound derivatives is the tetradehydro-Diels-Alder (TDDA) reaction. This process involves a net [4+2] cycloaddition between a 1,3-enyne and a tethered alkyne.[1] The thermal activation of a precursor containing this arrangement leads to the formation of the transient this compound, which must then be intercepted by a suitable trapping agent to prevent its most common fate: isomerization to a more stable benzenoid derivative via a[2][3]-hydrogen atom migration.[1][4]

Comparative Analysis of Trapping Agents

The versatility of strained intermediates like this compound is demonstrated by the diverse range of reactions they undergo, including cycloadditions, nucleophilic additions, and σ-bond insertions.[3][5] The effectiveness of a trapping agent is often discussed in terms of its "arynophilicity"—its kinetic propensity to react with the aryne intermediate.[2][6]

[4+2] Cycloaddition Agents: The Diene Traps

The most common and generally efficient method for trapping this compound is through a [4+2] Diels-Alder type cycloaddition. The cyclic allene acts as a potent dienophile, reacting readily with electron-rich dienes.

  • 1,3-Diphenylisobenzofuran (DPBF): Considered the gold standard for trapping many reactive dienophiles, DPBF is an exceptionally reactive diene.[7] Its reaction with strained allenes and arynes is typically very fast and high-yielding.[3] The resulting cycloadduct is often a crystalline solid, simplifying isolation and characterization. The disruption of the chromophore in DPBF upon reaction also allows for convenient monitoring by UV-Vis spectroscopy or even by the naked eye (a color change from yellow to colorless).[8]

  • Furan and its Derivatives: Furan is a widely used and effective trapping agent for arynes and related species.[9] It has been employed as a reference standard in competition experiments to quantify the relative reactivity ("arynophilicity") of other trapping agents.[2][6] While generally less reactive than DPBF, its smaller size and the versatility of the resulting oxa-bridged cycloadducts make it a valuable tool.[10] Substituted furans, such as 2,5-dimethylfuran, are also effective traps.[9]

  • Cyclopentadiene and Pyrroles: Other dienes like cyclopentadiene and various pyrroles have also been successfully used to trap highly strained trienes, demonstrating the broad applicability of the [4+2] cycloaddition strategy.[3]

[3+2] and [2+2] Cycloaddition Agents

Beyond the classic Diels-Alder reaction, other modes of cycloaddition are also viable trapping pathways.

  • [3+2] Cycloadditions: 1,3-dipoles, such as azomethine imines, can effectively trap strained trienes to yield five-membered heterocyclic rings.[3] This opens avenues for constructing complex nitrogen-containing scaffolds.

  • [2+2] Cycloadditions: Electron-rich olefins, like ketene acetals or styrenes, can participate in [2+2] cycloadditions with the strained double bonds of the cyclic allene.[3][10] These reactions provide direct access to cyclobutane-fused ring systems, which can be challenging to synthesize through other methods.

Nucleophilic Trapping Agents

The high electrophilicity of arynes and strained cyclic allenes makes them susceptible to attack by nucleophiles.[6]

  • Amines and Phenoxides: Both aromatic and aliphatic amines, as well as phenoxides, can act as trapping agents, leading to the formation of new C-N or C-O bonds.[3][11] These reactions proceed via nucleophilic addition to one of the sp-hybridized carbons of the aryne, followed by protonation.

Quantitative Comparison of Trapping Agent Performance

The choice of trapping agent often involves a trade-off between reactivity, cost, and the desired functionality in the final product. The following table summarizes the performance characteristics of common trapping agents based on data from studies on this compound and closely related arynes.

Trapping AgentReaction TypeRelative ReactivityTypical YieldsKey Advantages & Considerations
1,3-Diphenylisobenzofuran (DPBF) [4+2] CycloadditionVery HighGood to ExcellentHighly reactive, often considered the benchmark.[3][7] Product is typically crystalline. Can be monitored by color change.[8]
Furan [4+2] CycloadditionModerate to HighGoodReadily available and cost-effective. Forms versatile oxa-bridged products.[9][10] Used as a standard in arynophilicity studies.[2]
Azomethine Imines [3+2] CycloadditionModerateGoodProvides access to five-membered nitrogen heterocycles.[3]
Ketene Acetals / Styrenes [2+2] CycloadditionModerateModerate to GoodForms cyclobutane rings.[3][10] Reactivity depends on the electronic nature of the olefin.
Amines / Phenoxides Nucleophilic AdditionVariableModerateIntroduces C-N or C-O bonds directly.[3][11] Reaction efficiency depends on nucleophilicity and steric factors.

Visualizing the Trapping Pathways

The following diagram illustrates the central role of the this compound intermediate and the divergent synthetic pathways enabled by different classes of trapping agents.

TrappingPathways cluster_generation Intermediate Generation cluster_intermediate Transient Intermediate cluster_traps Trapping Pathways cluster_products Stable Products Precursor Enyne-Alkyne Precursor Triene This compound Precursor->Triene  TDDA Reaction (Heat) P_42 [4+2] Adduct Triene->P_42 [4+2] Cycloaddition P_32 [3+2] Adduct Triene->P_32 [3+2] Cycloaddition P_22 [2+2] Adduct Triene->P_22 [2+2] Cycloaddition P_Nuc Addition Product Triene->P_Nuc Nucleophilic Addition Diene Diene Trap (e.g., DPBF, Furan) Diene->P_42 Dipole 1,3-Dipole Trap (e.g., Azomethine Imine) Dipole->P_32 Olefin Olefin Trap (e.g., Styrene) Olefin->P_22 Nucleophile Nucleophile Trap (e.g., Amine) Nucleophile->P_Nuc

Caption: Generation of this compound and its subsequent interception.

Experimental Protocol: Generation and Trapping with 1,3-Diphenylisobenzofuran (DPBF)

This protocol describes a representative experiment for the generation of a this compound derivative via a TDDA reaction and its in-situ trapping.

Objective: To synthesize and characterize the DPBF adduct of a this compound intermediate.

Materials:

  • Appropriate enyne-alkyne precursor (1.0 eq)

  • 1,3-Diphenylisobenzofuran (DPBF) (1.5 - 2.0 eq)

  • Anhydrous, high-boiling solvent (e.g., toluene, xylenes, or diphenyl ether)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Standard glassware for reflux

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Methodology:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the enyne-alkyne precursor (1.0 eq) and 1,3-diphenylisobenzofuran (1.5 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent via syringe to achieve a suitable concentration (e.g., 0.05 - 0.1 M).

  • Thermal Generation and Trapping:

    • Heat the reaction mixture to reflux in an oil bath. The required temperature will depend on the activation energy of the specific TDDA reaction and the boiling point of the solvent.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the yellow color of DPBF can also serve as a visual indicator of its consumption. The reaction is typically complete within 4-24 hours.

  • Workup and Purification:

    • Once the reaction is complete (as judged by TLC analysis of the starting material), cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cycloadduct.

  • Characterization:

    • Characterize the purified product using standard analytical techniques: ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR to confirm its structure and purity.

Experimental Workflow Diagram

Workflow start Start setup 1. Reaction Setup - Combine precursor and DPBF - Establish inert atmosphere - Add anhydrous solvent start->setup react 2. Thermal Reaction - Heat to reflux - Monitor by TLC and color change setup->react workup 3. Workup - Cool to room temperature - Concentrate under vacuum react->workup purify 4. Purification - Flash column chromatography workup->purify char 5. Characterization - NMR, HRMS, FT-IR purify->char end End char->end

Caption: Step-by-step workflow for trapping this compound.

Conclusion and Future Outlook

The study of this compound is a study in chemical interception. Due to its high reactivity, the choice of trapping agent is paramount to successfully harnessing its synthetic potential. Highly reactive dienes like DPBF offer the most efficient capture, providing high yields of stable [4+2] cycloadducts. However, other agents such as furans, 1,3-dipoles, electron-rich olefins, and nucleophiles provide access to a much wider range of molecular scaffolds. The development of quantitative reactivity scales, such as the arynophilicity parameter, provides a logical framework for selecting the optimal trap for a given synthetic challenge.[2][6] As new methods for generating strained intermediates under even milder conditions emerge, the strategic selection of trapping agents will continue to be a critical element in the design of elegant and efficient syntheses.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1,2,4-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Understanding the Core Hazard: The Nature of 1,2,4-Cyclohexatriene

As researchers and scientists, our foremost responsibility is to manage the entire lifecycle of the chemicals we handle, from synthesis to disposal. This guide provides a detailed protocol for the safe management and disposal of this compound.

It is critically important to distinguish this compound from its highly stable, aromatic isomer, benzene (1,3,5-cyclohexatriene).[1][2] Unlike benzene, whose stability is conferred by the delocalization of pi electrons across the ring, this compound is a non-aromatic, highly strained, and consequently, highly reactive molecule.[3] Its instability is comparable to other strained C6H6 isomers, which are often too reactive to be isolated and are typically generated in situ as transient intermediates.[4] Therefore, the disposal procedure must focus on the safe quenching of the reaction mixture in which this unstable species is generated. Under no circumstances should an attempt be made to isolate or store this compound.

This guide is predicated on the principle that the most effective disposal method is the immediate and controlled neutralization of the reactive intermediate within the reaction vessel as the final step of the experimental procedure.

Part 2: The Disposal Workflow: A Decision-Based Protocol

The proper disposal path is determined by the state of the chemical. The following diagram outlines the critical decision points for managing waste containing this compound.

G start Start: Waste Containing This compound Identified decision Is the this compound a transient intermediate in a reaction mixture? start->decision in_situ YES: In-Situ in Reaction Mixture decision->in_situ  Yes neat NO: As a Neat or Unwanted Reagent decision->neat No   quench Step 1: Quench Reaction Mixture (Low Temperature, Inert Atmosphere) in_situ->quench stabilize Step 2: Allow Mixture to Warm to Room Temperature quench->stabilize containerize Step 3: Transfer Quenched Mixture to Designated Waste Container stabilize->containerize label Step 4: Label Container with ALL Constituents (Including Quenching Agent) containerize->label ehrs Step 5: Arrange for Pickup by Environmental Health & Safety (EHRS) label->ehrs no_quench DO NOT OPEN CONTAINER DO NOT ATTEMPT TO QUENCH neat->no_quench contact_ehrs Immediately Contact EHRS for Specialized Pickup and Disposal no_quench->contact_ehrs

Caption: Decision workflow for the safe disposal of this compound.

Part 3: Experimental Protocol for In-Situ Quenching and Disposal

This protocol assumes this compound has been generated in a reaction mixture and must be neutralized before disposal. The causality behind this multi-step process is to first eliminate the immediate hazard (the reactive triene) under controlled conditions, and then prepare the stabilized mixture for compliant hazardous waste disposal.

Materials and Equipment
  • Appropriate Personal Protective Equipment (PPE)

  • Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)

  • Cooling bath (e.g., dry ice/acetone or ice/water)

  • Addition funnel or syringe pump

  • Quenching agent (e.g., Anhydrous Methanol)

  • Designated hazardous waste container (non-halogenated organic waste)

  • Hazardous waste labels

Step-by-Step Methodology
  • Preparation and Pre-Cooling:

    • Action: Ensure the reaction that generated the this compound is complete. Maintain the inert atmosphere. Cool the reaction vessel to a low temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

    • Rationale (Expertise): The high reactivity and potential for rapid, exothermic polymerization or decomposition of strained alkenes necessitates low temperatures. This minimizes side reactions and allows for greater control over the quenching process.

  • Controlled Quenching:

    • Action: Slowly add a proton source, such as anhydrous methanol, to the cooled reaction mixture via a syringe pump or an addition funnel over a prolonged period.

    • Rationale (Expertise): The strained double bonds of this compound are susceptible to protonation. A slow, controlled addition of a mild proton source like methanol safely neutralizes the reactive species, converting it to more stable cyclohexadiene isomers or their derivatives. This prevents a dangerous, uncontrolled release of energy.

  • Stabilization:

    • Action: Once the addition of the quenching agent is complete, allow the reaction mixture to stir at the low temperature for an additional 30-60 minutes. Subsequently, permit the mixture to slowly warm to ambient temperature.

    • Rationale (Trustworthiness): This step ensures the quenching reaction has gone to completion and that all of the highly reactive this compound has been consumed. A slow warming process prevents thermal shock and ensures any residual reactions proceed smoothly.

  • Waste Segregation and Containerization:

    • Action: Transfer the fully quenched and stabilized reaction mixture into a designated hazardous waste container. Typically, this will be a "Non-Halogenated Organic Waste" container.[5] Do not mix this waste with other waste streams, particularly oxidizers.[6]

    • Rationale (Authoritative Grounding): Proper segregation of chemical waste is a fundamental safety and regulatory requirement.[7] Mixing incompatible chemicals can lead to dangerous reactions within the waste container.[8]

  • Labeling and Final Disposal:

    • Action: Accurately and completely label the hazardous waste container. The label must list all chemical constituents of the quenched mixture, including solvents, reagents, byproducts, and the quenching agent (methanol). Request a waste pickup from your institution's Environmental Health and Safety (EHRS) department.[8]

    • Rationale (Trustworthiness): Comprehensive labeling is essential for the safety of waste handlers and for regulatory compliance. EHRS personnel need to know the exact contents to ensure safe transport and final disposal, often via high-temperature incineration.[7]

Part 4: Contingency Plan: Unused or Neat Reagent

In the highly unlikely event that you encounter a container of a substance purported to be this compound, the procedure is unequivocal:

  • DO NOT OPEN THE CONTAINER.

  • DO NOT ATTEMPT TO QUENCH THE MATERIAL. [8]

  • Secure the container in a safe, isolated location, such as a fume hood, away from heat, ignition sources, and incompatible materials.[9]

  • Immediately contact your institution's EHRS office. They have specialized procedures for managing and disposing of unknown or highly reactive chemicals.[8]

Part 5: Safety and Hazard Summary

All handling and disposal steps must be conducted with appropriate engineering controls and personal protective equipment.

Hazard Category Potential Risk & Rationale Required PPE & Controls
High Reactivity The strained ring system is prone to rapid, uncontrolled polymerization or decomposition, potentially leading to an explosive release of energy.All work must be conducted in a certified chemical fume hood.[5] Use a blast shield if working with unknown concentrations.
Flammability As a C6 hydrocarbon, the compound and its solvents are highly flammable. Vapors can form explosive mixtures with air.[9]Keep away from all ignition sources (sparks, open flames, hot surfaces).[5] Use grounded equipment to prevent static discharge.
Toxicity While specific data is lacking, isomers and related cyclic alkenes can be harmful if swallowed, inhaled, or absorbed through the skin.[10]Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[5] Avoid inhalation of any vapors.

Part 6: References

  • Disposal of Highly Reactive Reagents. University of Pennsylvania, Environmental Health & Radiation Safety. [Online]. Available: --INVALID-LINK--

  • This compound CAS 124869-33-6 Wiki. Guidechem. [Online]. Available: --INVALID-LINK--

  • Cyclohexatriene Definition. Fiveable. [Online]. Available: --INVALID-LINK--

  • Proper disposal of chemicals. Sciencemadness Wiki. [Online]. Available: --INVALID-LINK--

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Online]. Available: --INVALID-LINK--

  • Safe Disposal of Highly Reactive Chemicals. ACS Publications. [Online]. Available: --INVALID-LINK--

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin-Madison, Biomedical Engineering. [Online]. Available: --INVALID-LINK--

  • 1,2,3-Cyclohexatriene. Wikipedia. [Online]. Available: --INVALID-LINK--

  • Safety Data Sheet - Cyclohexene. Sigma-Aldrich. [Online]. Available: --INVALID-LINK--

  • Safety Data Sheet - 1,3-Cyclohexadiene. Fisher Scientific. [Online]. Available: --INVALID-LINK--

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Online]. Available: --INVALID-LINK--

  • This compound Chemical Substance Information. J-GLOBAL. [Online]. Available: --INVALID-LINK--

  • Cyclohexa-1,2,4-triene. PubChem, National Center for Biotechnology Information. [Online]. Available: --INVALID-LINK--

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Online]. Available: --INVALID-LINK--

  • Why is benzene less reactive 1,3,5-cyclohexatriene? Study.com. [Online]. Available: --INVALID-LINK--

  • Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives. PubMed Central, National Institutes of Health. [Online]. Available: --INVALID-LINK--

  • 15.2: Structure and Stability of Benzene. Chemistry LibreTexts. [Online]. Available: --INVALID-LINK--

  • Safety Data Sheet - Cyclohexene. Santa Cruz Biotechnology. [Online]. Available: --INVALID-LINK--

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.